molecular formula C18H11BaClN2O6S B3357847 Pigment Red 48:1 CAS No. 7585-41-3

Pigment Red 48:1

Cat. No.: B3357847
CAS No.: 7585-41-3
M. Wt: 556.1 g/mol
InChI Key: BNZLJNRQXPJPJY-UHFFFAOYSA-L
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Description

Pigment Red 48:1 is a useful research compound. Its molecular formula is C18H11BaClN2O6S and its molecular weight is 556.1 g/mol. The purity is usually 95%.
The exact mass of the compound Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is 555.907882 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZLJNRQXPJPJY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BaClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027654
Record name Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid; Water or Solvent Wet Solid
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, barium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7585-41-3
Record name Pigment Red 48:1
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, barium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 48 BARIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F2ZF80SRN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pigment Red 48:1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pigment Red 48:1 (C.I. 15865:1), a prominent monoazo barium salt lake pigment. This document details its chemical structure, physicochemical properties, toxicological profile, and relevant experimental protocols, offering a valuable resource for professionals in research and development.

Chemical Structure and Identification

This compound, chemically identified as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, is a significant member of the monoazo class of organic pigments. Its vibrant yellowish-red hue is a result of the extended chromophoric system established by the azo linkage between two aromatic moieties. The barium salt formation enhances its insolubility and stability, making it suitable for a wide range of applications.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The performance and application suitability of this compound are dictated by its physical and chemical properties. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValue
Appearance Bright yellowish-red powder
Molecular Weight 556.14 g/mol [1][2]
Molecular Formula C₁₈H₁₁BaClN₂O₆S[1][2][3]
CAS Number 7585-41-3[3][4]
EINECS Number 231-494-8[5]
Density 1.65 - 1.9 g/cm³[5][6]
Oil Absorption 35-45 g/100g [5][7][8]
pH Value 6.0 - 8.0[5][7][8]
Melting Point >400 °C[9]
Table 2: Solubility and Stability
PropertyValue
Water Solubility < 25 µg/L at 23 °C[9][10]
Organic Solvent Solubility Insoluble in ethanol (B145695) and most organic solvents.[4][11]
Heat Resistance Up to 180-200 °C[4][5][7][8]
Lightfastness (Blue Wool Scale) 4-6 (Moderate to Good)[4][5][7][8]
Acid Resistance Fair to Good[4][5][7]
Alkali Resistance Moderate to Good[4][5][7]
Soap Resistance Good[5]
Migration Resistance Good[8][12][13]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and laking.

Synthesis_Workflow Diazotization Diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid Coupling Azo Coupling with 3-Hydroxy-2-naphthoic acid Diazotization->Coupling Laking Laking with Barium Chloride Coupling->Laking Filtration Filtration and Washing Laking->Filtration Drying Drying Filtration->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Diazotization: 2-Amino-4-chloro-5-methylbenzenesulfonic acid is suspended in water and cooled to 0-5 °C. Concentrated hydrochloric acid is added, followed by the slow addition of a sodium nitrite (B80452) solution, maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

  • Azo Coupling: In a separate vessel, 3-hydroxy-2-naphthoic acid is dissolved in a dilute sodium hydroxide (B78521) solution and cooled. The previously prepared cold diazonium salt solution is then slowly added with vigorous stirring. The pH is carefully controlled to facilitate the coupling reaction, resulting in the formation of a soluble azo dye.

  • Laking: The solution containing the azo dye is heated, and a solution of barium chloride is added. The pH is adjusted to precipitate the insoluble barium salt of the dye.

  • Isolation and Purification: The precipitated pigment is filtered, washed thoroughly with water to remove any soluble impurities, and then dried to obtain the final this compound powder.

Characterization Protocols

This test determines the amount of oil required to form a stiff, putty-like paste with a known weight of pigment, providing an indication of the vehicle demand.

Oil_Absorption_Workflow Weigh Weigh Pigment Titrate Add Linseed Oil Dropwise Weigh->Titrate Rub Spatula Rub-out Titrate->Rub Endpoint Formation of Stiff Paste Rub->Endpoint Observe Calculate Calculate Oil Absorption Value Endpoint->Calculate

Caption: Workflow for determining oil absorption via spatula rub-out.

Procedure:

  • A known weight of this compound is placed on a smooth, non-absorbent surface.

  • Linseed oil is added dropwise to the pigment.

  • After each addition of oil, the mixture is thoroughly rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate.

  • The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Lightfastness: The lightfastness is determined by exposing a sample of the pigment, typically applied to a substrate, to a standardized light source (e.g., xenon arc lamp) for a specified duration. The change in color is then evaluated against a standard scale, such as the Blue Wool Scale, where a higher rating indicates better lightfastness.

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the pigment. TGA measures the change in mass of the sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow to or from the sample as it is heated, revealing information about phase transitions.

Toxicological Profile

This compound is generally considered to have a low order of acute toxicity. The available toxicological data is summarized below.

Table 3: Acute Toxicity Data
TestSpeciesRouteResult
LD50 RatOral> 6400 mg/kg bw[9][10]
LC50 RatInhalation> 4.76 mg/L air[9][10]
LD50 RatDermal> 2500 mg/kg bw[9][10]
Table 4: Ecotoxicity Data
TestSpeciesDurationResult
LC50 Danio rerio (Zebra fish)96 h> 100 mg/L[10]
EC50 Daphnia magna (Water flea)48 h> 100 mg/L[10]
EC50 Pseudokirchneriella subcapitata (Green algae)72 h190 mg/L[10]

Disclaimer: This document is intended for informational purposes for a technical audience. All handling of this chemical should be performed by trained professionals in a laboratory setting with appropriate personal protective equipment, following the guidelines of the relevant safety data sheet.

References

In-Depth Technical Guide to the Synthesis of C.I. 15865:1 (Pigment Red 57:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 15865:1, a significant organic pigment also known as Lithol Rubine BK, D&C Red No. 7, or Pigment Red 57:1. The synthesis involves a classic azo coupling reaction followed by a laking process to form the final calcium salt.

Synthesis Pathway Overview

The synthesis of C.I. 15865:1 is a two-stage process:

  • Azo Dye Formation: This stage involves the diazotization of an aromatic amine, 4-aminotoluene-3-sulfonic acid (4B acid), followed by its coupling with a coupling component, 3-hydroxy-2-naphthoic acid (β-oxynaphthoic acid or BONA).

  • Laking: The water-soluble azo dye is then converted into an insoluble pigment by precipitation with a calcium salt.[1][2]

The overall reaction is as follows:

4-aminotoluene-3-sulfonic acid + 3-hydroxy-2-naphthoic acid → Azo Dye Azo Dye + Ca²⁺ → C.I. 15865:1

Reaction Mechanism

The synthesis proceeds through the following key mechanistic steps:

  • Diazotization: 4-aminotoluene-3-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5°C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich 3-hydroxy-2-naphthoic acid in an electrophilic aromatic substitution reaction. The coupling typically occurs at the position ortho to the hydroxyl group.

  • Laking: The resulting azo dye, which is a sodium salt, is then treated with a source of calcium ions, such as calcium chloride, to form the insoluble calcium salt, C.I. 15865:1.[1][3]

Experimental Protocols

The following is a generalized experimental protocol based on common industrial practices described in various patents.[1][2][3]

Diazotization of 4-Aminotoluene-3-sulfonic Acid (4B Acid)
  • To a stirred vessel, add 4-aminotoluene-3-sulfonic acid and water.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add concentrated hydrochloric acid to maintain the low temperature.

  • A solution of sodium nitrite in water is then added dropwise, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred for a period to ensure complete diazotization. The pH is typically maintained between 1 and 2.[3]

Coupling Reaction
  • In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous sodium hydroxide (B78521) solution to form the sodium salt.

  • Cool this solution to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • The coupling reaction is typically carried out at a controlled pH, often adjusted with sodium hydroxide or sodium carbonate, to facilitate the coupling. The reaction progress can be monitored by the formation of the colored azo dye.

Laking (Precipitation)
  • Once the coupling reaction is complete, the temperature of the reaction mixture is raised.

  • An aqueous solution of calcium chloride is then added to the reaction mixture.

  • The insoluble calcium salt of the azo dye, C.I. 15865:1, precipitates out of the solution.

  • The precipitated pigment is then filtered, washed with water to remove any soluble impurities, and dried.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of C.I. 15865:1, compiled from various sources.

ParameterValueReference
Molar Ratio (4B Acid : 3-Hydroxy-2-naphthoic Acid)1.000 : 1.000 to 1.000 : 1.006[1]
Diazotization Temperature0 - 3 °C[3]
Diazotization pH1 - 2[3]
Coupling Temperature0 - 5 °CGeneralized from patents
Laking Temperature28 - 82 °C[3]
Final Product Drying Temperature80 - 100 °C[3]
Reaction Yield of 3-hydroxy-2-naphthoic acid≥ 98.45%[1]

Visualizations

Synthesis Pathway of C.I. 15865:1

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking 4B_Acid 4-Aminotoluene-3-sulfonic Acid Diazonium_Salt Diazonium Salt 4B_Acid->Diazonium_Salt NaNO2, HCl 0-5°C Azo_Dye Azo Dye (Sodium Salt) Diazonium_Salt->Azo_Dye Coupling with BONA BONA 3-Hydroxy-2-naphthoic Acid CI_15865_1 C.I. 15865:1 (Calcium Salt) Azo_Dye->CI_15865_1 CaCl2 Experimental_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps Reagent1 4-Aminotoluene-3-sulfonic Acid Step1 Diazotization (0-5°C) Reagent1->Step1 Reagent2 3-Hydroxy-2-naphthoic Acid Step2 Coupling Reaction Reagent2->Step2 Reagent3 HCl, NaNO2 Reagent3->Step1 Reagent4 NaOH Reagent4->Step2 Reagent5 CaCl2 Step3 Laking (Precipitation) Reagent5->Step3 Step1->Step2 Step2->Step3 Step4 Filtration and Washing Step3->Step4 Step5 Drying Step4->Step5 Final_Product Final_Product Step5->Final_Product Final Product: C.I. 15865:1

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Barium Red 2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium Red 2B, also known by its Colour Index name Pigment Red 48:1, is a synthetic organic pigment belonging to the monoazo lake family.[1] It is a barium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid.[2] Characterized by its vibrant yellowish-red hue, this pigment sees extensive use in various industrial applications, including inks, plastics, and coatings, owing to its strong coloring power and good lightfastness.[1][3] While its primary applications are not in the pharmaceutical field, its well-defined chemical structure and potential for interactions at a molecular level warrant a thorough understanding of its physicochemical properties for researchers in diverse scientific disciplines, including those in drug development who may encounter azo compounds or barium salts.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Barium Red 2B, compiled from available scientific and technical literature.

Chemical Identity

A clear identification of Barium Red 2B is crucial for any scientific study. The primary identifiers and synonyms for this compound are listed below.

IdentifierValue
Common Name Barium Red 2B
C.I. Name This compound
C.I. Number 15865:1
CAS Number 7585-41-3
Chemical Formula C18H11BaClN2O6S
Molecular Weight 556.14 g/mol [3]
Chemical Family Monoazo Lake[1]
Synonyms Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, BON Red Yellow Shade, Permanent Red 2B[1][2]

Physical Properties

The physical characteristics of Barium Red 2B are summarized in the table below, providing key data points for its handling and application.

PropertyValue
Appearance Yellowish-red powder[1]
Melting Point >400 °C[4]
Density 1.4 - 1.9 g/cm³[5][6]
Solubility in Water < 25 µg/L at 23 °C[4]
Solubility in Ethanol Insoluble[7]
Oil Absorption 35 - 51 ml/100g[5]
pH of Aqueous Suspension 6.0 - 8.5

Chemical Properties

The chemical behavior and stability of Barium Red 2B are critical for its use and for understanding its potential interactions.

PropertyDescription
Stability Generally stable under normal conditions. Exhibits good heat resistance, with stability reported up to 180-240°C.[8]
Reactivity Reacts with strong oxidizing agents. It is reported to have poor alkali resistance.[7]
Decomposition In concentrated sulfuric acid, it dissolves to form a wine-red solution, which precipitates as a blue-light red substance upon dilution. In concentrated nitric acid, it forms a brown-light red solution.[7]
Partition Coefficient (log Pow) > 0.11 at 23 °C[4]

Spectral Properties

  • UV-Visible Spectroscopy: As a colored pigment, Barium Red 2B absorbs light in the visible region of the electromagnetic spectrum, which is responsible for its red color. The exact absorption maximum can be influenced by the solvent and the physical state of the sample.

  • Infrared (IR) Spectroscopy: The IR spectrum of Barium Red 2B would be expected to show characteristic absorption bands corresponding to its functional groups, including N=N stretching of the azo group, O-H stretching of the hydroxyl group, C=O stretching of the carboxylic acid, and S=O stretching of the sulfonic acid group. An entry for the FTIR spectrum of this compound exists in the SpectraBase database, though access to the full spectrum may require a subscription.[9]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, could provide detailed information about the molecular structure of the organic component of the pigment. However, obtaining high-resolution NMR spectra of pigments can be challenging due to their low solubility.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Barium Red 2B are not widely published. However, standardized methods from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD) are typically employed for the testing of pigments.

A logical workflow for the characterization of a pigment like Barium Red 2B is outlined below. This workflow is based on standard analytical techniques.

G cluster_0 Pigment Characterization Workflow cluster_1 Physical Tests cluster_2 Chemical Tests cluster_3 Spectroscopic Methods A Sample Preparation (Drying, Grinding) B Physical Property Analysis A->B C Chemical Property Analysis A->C D Spectroscopic Analysis A->D E Data Interpretation & Reporting B->E B1 Density (e.g., ASTM D153) B2 Oil Absorption (e.g., ASTM D1208) B3 Melting Point/Decomposition (e.g., OECD 102) C->E C1 Solubility (e.g., OECD 105) C2 Partition Coefficient (e.g., OECD 107/117) C3 Chemical Resistance D->E D1 UV-Vis Spectroscopy D2 FTIR Spectroscopy D3 NMR Spectroscopy

Figure 1. A general experimental workflow for the physical and chemical characterization of pigments.

  • Density Measurement (e.g., ASTM D153): The specific gravity of the pigment can be determined using a pycnometer. The method involves determining the mass of the pycnometer, the mass of the pycnometer with the pigment, and the mass of the pycnometer with the pigment and a liquid of known density.

  • Oil Absorption (e.g., ASTM D1208): This test determines the amount of oil required to wet a specific amount of pigment to form a paste. It is a measure of the vehicle demand of the pigment.

  • Melting Point/Decomposition Temperature (e.g., OECD 102): Techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be used to determine the melting point or decomposition temperature of the pigment.

  • Water Solubility (e.g., OECD 105): The flask method or column elution method can be used to determine the water solubility of the substance.

  • Partition Coefficient (e.g., OECD 107/117): The shake-flask method or HPLC method can be used to determine the n-octanol/water partition coefficient, which provides an indication of the lipophilicity of the substance.

Relevance to Drug Development and Biological Systems

Currently, there is a lack of specific data in the public domain directly linking Barium Red 2B to drug development applications or specific biological signaling pathways. Azo dyes as a class, however, have been investigated for a range of biological activities, and their metabolism, often involving the reductive cleavage of the azo bond by gut microbiota, is an area of toxicological interest.

The presence of barium, a heavy metal, also warrants consideration. The toxicity of barium compounds is largely dependent on their solubility, with soluble barium salts being significantly more toxic than insoluble ones. Given the low water solubility of Barium Red 2B, its systemic bioavailability and toxicity are expected to be low.

Due to the absence of specific information on the interaction of Barium Red 2B with biological systems, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any potential biological effects.

A logical relationship for considering the potential biological impact of a substance like Barium Red 2B is presented below.

G cluster_0 Considerations for Biological Interaction A Barium Red 2B (this compound) B Route of Exposure (Oral, Dermal, Inhalation) A->B C Bioavailability B->C D Metabolism (e.g., Azo Bond Reduction) C->D E Systemic Circulation D->E F Interaction with Cellular Targets E->F G Biological Effect / Toxicity F->G

Figure 2. A logical framework for assessing the potential biological impact of Barium Red 2B.

Conclusion

Barium Red 2B is a well-characterized synthetic pigment with a range of established physical and chemical properties. Its low solubility in water suggests limited bioavailability. While the broader classes of azo dyes and barium compounds have been studied for their biological effects, specific data on Barium Red 2B in the context of drug development and cellular signaling are currently unavailable. Further research would be required to explore any potential applications or biological interactions of this compound in pharmaceutical or biomedical fields. This guide provides a foundational understanding of its properties for scientists and researchers across various disciplines.

References

Toxicological Profile of C.I. Pigment Red 48:1 (CAS No. 7585-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the available toxicological data for the substance identified by CAS number 7585-41-3, chemically known as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, and commonly referred to as C.I. Pigment Red 48:1. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key toxicological endpoints, where available, and highlighting areas with limited data.

Chemical Identification

IdentifierValue
CAS Number 7585-41-3
Chemical Name Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
Common Name C.I. This compound
Molecular Formula C₁₈H₁₁BaClN₂O₆S

Quantitative Toxicological Data

The available quantitative toxicological data for C.I. This compound is primarily focused on acute toxicity endpoints. The following tables summarize the key findings from studies conducted in animal models.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀Rat (male/female)Oral> 6400 mg/kg bw[1][2]
LC₅₀Rat (male/female)Inhalation> 4.76 mg/L air (analytical)[1][2]
LD₅₀Rat (male/female)Dermal> 2500 mg/kg bw[1][2]
Ecotoxicity
EndpointSpeciesExposure DurationValueReference
LC₅₀Danio rerio (Zebra fish)96 hours> 100 mg/L[1]
EC₅₀Daphnia magna (Water flea)48 hours> 100 mg/L[1]
EC₅₀Pseudokirchneriella subcapitata (Green algae)72 hours190 mg/L[1]
EC₂₀ (NOEC)Activated sludge, domestic30 minutes>= 1000 mg/L[1]

Summary of Toxicological Endpoints

Based on the available Safety Data Sheets (SDS) and a screening-level hazard characterization by the U.S. Environmental Protection Agency (EPA), the following toxicological endpoints have been assessed:

  • Skin Corrosion/Irritation: No data available.

  • Serious Eye Damage/Irritation: No data available.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: A United States Environmental Protection Agency (EPA) assessment on Pigment Red 48 indicated that the chemical is not mutagenic.

  • Carcinogenicity: No data available.[1]

  • Reproductive Toxicity: No data available.[1]

  • Specific Target Organ Toxicity (Single Exposure): No data available.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

  • Aspiration Hazard: No data available.[1]

The EPA's structure-activity relationship analysis concluded that Pigment Red 48 is of low concern for human health effects. It is suggested to have poor or no absorption through the skin and gastrointestinal tract.

Experimental Protocols

Signaling Pathways and Mechanistic Data

There is currently no publicly available information regarding the signaling pathways or specific molecular mechanisms of toxicity for C.I. This compound. The focus of existing data is on apical endpoints such as mortality and immobilization.

Logical Relationship of Available Data

The following diagram illustrates the logical flow of the currently available information for C.I. This compound, highlighting the existing data and the significant data gaps.

cluster_substance C.I. This compound (CAS 7585-41-3) cluster_data Available Toxicological Data cluster_gaps Data Gaps Substance Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate Acute_Toxicity Acute Toxicity (Oral, Inhalation, Dermal LD50/LC50) Substance->Acute_Toxicity Tested for Ecotoxicity Ecotoxicity (Fish, Daphnia, Algae) Substance->Ecotoxicity Tested for Mutagenicity Mutagenicity (Negative - EPA SAR) Substance->Mutagenicity Assessed via SAR Chronic_Toxicity Chronic Toxicity Substance->Chronic_Toxicity Data lacking Reproductive_Toxicity Reproductive/Developmental Toxicity Substance->Reproductive_Toxicity Data lacking Carcinogenicity Carcinogenicity Substance->Carcinogenicity Data lacking Mechanistic_Data Mechanistic/Signaling Pathway Data Substance->Mechanistic_Data Data lacking Protocols Detailed Experimental Protocols Acute_Toxicity->Protocols Details unavailable

Data Availability for C.I. This compound

Conclusion

The toxicological profile of C.I. This compound (CAS No. 7585-41-3) is characterized by low acute toxicity in mammalian models and low to moderate ecotoxicity. However, a significant lack of data exists for chronic, reproductive, and developmental toxicity, as well as for carcinogenicity. Furthermore, there is no information on the potential signaling pathways or mechanisms of action. The U.S. EPA's assessment, based on structure-activity relationships, suggests a low hazard to human health. Professionals in drug development and research should be aware of these data gaps when considering this substance. Further comprehensive toxicological testing would be necessary to fully characterize its safety profile.

References

Unraveling the Crystalline Architecture of Pigment Red 48:1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:1 (C.I. 15865:1), a monoazo BONA lake pigment based on barium, is a widely utilized colorant in industries ranging from inks and coatings to plastics. Its performance characteristics, such as lightfastness, thermal stability, and insolubility, are intrinsically linked to its solid-state structure. A thorough understanding of its crystal lattice is paramount for optimizing its properties and developing new applications. While a complete, publicly available crystal structure with atomic coordinates for this compound remains elusive in peer-reviewed literature, this technical guide provides a comprehensive overview of the methodologies employed for the crystal structure analysis of this class of pigments. By examining the well-documented analysis of the closely related Pigment Red 48:2 (the calcium salt) and other relevant compounds, we can establish a robust framework for the characterization of this compound.

Organic pigments, due to their complex molecular structures, have a propensity to form highly crystalline solids.[1] The stability of these pigments is often attributed to strong intermolecular interactions, such as π-π stacking of conjugated rings and intermolecular hydrogen bonds, which lead to high lattice energy and consequently, very low solubility.[1]

Physicochemical Properties of this compound

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValue
C.I. Name This compound
C.I. Number 15865:1
CAS Number 7585-41-3
Molecular Formula C₁₈H₁₁BaClN₂O₆S
Molecular Weight 556.14 g/mol
Appearance Red powder
Chemical Class Monoazo BONA lake

Crystal Structure Analysis of Related Pigment Red 48 Compounds

Detailed crystal structure analysis has been successfully performed on the calcium salt, Pigment Red 48:2, and the monosodium salt hydrates of the base pigment molecule. These studies provide a valuable template for the potential structural features of this compound.

A study on Pigment Red 48:2 revealed the existence of two phases: a monohydrate (α-phase) and an anhydrate (β-phase), which forms upon heating.[2][3] The crystal structure of both phases was determined from X-ray powder diffraction data and confirmed by dispersion-corrected DFT optimization.[2][3] Solid-state NMR spectroscopy unambiguously confirmed that the molecule exists in the hydrazone tautomeric form in the solid state for both phases.[2][3]

The crystal structures of both the monohydrate and anhydrate phases of Pigment Red 48:2 exhibit a double-layer arrangement.[2][3] This structure consists of a non-polar layer containing the phenyl and naphthalene (B1677914) moieties and a polar/ionic layer that includes the calcium ions, carboxylate, sulfonate, and carbonyl groups, along with water molecules in the case of the monohydrate.[2][3] The coordination number of the calcium ion is 8 in the monohydrate and 7 in the anhydrate.[2][3]

Furthermore, the crystal structures of a monohydrate and a dihydrate of the monosodium salt of Pigment Red 48 have been reported. Both structures were found to have monoclinic (P2₁/c) symmetry at 173 K and exhibit a layered crystal packing with N-H···O and O-H···O hydrogen bonds.[4]

Table 2: Crystallographic Data for Monosodium Salt Hydrates of Pigment Red 48 [4]

ParameterMonohydrateDihydrate
Formula Na⁺·C₁₈H₁₂ClN₂O₆S⁻·H₂ONa⁺·C₁₈H₁₂ClN₂O₆S⁻·2H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Temperature (K) 173173

Experimental Protocols for Crystal Structure Determination

The primary technique for determining the crystal structure of powdered pigment materials is X-ray Powder Diffraction (XRPD), often coupled with Rietveld refinement for structure solution and refinement.

Sample Preparation for XRPD

Proper sample preparation is crucial for obtaining high-quality diffraction data.

  • For Dry Pigment Powder: The pigment powder is gently ground in an agate mortar to ensure a random distribution of crystallite orientations and a uniform particle size. The powder is then back-loaded into a sample holder to minimize preferred orientation.

  • For Pigment in a Matrix (e.g., Paint Film): A specimen of a suitable size and shape is cut from the paint film. If the film is on a substrate, the analysis will include diffraction patterns from the substrate, which must be accounted for.

X-ray Powder Diffraction (XRPD) Data Collection

High-resolution XRPD data is collected using a diffractometer.

  • Instrumentation: A modern X-ray diffractometer equipped with a copper target X-ray tube (Cu Kα radiation) and a monochromator is typically used.

  • Data Collection Parameters: Data is collected over a wide 2θ range (e.g., 5° to 80°) with a small step size (e.g., 0.02°) and sufficient counting time to ensure good statistics. The instrument is calibrated using a standard reference material.

Structure Determination and Refinement

The collected XRPD data is then used to determine the crystal structure.

  • Indexing: The diffraction pattern is indexed to determine the unit cell parameters and crystal system.

  • Structure Solution: If a suitable structural model is not available, the structure can be solved from the powder data using real-space methods.

  • Rietveld Refinement: The Rietveld method is a powerful technique that refines a theoretical line profile against the measured diffraction pattern using a least-squares approach.[5][6] This allows for the refinement of instrumental and structural parameters, including lattice parameters, atomic coordinates, and site occupancy factors.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the crystal structure analysis of a pigment like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Structure Determination start This compound Powder grinding Gentle Grinding start->grinding loading Back-loading into Sample Holder grinding->loading xrd X-ray Powder Diffraction (XRPD) loading->xrd indexing Indexing of Diffraction Pattern xrd->indexing solution Structure Solution (Real-space methods) indexing->solution refinement Rietveld Refinement solution->refinement validation Structure Validation refinement->validation end end validation->end Final Crystal Structure

Figure 1: Experimental workflow for crystal structure determination of this compound.

rietveld_refinement_flow start Experimental XRPD Pattern rietveld_program Rietveld Refinement Software start->rietveld_program comparison Comparison of Observed vs. Calculated start->comparison initial_model Initial Structural Model (Lattice Parameters, Atomic Coordinates) initial_model->rietveld_program calculated_pattern Calculated XRPD Pattern rietveld_program->calculated_pattern calculated_pattern->comparison refine_params Refine Parameters: - Instrumental - Structural comparison->refine_params converged Convergence? comparison->converged refine_params->rietveld_program converged->refine_params No final_structure Final Crystal Structure converged->final_structure Yes

Figure 2: Logical workflow of the Rietveld refinement process.

Conclusion

A detailed crystal structure analysis is fundamental to understanding and optimizing the performance of this compound. While a definitive crystal structure for the barium salt is not yet publicly available, the analytical methodologies are well-established. Through the application of X-ray powder diffraction and Rietveld refinement, as successfully demonstrated for the analogous Pigment Red 48:2, a comprehensive structural characterization of this compound is achievable. Such an analysis would provide critical insights into its solid-state properties, paving the way for enhanced applications and the rational design of new pigment materials. Future research efforts should focus on obtaining high-quality powder diffraction data for this compound to enable a full structure determination and refinement.

References

Technical Guide: Characterization of the Barium Complex of (4E)-4-[(5-chloro-4-methyl-2-sulfophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic Acid (Hypothetical Formula: C18H11BaClN2O6S)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A compound with the specific molecular formula C18H11BaClN2O6S is not found in publicly available chemical literature and databases. This guide provides a representative technical overview for the characterization of a hypothetical barium complex derived from the plausible organic ligand (4E)-4-[(5-chloro-4-methyl-2-sulfophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid. The experimental data and pathways presented herein are illustrative and based on established principles for the characterization of metal-organic complexes.

Introduction

This document outlines a comprehensive technical guide for the characterization of the barium complex with the proposed molecular formula C18H11BaClN2O6S. The organic ligand is identified as (4E)-4-[(5-chloro-4-methyl-2-sulfophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid, a sulfonamide-containing azo dye derivative.[1] Barium, an alkaline earth metal, is known to form stable complexes with organic ligands.[2] The characterization of such a complex is crucial for understanding its chemical, physical, and potential biological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The organic ligand, a sulfonamide derivative, belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The formation of a metal complex can significantly alter these properties.

Physicochemical Properties

A summary of the key physicochemical properties of the organic ligand and the hypothetical barium complex is presented in Table 1.

Table 1: Physicochemical Data

PropertyOrganic Ligand (C18H13ClN2O6S)Hypothetical Barium Complex (C18H11BaClN2O6S)
Molecular Weight 420.8 g/mol [1]556.1 g/mol
Appearance Yellow to Orange Crystalline SolidDeep Red to Brown Powder
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol (B129727); insoluble in water.Sparingly soluble in DMSO; insoluble in water and common organic solvents.
Melting Point > 250 °C (decomposes)> 300 °C (decomposes)
XLogP3-AA 4.2[1]Not Applicable
Hydrogen Bond Donor Count 3[1]1
Hydrogen Bond Acceptor Count 8[1]8

Synthesis and Experimental Protocols

The following sections detail the hypothetical synthesis and standard characterization protocols for the barium complex.

A plausible synthetic route for the barium complex involves the reaction of the organic ligand with a suitable barium salt, such as barium chloride (BaCl2), in a basic medium to facilitate deprotonation of the acidic functional groups (sulfonic acid and carboxylic acid).

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization ligand Organic Ligand (C18H13ClN2O6S) reaction Reaction Mixture ligand->reaction barium_salt Barium Chloride (BaCl2) barium_salt->reaction solvent Methanol/Water solvent->reaction base NaOH base->reaction filtration Filtration & Washing reaction->filtration drying Drying in Vacuo filtration->drying product Barium Complex (C18H11BaClN2O6S) drying->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (1H, 13C) product->nmr mass_spec Mass Spectrometry product->mass_spec elemental Elemental Analysis product->elemental

Caption: Workflow for the synthesis and characterization of the barium complex.

Protocol:

  • Dissolve the organic ligand (1 mmol) in a mixture of methanol (50 mL) and water (10 mL).

  • Add a stoichiometric amount of sodium hydroxide (B78521) (2 mmol) to deprotonate the ligand.

  • Slowly add an aqueous solution of barium chloride (1 mmol in 10 mL of water) to the ligand solution with constant stirring.

  • A precipitate is expected to form immediately. Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with deionized water and then with methanol to remove unreacted starting materials and impurities.

  • Dry the final product in a vacuum oven at 60-80 °C.

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized complex.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the barium ion by observing shifts in the vibrational frequencies of the carboxylate and sulfonate groups.

  • NMR Spectroscopy (¹H and ¹³C): To characterize the organic ligand and to confirm complex formation, although the presence of the diamagnetic Ba²⁺ ion should not significantly broaden the signals.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the stoichiometry of the complex.

Illustrative Characterization Data

The following table presents expected (hypothetical) data from the characterization of the barium complex.

Table 2: Illustrative Spectral and Analytical Data

TechniqueOrganic Ligand (C18H13ClN2O6S)Hypothetical Barium Complex (C18H11BaClN2O6S)Interpretation
FT-IR (cm⁻¹) 3400-3200 (br, O-H), 1680 (s, C=O), 1350 & 1160 (s, SO₂)3400 (br, coordinated H₂O), 1600 (s, C=O, shifted), 1320 & 1140 (s, SO₂, shifted)Shift in C=O and SO₂ stretching frequencies indicates coordination to Ba²⁺.
¹H NMR (DMSO-d₆, δ ppm) 13.5 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.2-8.5 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃)11.7 (s, 1H, NH), 7.1-8.4 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃)Disappearance of the COOH proton signal confirms deprotonation and salt formation.
Mass Spec (m/z) 421.0 [M+H]⁺555.9 [M-H]⁻Confirms the molecular weight of the ligand and the complex.
Elemental Analysis (%) C: 51.38, H: 3.11, N: 6.66, S: 7.62C: 38.86, H: 1.99, N: 5.03, S: 5.76Calculated values for the proposed formulas.

Potential Biological Activity and Signaling Pathway

Sulfonamide-containing compounds are known to exhibit a variety of biological activities. A common mechanism of action for some sulfonamide-based anticancer agents is the inhibition of carbonic anhydrase (CA) enzymes, which are involved in regulating pH in and around tumor cells. Overexpression of certain CA isoforms is associated with tumor progression and metastasis.

Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition

G cluster_cell Tumor Cell compound Barium Complex (C18H11BaClN2O6S) ca_ix Carbonic Anhydrase IX (CA IX) compound->ca_ix Inhibition proliferation Cell Proliferation & Invasion compound->proliferation Inhibits apoptosis Apoptosis compound->apoptosis Induces hco3 HCO₃⁻ ca_ix->hco3 Catalyzes h_plus H⁺ ca_ix->h_plus Produces h2co3 H₂CO₃ h2co3->ca_ix extracellular_acidosis Extracellular Acidosis hco3->extracellular_acidosis intracellular_alkalinization Intracellular Alkalinization extracellular_acidosis->proliferation intracellular_alkalinization->proliferation

References

An In-depth Technical Guide to the Solubility Profile of Pigment Red 48:1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 48:1 (CAS No. 7585-41-3), a widely used monoazo barium lake pigment. A thorough understanding of its behavior in organic solvents is critical for its effective formulation and application in various industries, including inks, coatings, plastics, and potentially, specialized pharmaceutical applications. While quantitatively limited in public literature, this document consolidates available qualitative data, details standardized experimental protocols for solubility determination, and provides a logical workflow for assessing pigment-solvent interactions.

Introduction to this compound

This compound, chemically known as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, is a brilliant yellowish-red organic pigment.[1] Its laked nature, where the dye molecule is precipitated onto an inorganic substrate (barium salt), contributes significantly to its general insolubility.[2] This characteristic is often desirable in applications requiring high bleed resistance and stability. However, even minor solubility or solvent interactions can impact product performance, making a detailed solubility profile essential.

Solubility Data and Solvent Resistance

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. Most technical data sheets and chemical databases describe the pigment as "insoluble" in water and most common organic solvents.[3][4] One safety data sheet specifies its water solubility as extremely low, at less than 25 µg/L at 23°C.[5]

In the absence of precise g/100 mL values, the industry often relies on "fastness" or "resistance" ratings, which qualitatively describe the pigment's ability to withstand dissolution or "bleeding" when in contact with a solvent. These are typically rated on a scale of 1 to 5, where 5 denotes excellent resistance (negligible bleeding) and 1 indicates poor resistance (significant bleeding).

The following table summarizes the available solvent resistance data for this compound.

Organic SolventCAS NumberResistance Rating (1-5 Scale)Notes
Ethanol64-17-53 - 5Generally good resistance.[6][7]
Ethyl Acetate141-78-63 - 4Moderate to good resistance.
Methyl Ethyl Ketone (MEK)78-93-33 - 4Moderate to good resistance.[6]
Toluene108-88-3Not specifiedGenerally considered to have low solubility.
Xylene1330-20-74 - 5Good resistance.[6]
Butyl Acetate123-86-4Not specifiedExpected to have moderate to good resistance.
Benzene71-43-24Good resistance.[7]

Note: The exact resistance can vary depending on the specific grade of the pigment and the test conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methodologies must be employed. The International Organization for Standardization (ISO) provides a relevant standard for this purpose: ISO 7579:2009 - Dyestuffs — Determination of solubility in organic solvents — Gravimetric and photometric methods .[8] While the full standard is proprietary, the principles outlined within it can be used to develop a robust experimental protocol.

Gravimetric Method for Determining Solubility

This method is recommended for volatile solvents and involves determining the mass of the dissolved pigment in a saturated solution.

Materials and Equipment:

  • This compound sample

  • Selected organic solvent(s)

  • Analytical balance (accurate to 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Glass vials and flasks

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask. The excess is crucial to ensure a saturated solution is achieved.

  • Equilibration: Place the flask in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Pigment:

    • Allow the suspension to settle.

    • Centrifuge the suspension to pellet the undissolved pigment.

    • Carefully decant the supernatant (the saturated solution).

    • For complete removal of any remaining solid particles, filter the supernatant through a syringe filter (e.g., 0.2 µm).

  • Quantification:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry flask.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) until the dissolved pigment remains as a dry residue.

    • Place the flask in a drying oven at a temperature that will not degrade the pigment until a constant weight is achieved.

    • Cool the flask in a desiccator and weigh it on the analytical balance.

  • Calculation: The solubility (S) in g/100 mL is calculated as follows:

    S = [(m₂ - m₁) / V] x 100

    Where:

    • m₁ = mass of the empty flask (g)

    • m₂ = mass of the flask with the dried pigment residue (g)

    • V = volume of the filtrate taken for evaporation (mL)

Spectrophotometric Method

This method is suitable for pigments that have a distinct absorbance at a specific wavelength and is particularly useful for less volatile solvents.

Materials and Equipment:

  • All materials from the gravimetric method

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known, low concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a clear, saturated solution.

  • Dilution and Measurement:

    • Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of the pigment in the solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to known volume of solvent B Agitate at constant temperature (24-48h) to reach equilibrium A->B C Centrifuge suspension B->C D Filter supernatant (0.2 µm filter) C->D E Pipette known volume of clear filtrate to pre-weighed flask D->E F Evaporate solvent to dryness E->F G Dry residue to constant weight F->G H Weigh flask with residue G->H I Calculate Solubility (g/100 mL) H->I

Caption: Workflow for the Gravimetric Determination of Pigment Solubility.

Spectrophotometric_Method_Workflow cluster_calib Calibration cluster_prep Saturated Solution Preparation cluster_measure Measurement A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Plot calibration curve (Absorbance vs. Concentration) B->C H Determine concentration from calibration curve C->H D Prepare saturated solution (as in gravimetric method) E Obtain clear filtrate D->E F Dilute filtrate to fall within calibration range E->F G Measure absorbance of diluted solution F->G G->H I Calculate original solubility (accounting for dilution) H->I

Caption: Workflow for the Spectrophotometric Determination of Pigment Solubility.

Conclusion

This compound is characterized by its very low solubility in water and most common organic solvents, a property that is fundamental to its performance in its primary applications. While quantitative solubility data is not widely published, qualitative assessments of its solvent fastness provide valuable guidance for formulation. For applications requiring precise solubility values, standardized experimental protocols, such as those based on ISO 7579:2009, offer a robust framework for in-house determination. The choice between gravimetric and spectrophotometric methods will depend on the solvent's volatility and the pigment's spectral properties. A thorough understanding and, where necessary, experimental determination of the solubility profile of this compound are crucial for optimizing its use and ensuring the stability and quality of the final product.

References

Unraveling the Toxicological Profile of Pigment Red 48: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 48 (PR48), a monoazo colorant, is utilized in a variety of industrial and consumer products. This technical guide provides a comprehensive overview of the existing toxicological data on Pigment Red 48, with a focus on acute and chronic toxicity studies. A significant data gap exists in the public domain regarding the chronic, carcinogenicity, and reproductive toxicity of this compound. This guide summarizes the available acute toxicity data, outlines the probable experimental methodologies based on standardized guidelines, and explores potential toxicological pathways based on the broader class of azo dyes. All quantitative data is presented in tabular format for clarity, and key experimental workflows and a representative signaling pathway are visualized using diagrams.

Introduction

Pigment Red 48 is a synthetic organic pigment belonging to the family of azo dyes. It exists in several salt forms, including sodium (PR 48:1), calcium (PR 48:2), barium (PR 48:3), and strontium (PR 48:4), which can influence its physicochemical and toxicological properties. Due to its widespread use, a thorough understanding of its safety profile is essential for risk assessment and regulatory purposes. This guide aims to consolidate the available toxicological information on Pigment Red 48, highlighting both what is known and where critical data are lacking.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. For Pigment Red 48, several studies have determined the median lethal dose (LD50) or lethal concentration (LC50) for different routes of exposure.

Quantitative Data Summary

The acute toxicity data for various forms of Pigment Red 48 are summarized in the tables below.

Table 1: Acute Oral Toxicity of Pigment Red 48

Pigment VariantSpeciesLD50 (mg/kg bw)Reference(s)
Pigment Red 48:1Rat (male/female)> 6,400[1][2]
Pigment Red 48:2Rat> 5,000[3]
Pigment Red 48:3Rat> 5,000[4]
Pigment Red 48 (unspecified salt)Rat> 2,000[5]

Table 2: Acute Dermal Toxicity of Pigment Red 48

Pigment VariantSpeciesLD50 (mg/kg bw)Reference(s)
This compoundRat (male/female)> 2,500[1][2]

Table 3: Acute Inhalation Toxicity of Pigment Red 48

Pigment VariantSpeciesLC50 (mg/L air)Exposure DurationReference(s)
This compoundRat (male/female)> 4.764 hours[1][2]
Experimental Protocols (Based on OECD Guidelines)

While the specific, detailed protocols for the cited studies are not publicly available, they likely followed standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is typically determined using a protocol similar to OECD Guideline 401.

  • Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before and after administration of the test substance.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dose Levels: Multiple dose groups with a small number of animals per group are used. A control group receives the vehicle alone.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

cluster_protocol Acute Oral Toxicity Testing Workflow (Based on OECD 401) start Animal Acclimatization (min. 5 days) fasting Fasting (overnight for rats) start->fasting dosing Single Oral Gavage Dose Administration fasting->dosing observation Observation Period (min. 14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis (LD50 Calculation) necropsy->end

Diagram 1: A generalized workflow for an acute oral toxicity study.

  • Test Animals: Rodents (e.g., rats or rabbits) with healthy, intact skin.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.

  • Pathology: Gross necropsy is performed on all animals.

  • Test Animals: Typically young adult rats.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

  • Exposure Duration: A standard exposure duration is 4 hours.

  • Concentration Levels: Multiple groups of animals are exposed to different concentrations of the test substance. A control group is exposed to filtered air.

  • Observation Period: Animals are observed for at least 14 days for toxic effects and mortality.

  • Pathology: All animals undergo a gross necropsy.

Chronic Toxicity

A critical finding of this review is the lack of publicly available data on the chronic toxicity of Pigment Red 48 . Multiple sources, including a tolerance reassessment by the U.S. Environmental Protection Agency (EPA), explicitly state that no relevant data were identified for chronic toxicity, carcinogenicity, or reproductive and developmental toxicity.[5] This represents a significant knowledge gap in the safety assessment of this pigment.

Standard chronic toxicity studies, such as 90-day oral toxicity studies in rodents (OECD Guideline 408) and carcinogenicity bioassays (OECD Guideline 451), would be necessary to evaluate the potential long-term health effects of Pigment Red 48.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can be an indicator of carcinogenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

Pigment Red 48 has been tested for mutagenicity in Ames bacterial tests with Salmonella typhimurium.[5] The results showed no evidence of mutagenic activity, both with and without metabolic activation.[5] However, the EPA has noted that the study protocol may have been inadequate as only a low concentration (1 µ g/plate ) was tested, compared to the current standard of testing up to 5 mg/plate.[5]

Experimental Protocol (Based on OECD 471)

The Ames test is a widely used in vitro assay for identifying substances that can produce gene mutations.

  • Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) due to a mutation in the genes of the corresponding biosynthetic pathway.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium lacking the essential amino acid.

  • Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the spontaneous reversion rate in the control plates.

cluster_protocol Ames Test Workflow (Based on OECD 471) start Prepare Bacterial Strains (e.g., S. typhimurium his-) mix Mix Bacteria with Test Substance (various concentrations) +/- S9 Metabolic Activation start->mix plate Plate on Minimal Agar (lacking essential amino acid) mix->plate incubate Incubate (37°C for 48-72 hours) plate->incubate count Count Revertant Colonies incubate->count end Compare to Control (Assess Mutagenicity) count->end

Diagram 2: A simplified workflow for the Ames test.

Potential Signaling Pathways of Toxicity

Direct studies on the signaling pathways affected by Pigment Red 48 are not available. However, as an azo dye, its potential toxicological mechanisms can be inferred from the broader class of these compounds. A key aspect of azo dye toxicology is their metabolism by intestinal microbiota.

Azo Bond Reduction and Aromatic Amine Formation

Azo dyes can be metabolized by azoreductases produced by gut bacteria, leading to the cleavage of the azo bond (-N=N-) and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic or have other toxic properties.

Inflammatory Pathway Activation

The metabolites of azo dyes, as well as the potential disruption of the gut microbiota (dysbiosis), can trigger inflammatory responses. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The release of pro-inflammatory mediators can lead to the activation of this pathway, resulting in the transcription of genes involved in inflammation, immune response, and cell survival.

cluster_pathway Potential Inflammatory Signaling Pathway for Azo Dye Metabolites AzoDye Pigment Red 48 (Azo Dye) GutMicrobiota Gut Microbiota (Azoreductases) AzoDye->GutMicrobiota Metabolism AromaticAmines Aromatic Amines (Metabolites) GutMicrobiota->AromaticAmines Dysbiosis Gut Dysbiosis GutMicrobiota->Dysbiosis InflammatoryMediators Pro-inflammatory Mediators (e.g., LPS) AromaticAmines->InflammatoryMediators Dysbiosis->InflammatoryMediators IKK IKK Activation InflammatoryMediators->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneExpression Inflammatory Gene Expression NFkB->GeneExpression

Diagram 3: A representative signaling pathway for azo dye-induced inflammation.

Conclusion and Future Directions

The available data indicate that Pigment Red 48 has low acute toxicity via oral, dermal, and inhalation routes. However, a significant lack of data on chronic, reproductive, and carcinogenic effects is a major concern for a comprehensive safety assessment. The negative result in an Ames test is noted, but the potential inadequacy of the study design suggests that further genotoxicity testing may be warranted.

Future research should prioritize long-term toxicity studies to address the current data gaps. This includes:

  • Subchronic 90-day oral toxicity studies in rodents to identify target organs and establish a no-observed-adverse-effect level (NOAEL).

  • Chronic toxicity and carcinogenicity bioassays to evaluate the potential for long-term adverse health effects, including cancer.

  • Reproductive and developmental toxicity studies to assess any potential effects on fertility and offspring development.

  • In-depth genotoxicity testing using a battery of assays to confirm the findings of the initial Ames test.

  • Mechanistic studies to investigate the metabolism of Pigment Red 48 in vivo and its potential to activate specific signaling pathways related to toxicity.

A more complete toxicological profile is crucial for ensuring the safe use of Pigment Red 48 in all its applications.

References

Ecotoxicity and Environmental Fate of Azo Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and findings related to the ecotoxicity and environmental fate of azo pigments. Azo pigments, a significant class of synthetic organic colorants, are widely used across various industries due to their vibrant colors and stability. However, their environmental persistence and potential for degradation into harmful aromatic amines necessitate a thorough understanding of their ecological impact. This document summarizes key quantitative ecotoxicity data, details relevant experimental protocols, and visualizes complex biological and environmental pathways to support robust environmental risk assessment and the development of safer alternatives.

Ecotoxicity of Azo Pigments

Azo pigments generally exhibit low acute toxicity to aquatic organisms. This is primarily attributed to their extremely low water solubility, which limits their bioavailability in the aquatic environment. However, concerns arise from their persistence and the potential for long-term exposure, as well as the toxicity of their degradation products.

Aquatic Toxicity

The ecotoxicity of azo pigments is typically assessed across three trophic levels: algae (phytotoxicity), aquatic invertebrates (e.g., Daphnia magna), and fish.

Data Presentation: Quantitative Ecotoxicity Data for Selected Azo Pigments

The following tables summarize the available quantitative data on the acute and chronic toxicity of several common azo pigments to representative aquatic organisms. These values are critical for environmental risk assessment and classification.

Pigment NameC.I. NameTest OrganismEndpointDurationValue (mg/L)Reference
Algae
Pigment Red 212310Desmodesmus subspicatusEC50 (Growth Inhibition)72 h> 100[1]
Pigment Yellow 111680Pseudokirchneriella subcapitataEC50 (Growth Inhibition)72 h> 100[1]
Pigment Yellow 1321100Desmodesmus subspicatusEC50 (Growth Inhibition)72 h> 100[1]
Pigment Orange 1321110Desmodesmus subspicatusEC50 (Growth Inhibition)72 h> 100[1]
Pigment Red 53:115585:1Pseudokirchneriella subcapitataEC50 (Growth Inhibition)72 h> 100[1]
Pigment NameC.I. NameTest OrganismEndpointDurationValue (mg/L)Reference
Aquatic Invertebrates
Pigment Red 212310Daphnia magnaEC50 (Immobilisation)48 h> 100[1]
Pigment Yellow 111680Daphnia magnaEC50 (Immobilisation)48 h> 100[1]
Pigment Yellow 1321100Daphnia magnaEC50 (Immobilisation)48 h> 100[1]
Pigment Orange 1321110Daphnia magnaEC50 (Immobilisation)48 h> 100[1]
Pigment Red 53:115585:1Daphnia magnaEC50 (Immobilisation)48 h> 100[1]
Disperse Yellow 726090Tubifex tubifexIC25 (Reproduction)28 d1.3 - 11.8 µg/g[2]
Sudan Red G12150Tubifex tubifexIC25 (Reproduction)28 d1.3 - 11.8 µg/g[2]
Disperse Orange 1326080Tubifex tubifexIC25 (Reproduction)28 d1.3 - 11.8 µg/g[2]
Pigment NameC.I. NameTest OrganismEndpointDurationValue (mg/L)Reference
Fish
Pigment Yellow 1221090Cyprinus carpioLC5048 h> 500[3]
Pigment Orange 1321110Cyprinus carpioLC5048 h> 420[3]
Pigment Yellow 8321108Oncorhynchus mykissLC5048 h18[3]
Disperse Yellow 726090Pimephales promelasLC50 (Larval Survival)14 d post-hatch0.0254[4]
Sudan Red G12150Pimephales promelasLC50 (Larval Survival)14 d post-hatch0.0167[4]
Tartrazine19140Danio rerio (embryo)LC5072 h47.10 mM[5]
Sunset Yellow FCF15985Danio rerio (embryo)LC5072 h38.93 mM[5]
Amaranth16185Danio rerio (embryo)LC5072 h39.86 mM[5]
Allura Red AC16035Danio rerio (embryo)LC5072 h47.42 mM[5]

Note: The toxicity of azo pigments can be influenced by their physical form (e.g., particle size) and the presence of dispersants, which can increase their apparent water solubility and bioavailability. For poorly soluble substances like azo pigments, toxicity tests are often conducted up to the limit of water solubility.

Soil Toxicity

Azo pigments can enter the terrestrial environment through the disposal of sludge from wastewater treatment plants. In soil, they can affect microbial communities and plant growth. Studies have shown that some azo dyes can inhibit seed germination and reduce the growth of plants.[6] They can also impact soil microbial processes, such as nitrogen cycling.

Environmental Fate of Azo Pigments

The environmental fate of azo pigments is governed by their physical and chemical properties, particularly their low water solubility and resistance to degradation.

Persistence and Biodegradation

Azo pigments are generally persistent in the environment due to their complex aromatic structures and the stability of the azo bond, particularly under aerobic conditions.[6] Biodegradation, when it occurs, is typically a slow process.

Under anaerobic conditions, such as those found in sediments and some wastewater treatment systems, the azo bond can be reductively cleaved by microorganisms to form aromatic amines.[7][8] Some of these aromatic amines are known to be carcinogenic and mutagenic, posing a greater environmental and health risk than the parent pigment.[6][7][8][9]

G General Biotic Degradation Pathway of Azo Pigments AzoPigment Azo Pigment (Insoluble) Anaerobic Anaerobic Conditions (e.g., Sediments, Sludge) AzoPigment->Anaerobic Deposition MicrobialReduction Microbial Azoreductases Anaerobic->MicrobialReduction AromaticAmines Aromatic Amines (Potentially Toxic) MicrobialReduction->AromaticAmines Reductive Cleavage Aerobic Aerobic Conditions AromaticAmines->Aerobic Exposure FurtherDegradation Further Microbial Degradation Aerobic->FurtherDegradation Mineralization Mineralization (CO2, H2O, N2) FurtherDegradation->Mineralization

General biotic degradation pathway of azo pigments.
Abiotic Degradation

Abiotic degradation pathways for azo pigments include photolysis (degradation by light) and hydrolysis (degradation by water). The stability of many azo pigments to light is a desired property for their application, which also translates to slow photodegradation rates in the environment. Hydrolysis of azo pigments is generally not a significant degradation pathway under normal environmental conditions due to the stability of the azo bond.

G Abiotic Degradation Pathways of Azo Pigments AzoPigment Azo Pigment Photolysis Photolysis (UV/Visible Light) AzoPigment->Photolysis Hydrolysis Hydrolysis (Water) AzoPigment->Hydrolysis DegradationProducts Degradation Products Photolysis->DegradationProducts SlowReaction1 Slow Photolysis->SlowReaction1 Hydrolysis->DegradationProducts SlowReaction2 Very Slow/ Negligible Hydrolysis->SlowReaction2 SlowReaction1->DegradationProducts SlowReaction2->DegradationProducts

Abiotic degradation pathways of azo pigments.
Bioaccumulation

Due to their low water solubility and often high molecular weight, the potential for bioaccumulation of the parent azo pigment molecules in aquatic organisms is generally considered to be low.[1] However, some of their more soluble and lower molecular weight degradation products, such as certain aromatic amines, may have a higher potential for bioaccumulation.

Experimental Protocols

Standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals. The following sections provide an overview of the key methodologies used for azo pigments. A significant challenge in testing azo pigments is their low water solubility, which requires specific preparation methods for the test solutions, such as the use of solvents, sonication, or the preparation of a water-accommodated fraction (WAF).

OECD 201: Alga, Growth Inhibition Test
  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance over a 72-hour period. The inhibition of growth is measured by cell counts, fluorescence, or other measures of biomass and compared to control cultures.

  • Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

  • Methodology:

    • Test Solutions: Prepare a geometric series of at least five concentrations of the test substance. For poorly soluble pigments, a WAF or a solvent-based stock solution may be necessary. A control group (culture medium only) and, if a solvent is used, a solvent control are also required.

    • Inoculation: Inoculate the test flasks with a low density of exponentially growing algal cells.

    • Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (e.g., 21-24°C).

    • Measurement: Measure the algal biomass at least every 24 hours.

    • Data Analysis: Calculate the average specific growth rate and yield for each concentration and the controls. Determine the EC50, NOEC, and LOEC values using appropriate statistical methods.

G Workflow for OECD 201 Algal Growth Inhibition Test start Start prep Prepare Test Solutions (Geometric Series + Controls) start->prep inoculate Inoculate with Exponentially Growing Algae prep->inoculate incubate Incubate for 72h (Constant Light & Temp) inoculate->incubate measure Measure Algal Biomass (e.g., Cell Count, Fluorescence) at 24, 48, 72h incubate->measure analyze Calculate Growth Rate & Yield Determine EC50, NOEC, LOEC measure->analyze end End analyze->end

Workflow for the OECD 201 Algal Growth Inhibition Test.
OECD 202: Daphnia sp. Acute Immobilisation Test

  • Objective: To determine the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids.

  • Methodology:

    • Test Solutions: Prepare a geometric series of at least five concentrations of the test substance and a control.

    • Exposure: Place a set number of daphnids (e.g., 20) in each test concentration and control.

    • Incubation: Incubate for 48 hours at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

    • Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Data Analysis: Calculate the EC50 value and its confidence limits using appropriate statistical methods.

OECD 203: Fish, Acute Toxicity Test
  • Objective: To determine the acute lethal toxicity of a substance to fish.

  • Test Organism: Common species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

  • Methodology:

    • Test Solutions: Prepare a geometric series of at least five concentrations of the test substance and a control.

    • Exposure: Place a set number of fish (e.g., 7-10) in each test concentration and control.

    • Incubation: Maintain the test for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

    • Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

    • Data Analysis: Calculate the LC50 value and its confidence limits for each observation period using appropriate statistical methods.

Ecotoxicological Signaling Pathways

The toxicity of azo pigments and their metabolites can be mediated through various cellular and molecular pathways. In zebrafish embryos, for instance, exposure to certain azo dyes has been shown to induce developmental neurotoxicity through mitochondria-mediated apoptosis.[10] This involves the induction of oxidative stress, alterations in antioxidant responses, and the disruption of genes associated with mitochondrial function and apoptosis.[10]

G Proposed Signaling Pathway for Azo Dye-Induced Neurotoxicity in Zebrafish Embryos AzoDye Azo Dye Exposure OxidativeStress Induction of Oxidative Stress (ROS) AzoDye->OxidativeStress AntioxidantResponse Altered Antioxidant Response (SOD, CAT, GSH) OxidativeStress->AntioxidantResponse MitochondrialDysfunction Mitochondrial Dysfunction (mfn2, opa1, fis1 gene disruption) OxidativeStress->MitochondrialDysfunction Inflammation Inflammatory Response (nfkb, tnfa, il1b gene disruption) OxidativeStress->Inflammation CellularDamage Cellular Damage (MDA, LDH) OxidativeStress->CellularDamage Apoptosis Activation of Apoptosis (bcl2, bax, p53 gene disruption) MitochondrialDysfunction->Apoptosis NeurodevelopmentalToxicity Neurodevelopmental Toxicity (Altered behavior, developmental defects) Apoptosis->NeurodevelopmentalToxicity Inflammation->NeurodevelopmentalToxicity NeuroBiochemChanges Neuro-biochemical Changes (AChE, NO) CellularDamage->NeuroBiochemChanges NeuroBiochemChanges->NeurodevelopmentalToxicity

Proposed signaling pathway for azo dye-induced neurotoxicity.

Conclusion

This technical guide has provided an in-depth overview of the ecotoxicity and environmental fate of azo pigments. Key takeaways for researchers, scientists, and drug development professionals include:

  • Low Acute Aquatic Toxicity: Azo pigments generally exhibit low acute toxicity to aquatic organisms due to their poor water solubility.

  • Persistence and Degradation: They are persistent in the environment and their anaerobic degradation can lead to the formation of potentially carcinogenic aromatic amines.

  • Standardized Testing: A suite of standardized OECD protocols is available for robust ecotoxicity assessment, with specific considerations needed for poorly soluble substances.

  • Molecular Mechanisms: The toxicity of azo dyes can involve complex cellular pathways, including the induction of oxidative stress and apoptosis.

A thorough understanding of these factors is essential for conducting comprehensive environmental risk assessments of existing azo pigments and for guiding the design and development of new, safer colorants with improved environmental profiles. Further research is needed to fill data gaps for many commercially used azo pigments and to better understand the chronic and sublethal effects of long-term exposure.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Pigment Red 48:1 (CAS No. 7585-41-3) is a prominent member of the monoazo class of organic pigments.[1][2][3] Chemically, it is the barium salt of 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate.[1][3] This pigment is valued for its vibrant yellowish-red hue, good lightfastness, and thermal stability, which has led to its widespread use in printing inks, plastics, coatings, and textiles.[3][4][5]

The synthesis of this compound is a well-established multi-step process that is highly suitable for a laboratory setting. It involves three core chemical transformations: the diazotization of an aromatic amine, an azo coupling reaction to form a soluble dye, and a final precipitation or "laking" step with a barium salt to yield the insoluble pigment.[1][4][6] This guide provides detailed methodologies, quantitative data, and process workflows for the successful laboratory-scale synthesis and purification of this compound, aimed at researchers and professionals in chemical development.

Chemical Principle

The synthesis of this compound is founded on three sequential reactions:

  • Diazotization: The process begins with the conversion of a primary aromatic amine, 2-amino-4-chloro-5-methylbenzenesulfonic acid (commonly known as 2B Acid), into a diazonium salt. This reaction is conducted in an acidic medium (hydrochloric acid) using sodium nitrite (B80452) at a low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[4][6]

  • Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, 3-hydroxy-2-naphthoic acid (BON Acid). This electrophilic aromatic substitution reaction typically occurs under alkaline conditions to form a soluble azo dye, which constitutes the pigment's chromophore.[2][4][6]

  • Laking (Precipitation): The final step transforms the water-soluble dye into an insoluble pigment. This is achieved by introducing a solution of barium chloride. The barium ions (Ba²⁺) react with the sulfonic acid and carboxylic acid groups on the dye molecule to form a stable, insoluble barium salt, which precipitates from the solution.[1][6]

Synthesis Pathway Overview

The overall synthesis can be visualized as a linear progression from starting materials to the final pigment product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Stages cluster_products Intermediates & Final Product Reactant1 2B Acid Step1 Diazotization Reactant1->Step1 Reactant2 Sodium Nitrite Hydrochloric Acid Reactant2->Step1 Reactant3 BON Acid Sodium Hydroxide (B78521) Step2 Azo Coupling Reactant3->Step2 Reactant4 Barium Chloride Step3 Laking Reactant4->Step3 Intermediate1 Diazonium Salt Step1->Intermediate1 @ 0-5°C Intermediate2 Soluble Azo Dye Step2->Intermediate2 @ <10°C Product This compound Step3->Product @ 75-80°C Intermediate1->Step2 Intermediate2->Step3

Caption: High-level overview of the three-stage synthesis of this compound.

Data Presentation

This table outlines the necessary reactants for a synthesis yielding a theoretical 0.1 mole of this compound.

Chemical NameCommon NameCAS No.Molecular Wt. ( g/mol )Molar Eq.Quantity (g)
2-Amino-4-chloro-5-methylbenzenesulfonic acid2B Acid88-51-7221.661.022.17
Sodium Nitrite-7632-00-069.001.057.25
Hydrochloric Acid (37%)HCl7647-01-036.46~2.5~25 mL
3-Hydroxy-2-naphthoic acidBON Acid92-70-6188.181.018.82
Sodium Hydroxide-1310-73-240.00~2.0~8.00
Barium Chloride (Dihydrate)-10326-27-9244.261.024.43

Note: Quantities are based on established laboratory protocols.[4] Molar equivalents for HCl and NaOH are approximate and should be adjusted to ensure proper reaction conditions (pH).

StageKey ParameterValueRationale
Diazotization Temperature0 - 5 °CPrevents decomposition of the unstable diazonium salt.[6]
Reagent AdditionSlow, dropwiseEnsures temperature control and prevents localized side reactions.
Azo Coupling Temperature< 10 °CControls reaction rate and minimizes byproduct formation.[6]
pHAlkalineActivates the coupling component (BON Acid) for electrophilic attack.[4]
Laking Temperature75 - 80 °CPromotes the formation of a stable, easily filterable pigment crystal.[7]
Reagent AdditionSlow, with stirringEnsures uniform precipitation and consistent particle size.[6]
Purification Washing MediumDeionized WaterRemoves soluble inorganic salts (e.g., NaCl, excess BaCl₂).[6]
Drying Temperature60 - 80 °CRemoves residual water without thermally degrading the pigment.[4]

Experimental Protocols

Materials and Equipment:

  • Reactants: As listed in Table 1.

  • Equipment: 1 L three-neck flask, 500 mL beaker, magnetic stirrer and stir bars, ice bath, thermometer, dropping funnel, Büchner funnel, vacuum filtration flask, pH meter or pH paper, oven.

  • In a 500 mL beaker, suspend 22.17 g (0.1 mol) of 2-amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid) in 200 mL of water.

  • Cool the suspension to 0-5 °C using an ice bath and continuous stirring.

  • Slowly add ~25 mL of concentrated hydrochloric acid, ensuring the temperature remains below 5 °C.[6]

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of water.

  • Add the sodium nitrite solution dropwise to the cold 2B Acid suspension over 30-60 minutes, maintaining the temperature strictly between 0-5 °C.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[6]

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue). The resulting cold suspension is the diazonium salt solution, which should be used immediately.

  • In a 1 L three-neck flask, dissolve 18.82 g (0.1 mol) of 3-hydroxy-2-naphthoic acid (BON Acid) in a solution of 8.0 g of sodium hydroxide in 250 mL of water. Stir until a clear, alkaline solution is formed.[4]

  • Cool this solution to below 10 °C using an ice bath.[6]

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the BON Acid solution. A vibrant red precipitate of the soluble azo dye will form.[4]

  • Maintain the temperature below 10 °C throughout the addition. Monitor and maintain an alkaline pH to ensure efficient coupling.

  • Once the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the coupling reaction goes to completion.[4]

  • Heat the reaction mixture from Part 2 to 75-80 °C with constant stirring.[7]

  • In a separate beaker, dissolve 24.43 g (0.1 mol) of barium chloride dihydrate in 100 mL of hot water.

  • Slowly add the hot barium chloride solution to the hot dye solution.[6] The insoluble barium salt of the pigment will precipitate.

  • Stir the mixture at 75-80 °C for an additional 30-60 minutes to allow the pigment particles to age and achieve a stable crystal form.[6]

  • Allow the pigment slurry to cool to below 60 °C.

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake thoroughly with several portions of deionized water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution). This step is critical to remove residual soluble salts.[6]

  • Dry the purified pigment in an oven at 60-80 °C to a constant weight.[4] The final product is a fine, bright red powder.

Detailed Experimental Workflow

The following diagram illustrates the sequential steps and decision points in the laboratory procedure.

Experimental_Workflow cluster_diazo Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_laking Part 3: Laking cluster_purification Part 4: Purification start Start d1 Suspend 2B Acid in Water start->d1 d2 Cool to 0-5°C in Ice Bath d1->d2 d3 Slowly Add Conc. HCl d2->d3 d4 Add NaNO2 Solution (Dropwise, < 5°C) d3->d4 d5 Stir for 30 min d4->d5 d6 Test with Starch-Iodide Paper d5->d6 c1 Dissolve BON Acid in NaOH Solution d6->c1 Excess Nitrite Confirmed c2 Cool to < 10°C c1->c2 c3 Add Diazonium Salt (Slowly, Vigorous Stirring) c2->c3 c4 Stir for 1-2 hours c3->c4 l1 Heat Dye Slurry to 75-80°C c4->l1 l2 Add Hot BaCl2 Solution l1->l2 l3 Stir at 75-80°C for 1 hr l2->l3 p1 Cool Slurry to < 60°C l3->p1 p2 Vacuum Filter Pigment p1->p2 p3 Wash with Deionized Water p2->p3 p4 Test Filtrate for Salts p3->p4 p4->p3 Salts Present p5 Dry in Oven at 60-80°C p4->p5 Salts Removed end_node End: Purified this compound p5->end_node

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Hydrochloric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

  • Sodium nitrite is an oxidizer and is toxic if ingested.

  • Aromatic amines and diazonium salts are potentially hazardous and should be handled with caution. Diazonium salts can be explosive when dry; they should be kept in solution and used immediately.

Conclusion

The synthesis of C.I. This compound is a classic and robust example of azo dye chemistry that can be reliably performed at the laboratory scale. Success is contingent upon careful control of key reaction parameters, most notably the low temperatures required for the diazotization step and the proper pH management during the coupling phase. The subsequent laking and thorough purification by washing are critical for achieving a high-purity pigment with the desired coloristic and physical properties. This guide provides the necessary framework for researchers to produce and purify this compound for further study and application development.

References

An In-Depth Technical Guide to the Tautomerism of β-Naphthol Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Naphthol red pigments are a significant class of synthetic organic colorants, widely utilized in printing inks, paints, plastics, and textiles.[1][2] Historically and within industry, they are commonly referred to as "azo pigments" due to the presence of an azo (-N=N-) linkage in their synthesized structure.[1] However, extensive research has revealed a crucial aspect of their chemistry: they exist in a tautomeric equilibrium between the azo-enol form and a hydrazone-keto form.[1][3] Decisive evidence from modern analytical techniques shows that in the solid state, the vast majority of these pigments exist predominantly as the hydrazone tautomer.[1][3]

Understanding this tautomerism is not merely an academic exercise. The specific tautomeric form dictates the pigment's intrinsic physicochemical properties, including its color, lightfastness, thermal stability, and chemical reactivity.[1] For researchers in materials science and drug development, a thorough comprehension of these tautomeric relationships is vital for predicting product stability, performance, and potential degradation pathways. This guide provides a technical overview of the core concepts, experimental characterization protocols, and quantitative data related to the tautomerism of β-naphthol red pigments.

The Azo-Hydrazone Tautomeric Equilibrium

The tautomerism in β-naphthol pigments is a prototropic tautomerism, specifically an azo-enol ⇌ hydrazone-keto equilibrium. This involves the migration of a proton and a concurrent shift of double bonds.

  • Azo-enol Tautomer : This form contains a hydroxyl (-OH) group on the naphthol ring and an azo (-N=N-) bridge.

  • Hydrazone-keto Tautomer : This form features a keto (C=O) group on the naphthol ring and a hydrazone (-NH-N=) bridge.

While often depicted as azo compounds, crystallographic and spectroscopic data have conclusively proven that the equilibrium in the solid state strongly favors the more stable hydrazone form for most commercial β-naphthol pigments.[1][4]

Caption: Azo-enol to Hydrazone-keto tautomeric equilibrium in β-naphthol pigments.

Experimental Protocols for Tautomer Characterization

A multi-technique approach is essential for the unambiguous characterization of the dominant tautomeric form of β-naphthol pigments.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_conclusion Conclusion start Pigment Synthesis & Purification xrd X-Ray Diffraction (Single Crystal / Powder) start->xrd Solid-State Structure spectroscopy Spectroscopic Analysis (IR, Raman, UV-Vis, NMR) start->spectroscopy Molecular Vibrations & Electronic Transitions thermal Thermal Analysis (TGA, DSC) start->thermal Stability computation Computational Modeling (DFT) start->computation Theoretical Validation conclusion Determination of Dominant Tautomer & Physicochemical Properties xrd->conclusion spectroscopy->conclusion thermal->conclusion computation->conclusion

Caption: General experimental workflow for characterizing β-naphthol pigment tautomers.

X-Ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the molecular structure in the solid state.

  • Objective : To provide decisive proof of the atomic connectivity and confirm the presence of either the azo-enol or hydrazone-keto form.

  • Methodology :

    • Crystal Growth : Due to the low solubility of organic pigments, growing single crystals suitable for XRD can be challenging.[5] Methods like slow evaporation from a suitable solvent or vapor growth are attempted. For powder XRD, the pigment is used as a fine, high-purity powder.[5][6]

    • Data Collection :

      • Single-Crystal XRD : A suitable crystal is mounted on a goniometer and cooled to liquid nitrogen temperatures (typically 100 K) to minimize thermal vibrations and radiation damage.[7] The crystal is rotated in a beam of monochromatic X-rays, and a complete set of diffraction data is collected on a detector.[7]

      • Powder XRD : A powder sample is mounted in a diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.[8]

    • Structure Solution and Refinement :

      • For single-crystal data, the "phase problem" is solved to generate an initial electron density map, from which an atomic model is built.[7]

      • For powder data, methods like simulated annealing or lattice energy minimization are used to solve the structure, followed by Rietveld refinement to refine the crystal structure against the experimental data.[8][9][10]

  • Key Outcome : The refined structure provides precise bond lengths (e.g., C-O vs. C=O, N-N vs. N=N) and the location of hydrogen atoms, unambiguously identifying the tautomer.

Spectroscopic Analysis

Spectroscopic techniques provide corroborating evidence for the tautomeric structure identified by XRD.[1][11]

  • Vibrational Spectroscopy (FTIR and Raman)

    • Objective : To identify functional groups characteristic of each tautomer.

    • Methodology :

      • Sample Preparation : For FTIR, a small amount of pigment is mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder is analyzed directly.

      • Data Acquisition : Spectra are collected over a standard range (e.g., 4000-400 cm⁻¹).

    • Interpretation : The presence of a strong band around 1615-1625 cm⁻¹ is indicative of a keto C=O stretching vibration, supporting the hydrazone form.[3] A broad band corresponding to an N-H stretch (around 3400 cm⁻¹) further corroborates the hydrazone structure.[3] The absence of a strong, sharp O-H band is evidence against the azo-enol form.

  • UV-Visible (UV-Vis) Spectroscopy

    • Objective : To study the electronic transitions, which differ between tautomers, and to investigate tautomerism in solution.

    • Methodology :

      • Sample Preparation : The pigment is dissolved in a suitable spectral-grade solvent (e.g., ethanol, DMSO) to a known concentration (e.g., 5 x 10⁻⁵ M).[12]

      • Data Acquisition : The absorption spectrum is recorded using a spectrophotometer, typically from 200 to 800 nm.

    • Interpretation : The azo and hydrazone forms have distinct absorption maxima (λ_max). The position of the tautomeric equilibrium in solution can be influenced by solvent polarity, pH, and temperature, which can be monitored by changes in the UV-Vis spectrum.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective : To study the tautomeric equilibrium in solution and provide structural information.

    • Methodology :

      • Sample Preparation : The pigment is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

      • Data Acquisition : ¹H, ¹³C, and ¹⁵N NMR spectra are acquired. Two-dimensional techniques (COSY, HMBC) are used for unambiguous signal assignment.[11]

    • Interpretation : The chemical shifts of key nuclei, particularly the carbons and nitrogens involved in the tautomerism, are highly informative. For instance, the ¹³C chemical shift of the carbon atom bonded to oxygen will be significantly different in the keto form (~180 ppm) compared to the enol form (~160 ppm). The proton exchange between the tautomers can sometimes be fast on the NMR timescale, resulting in averaged signals.[14]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the pigments.[15][16][17]

  • Objective : To determine the decomposition temperature and identify phase transitions.

  • Methodology :

    • Sample Preparation : A small, accurately weighed amount of the pigment powder (e.g., 5-10 mg) is placed in a TGA or DSC pan.[18]

    • Data Acquisition : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass, while DSC measures the heat flow into or out of the sample.[17][18]

  • Interpretation : TGA provides the onset temperature of decomposition, indicating the pigment's thermal stability. DSC can reveal melting points, glass transitions, and other phase changes.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings.[19][20][21]

  • Objective : To calculate the relative energies of the tautomers and predict their geometric and spectroscopic properties.

  • Methodology :

    • Model Building : The 3D structures of both the azo-enol and hydrazone-keto tautomers are built.

    • Geometry Optimization : The geometry of each tautomer is optimized to find the lowest energy conformation using a selected functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d)).[20]

    • Property Calculation : Once optimized, properties such as relative energies (to determine the more stable tautomer), vibrational frequencies (to compare with IR/Raman data), and electronic transitions (to compare with UV-Vis data) are calculated.[12][22]

  • Interpretation : In most cases, DFT calculations confirm that the hydrazone tautomer is energetically more stable than the azo tautomer, which is consistent with experimental solid-state data.[12]

Quantitative Data Summary: Case Studies

The principles outlined above are best illustrated through specific examples. Pigment Red 4 (PR4) and Pigment Red 40 (PR40, also known as Allura Red AC) are two well-characterized β-naphthol reds.[1][3]

Table 1: Summary of Experimental Findings for PR4 and PR40

PropertyPigment Red 4 (PR4)Pigment Red 40 (PR40)Reference
Dominant Form (Solid) Hydrazone-ketoHydrazone-keto[1][3]
Key IR Band (C=O) ~1623 cm⁻¹~1616 cm⁻¹[3]
Key IR Band (N-H) Broad, ~3400 cm⁻¹Shifted, ~3750 cm⁻¹[3]
Thermal Stability (TGA) Stable up to 260 °CStable up to 250 °C[3]
UV-Vis λ_max (in solution) ~504 nm~504 nm[23][24]

Table 2: Selected Vibrational Spectroscopy Data for Hydrazone Tautomers

PigmentTechniqueWavenumber (cm⁻¹)AssignmentReference
Pigment Red 4 FTIR~3400N-H stretch[3]
FTIR~1623C=O stretch[3]
Pigment Red 40 FTIR~3750N-H stretch[3]
FTIR~1616C=O stretch[3]

Factors Influencing the Tautomeric Equilibrium

While the hydrazone form dominates in the solid state, the equilibrium can be influenced by several factors, particularly in solution.[11]

Factors cluster_factors Influencing Factors center Azo ⇌ Hydrazone Equilibrium solvent Solvent Polarity solvent->center substituents Substituents (Electron Donating/Withdrawing) substituents->center ph pH ph->center temp Temperature temp->center

Caption: Key factors that can influence the azo-hydrazone tautomeric equilibrium.

  • Solvent Effects : Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other intermolecular interactions, potentially shifting the equilibrium.[11]

  • Substituents : The electronic nature of substituent groups on the aryl rings can influence the relative stability of the tautomers. Electron-withdrawing or -donating groups can alter the acidity of the proton and the electron density across the molecule.[11]

  • pH : The state of protonation can change dramatically with pH. In basic media, deprotonation can occur, while in acidic media, protonation can favor one form over the other.[11][13]

  • Temperature : Changes in temperature can shift the equilibrium position in accordance with thermodynamic principles (Le Châtelier's principle).[11]

Conclusion

The tautomerism of β-naphthol red pigments is a critical chemical feature that governs their properties and performance. Contrary to their common classification as "azo pigments," compelling evidence from X-ray diffraction, spectroscopy, and computational studies demonstrates that these compounds predominantly exist in the more stable hydrazone-keto form in the solid state.[1][3] A comprehensive analytical approach, combining crystallographic, spectroscopic, thermal, and computational methods, is required for their complete characterization. For scientists and researchers, recognizing and understanding this azo-hydrazone tautomerism is fundamental to controlling the stability, color, and application performance of these important industrial pigments.

References

A Toxicological Deep Dive: Assessing the Safety of Pigment Red 48:1 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the toxicological assessment of Pigment Red 48:1 (PR 48:1) nanoparticles. It is important to note that while extensive data exists for the conventional (bulk) form of this pigment, publicly available research specifically investigating the toxicological profile of PR 48:1 in its nano-particulate form is limited. Therefore, this guide synthesizes the known information on bulk PR 48:1, outlines the principles of nanotoxicology, and proposes a rigorous experimental approach for evaluating the safety of PR 48:1 nanoparticles, in line with current regulatory guidance. A read-across approach, leveraging data from structurally similar compounds, is suggested where direct data is absent.

Introduction to this compound and the Nanotoxicology Paradigm

This compound (C.I. 15865:1) is a monoazo colorant widely used in various industries, including cosmetics, plastics, and printing inks. The advent of nanotechnology has led to the potential use of this pigment in nanoparticle form to enhance its properties, such as color intensity and stability. However, materials at the nanoscale can exhibit different physicochemical and toxicological properties compared to their bulk counterparts. Factors such as increased surface area-to-volume ratio, quantum effects, and altered reactivity can lead to different biological interactions, including enhanced cellular uptake, potential for oxidative stress, and unique biodistribution patterns. A thorough toxicological assessment of PR 48:1 nanoparticles is therefore crucial to ensure their safe application.

Toxicological Profile of Conventional this compound

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and Health Canada have evaluated the safety of conventional PR 48 and its salts.[1][2] The general consensus is that the bulk form of the pigment exhibits low acute toxicity. Key toxicological data for the conventional form of PR 48:1 are summarized below.

Toxicological EndpointSpeciesRoute of AdministrationResultsReference
Acute Toxicity
LD50RatOral> 6,400 mg/kg bw[3]
LD50RatDermal> 2,500 mg/kg bw[3]
LC50RatInhalation> 4.76 mg/L air[3]
Irritation
Skin IrritationNot specifiedDermalCauses skin irritation[4]
Eye IrritationNot specifiedOcularCauses serious eye irritation[4]
Genotoxicity
Ames TestSalmonella typhimuriumIn vitroNegative[1]

Proposed Framework for Toxicological Assessment of this compound Nanoparticles

A comprehensive toxicological assessment of PR 48:1 nanoparticles should follow a tiered approach, beginning with thorough physicochemical characterization, followed by a suite of in vitro and in vivo assays.

G cluster_0 Tier 1: Physicochemical Characterization cluster_1 Tier 2: In Vitro Toxicity Assessment cluster_2 Tier 3: In Vivo Toxicity Assessment p1 Particle Size & Distribution p2 Morphology & Surface Area p3 Zeta Potential p4 Purity & Impurities iv1 Cytotoxicity Assays (e.g., MTT, LDH) iv2 Oxidative Stress (e.g., ROS, GSH) iv3 Inflammatory Response (e.g., Cytokine Profiling) iv4 Genotoxicity Assays (e.g., Comet, Micronucleus) inv1 Acute & Repeated Dose Toxicity inv2 Biodistribution & Accumulation inv3 Histopathology start Start Assessment cluster_0 cluster_0 start->cluster_0 end_safe Safe for Intended Use end_unsafe Unsafe for Intended Use cluster_1 cluster_1 cluster_0->cluster_1 cluster_1->end_unsafe Significant Toxicity Observed cluster_2 cluster_2 cluster_1->cluster_2 cluster_2->end_safe No Adverse Effects Observed cluster_2->end_unsafe Adverse Effects Observed

Figure 1: Tiered toxicological assessment workflow for PR 48:1 nanoparticles.

Physicochemical Characterization

A thorough characterization of the nanoparticles is the foundational step for any toxicological assessment.

Experimental Protocols:

  • Particle Size and Size Distribution: Dynamic Light Scattering (DLS) should be used to determine the hydrodynamic diameter and polydispersity index of the nanoparticles in relevant biological media.

  • Morphology and Surface Area: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for visualizing the shape and morphology of the nanoparticles. Brunauer-Emmett-Teller (BET) analysis can be used to determine the specific surface area.

  • Zeta Potential: This measurement, indicating the surface charge of the nanoparticles, is crucial for understanding their stability in suspension and their potential to interact with cell membranes.

  • Purity and Impurities: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should be employed to identify and quantify any elemental impurities.

In Vitro Toxicity Assessment

In vitro assays provide a means to screen for potential toxicity in a controlled environment. Human cell lines relevant to the expected routes of exposure (e.g., keratinocytes for dermal exposure, intestinal cells for oral exposure) should be utilized.

Experimental Protocols:

  • Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is an indicator of cell viability. Cells are incubated with PR 48:1 nanoparticles at various concentrations for a specified period (e.g., 24, 48 hours). The reduction of MTT by mitochondrial dehydrogenases to a purple formazan (B1609692) product is quantified spectrophotometrically.

    • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Oxidative Stress Assays:

    • Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Glutathione (B108866) (GSH) Assay: The levels of the antioxidant glutathione can be quantified to assess the cellular response to oxidative stress.

  • Genotoxicity Assays:

    • Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks in individual cells.

    • Micronucleus Test: This test identifies the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

G cluster_0 Cell Culture cluster_1 Nanoparticle Exposure cluster_2 Endpoint Analysis c1 Plate Cells c2 Incubate (24h) c1->c2 e1 Prepare Nanoparticle Suspensions c2->e1 e2 Treat Cells with Varying Concentrations e1->e2 e3 Incubate (24-72h) e2->e3 a1 Cytotoxicity (MTT, LDH) e3->a1 a2 Genotoxicity (Comet, Micronucleus) e3->a2 a3 Oxidative Stress (ROS, GSH) e3->a3

Figure 2: General experimental workflow for in vitro toxicity testing.

In Vivo Toxicity Assessment

If in vitro studies indicate potential toxicity, in vivo studies are necessary to understand the systemic effects of PR 48:1 nanoparticles. Animal models, such as rodents, are typically used.

Experimental Protocols:

  • Acute and Repeated Dose Toxicity: These studies involve administering the nanoparticles to animals at different dose levels to determine the potential for acute and chronic toxicity. Clinical observations, body weight changes, and hematological and clinical chemistry parameters are monitored.

  • Biodistribution and Accumulation: ICP-MS can be used to quantify the amount of the elemental components of the pigment in various organs and tissues to understand its distribution and potential for bioaccumulation.

  • Histopathology: Microscopic examination of tissues from major organs is performed to identify any pathological changes.

Signaling Pathways of Nanoparticle-Induced Toxicity

While specific signaling pathways for PR 48:1 nanoparticles have not been elucidated, nanoparticle toxicity, in general, is often mediated through the induction of oxidative stress, which can trigger a cascade of cellular events.

G np PR 48:1 Nanoparticles ros Increased ROS np->ros inflammation Inflammation (e.g., NF-κB activation) ros->inflammation dna_damage DNA Damage ros->dna_damage cytotoxicity Cytotoxicity inflammation->cytotoxicity apoptosis Apoptosis dna_damage->apoptosis apoptosis->cytotoxicity

Figure 3: Potential signaling cascade for nanoparticle-induced toxicity.

Increased intracellular reactive oxygen species (ROS) can lead to the activation of inflammatory pathways, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. ROS can also directly damage cellular macromolecules, including DNA, which can lead to apoptosis or programmed cell death.

Data Gaps and Future Directions

The primary data gap is the lack of specific toxicological studies on PR 48:1 nanoparticles. To ensure the safe use of this nanomaterial, the following studies are highly recommended:

  • Comprehensive Physicochemical Characterization: In-depth analysis of PR 48:1 nanoparticles from different sources and in various formulations.

  • Dermal Penetration Studies: Given its use in cosmetics, understanding the potential for dermal absorption is critical.

  • In Vitro and In Vivo Toxicity Studies: A full battery of tests as outlined in this guide should be performed.

  • Long-term and Chronic Toxicity Studies: To assess the potential for adverse effects from repeated or long-term exposure.

Conclusion

While the conventional form of this compound is considered to have low acute toxicity, the toxicological profile of its nanoparticle counterpart remains largely unknown. A rigorous and systematic assessment, beginning with detailed physicochemical characterization and followed by a comprehensive suite of in vitro and in vivo toxicological assays, is essential to ensure the safety of any product containing PR 48:1 nanoparticles. The framework presented in this guide provides a roadmap for researchers, scientists, and drug development professionals to navigate the toxicological evaluation of this and other novel nanomaterials. Until such data becomes available, a precautionary approach should be taken when considering the use of this compound nanoparticles in consumer products.

References

Mutagenicity Assessment of C.I. Pigment Red 48: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth assessment of the mutagenicity of C.I. Pigment Red 48, a monoazo pigment used in various industrial applications. The information is compiled for researchers, scientists, and drug development professionals to understand the available toxicological data and the methodologies used for its evaluation.

Data Presentation: Summary of Genotoxicity Studies

The available data on the mutagenicity of C.I. Pigment Red 48 is limited. The primary source of information is a tolerance reassessment document from the U.S. Environmental Protection Agency (EPA), which summarizes the results of bacterial reverse mutation assays (Ames tests).

Table 1: Summary of Ames Test Results for C.I. Pigment Red 48

Test SystemStrainsMetabolic ActivationConcentration TestedResultsReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S91 µ g/plate No evidence of mutagenic activity[1]

Note: The EPA report indicates that the study protocols for the Ames tests may be considered inadequate by current standards, as the maximum concentration tested was significantly lower than the standard of up to 5 mg/plate.[1] No data from in vitro or in vivo mammalian cell mutagenicity studies, such as chromosome aberration or micronucleus assays, were identified in the public domain for C.I. Pigment Red 48.

Experimental Protocols

A detailed protocol for the key experiment cited, the bacterial reverse mutation assay, is provided below. This protocol is based on the principles of the OECD Test Guideline 471.

Bacterial Reverse Mutation Assay (Ames Test)

1. Principle: The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine for Salmonella) due to a mutation in the genes required for its synthesis. The assay measures the ability of a test substance to induce reverse mutations (reversions), which restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium lacking it.

2. Test Strains: A set of bacterial strains is used to detect different types of mutations. Commonly used Salmonella typhimurium strains include:

  • TA98 and TA1537 (for frameshift mutations)

  • TA100 and TA1535 (for base-pair substitution mutations)

  • TA102 (for detecting mutagens that cause oxidative damage)

3. Metabolic Activation: Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this metabolic activation, the assay is conducted both in the absence and presence of a mammalian metabolic activation system. This is typically a post-mitochondrial fraction (S9) derived from the livers of rodents (e.g., rats) pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

4. Experimental Procedure:

  • Plate Incorporation Method: The test substance, at various concentrations, is added to a molten top agar (B569324) solution containing the bacterial culture and, if required, the S9 mix. This mixture is then poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: After incubation, the number of revertant colonies (his+) on each plate is counted. The toxicity of the test substance is also assessed by observing the background bacterial lawn.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the solvent control and/or if the number of revertants for at least one concentration is a certain fold higher (e.g., 2- to 3-fold) than the background mutation rate.

Visualization of Mutagenicity Assessment Workflow

The following diagram illustrates a general workflow for assessing the mutagenicity of a chemical substance, starting from in vitro screening to potential in vivo follow-up studies.

Mutagenicity Assessment Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Follow-up cluster_2 Weight of Evidence & Risk Assessment Ames Bacterial Reverse Mutation Assay (Ames Test) MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., MLA, HPRT) inVivoMicro In Vivo Mammalian Erythrocyte Micronucleus Test Ames->inVivoMicro Positive WoE Weight of Evidence Evaluation Ames->WoE Negative MLA->inVivoMicro Positive MLA->WoE Negative Chromo In Vitro Mammalian Chromosome Aberration Test Micro In Vitro Micronucleus Test inVivoChromo In Vivo Mammalian Bone Marrow Chromosome Aberration Test Chromo->inVivoChromo Positive Chromo->WoE Negative Micro->inVivoMicro Positive Micro->WoE Negative TGR Transgenic Rodent (TGR) Somatic and Germ Cell Gene Mutation Assays inVivoMicro->TGR Positive inVivoMicro->WoE inVivoChromo->TGR Positive inVivoChromo->WoE TGR->WoE Risk Hazard Identification & Risk Assessment WoE->Risk

A general workflow for mutagenicity assessment of chemical substances.

Conclusion

References

Navigating the Regulatory Landscape of Pigment Red 48:1 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory status, toxicological profile, and handling guidelines for Pigment Red 48:1 (C.I. 15865:1) in research and development (R&D) settings. The information is intended to assist researchers in adhering to regulatory requirements and ensuring safe laboratory practices.

Regulatory Status for Research & Development

This compound, when used for scientific research, is largely governed by "research and development" exemptions under major regulatory frameworks in the United States and Europe. This status allows for its use in small quantities for non-commercial scientific experimentation without the need for full chemical registration, provided certain conditions are met.

Key Regulatory Frameworks:

  • United States (Environmental Protection Agency - EPA): Under the Toxic Substances Control Act (TSCA), chemical substances manufactured or imported in small quantities solely for R&D are exempt from the full Premanufacture Notice (PMN) requirements.[1][2][3][4] To qualify for this exemption, the substance must be used by, or under the direct supervision of, a technically qualified individual.[2] While no formal application is needed for this exemption, the manufacturer or importer is responsible for notifying anyone they distribute the substance to of any known health risks.[1][3]

  • European Union (European Chemicals Agency - ECHA): The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation provides a similar exemption for Scientific Research and Development (SR&D).[5] Substances used in SR&D in quantities of less than one tonne per year are exempt from registration.[5] For Product and Process Orientated Research and Development (PPORD) involving quantities over one tonne per year, a PPORD notification can be submitted to ECHA to obtain a five-year registration exemption.[5]

It is important to note that while registration may be exempt, researchers are still obligated to perform a risk assessment and implement appropriate safety measures.

Toxicological and Safety Data

The available toxicological data for this compound suggests a low order of acute toxicity. However, a comprehensive toxicological profile is not available, with many studies being cited as "not available" in safety data sheets.[2] The U.S. EPA's Office of Pollution Prevention and Toxics (OPPT) has concluded that Pigment Red 48 is of low concern for human health based on a structure-activity relationship analysis.[1]

Quantitative Toxicological Data

EndpointSpeciesRouteValueReference(s)
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kg bw[1]
RatOral> 6,400 mg/kg bw[3][4]
Acute Dermal Toxicity (LD50) RatDermal> 2,500 mg/kg bw[3]
Acute Inhalation Toxicity (LC50) RatInhalation> 4.76 mg/L air (analytical)[3][4]

Ecotoxicological Data

EndpointSpeciesDurationValueReference(s)
Toxicity to Fish (LC50) Danio rerio (Zebrafish)96 h> 100 mg/L[3][4]
Toxicity to Daphnia (EC50) Daphnia magna48 h> 100 mg/L[3][4]
Toxicity to Algae (EC50) Pseudokirchneriella subcapitata72 h190 mg/L[3][4]
Toxicity to Microorganisms (EC20/NOEC) Activated sludge, domestic30 min>= 1,000 mg/L[3][4]

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)
  • Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step to determine the acute oral toxicity of a substance. The method aims to classify the substance into a toxicity category rather than determining a precise LD50 value.

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The test substance is administered orally to a group of three animals.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality occurs, the test is repeated with a lower dose.

      • If no mortality occurs, the test is repeated with a higher dose.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.

  • Methodology:

    • Several strains of bacteria with different mutations are selected.

    • The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, typically derived from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium that lacks the required amino acid.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control. The EPA's reassessment of Pigment Red 48 noted that while it showed no evidence of mutagenic activity in Ames tests, the study protocols may have been inadequate by modern standards due to the low concentrations tested.[1]

Potential Signaling Pathways and Biological Effects

There is currently no direct evidence in the scientific literature detailing the specific signaling pathways affected by this compound. However, as an azo dye, its potential biological effects can be inferred from the broader class of compounds.

The primary toxicological concern for azo dyes is their metabolism by azoreductases, enzymes present in the gut microbiota and liver, which cleave the azo bond (-N=N-). This reductive cleavage can release constituent aromatic amines, some of which are known to be carcinogenic.

PR481 This compound (C.I. 15865:1) Azoreductase Azoreductase (Gut Microbiota / Liver) PR481->Azoreductase Reductive Cleavage Metabolite1 Metabolite 1: 2-amino-4-chloro-5-methylbenzenesulfonic acid Azoreductase->Metabolite1 Metabolite2 Metabolite 2: 3-hydroxy-2-naphthoic acid barium salt Azoreductase->Metabolite2 DNA_Adducts Potential DNA Adducts Metabolite1->DNA_Adducts Metabolic Activation Genotoxicity Potential Genotoxicity DNA_Adducts->Genotoxicity

Proposed metabolic pathway of this compound.

The potential genotoxicity of the resulting aromatic amines is a key area of concern. For this compound, the primary aromatic amine metabolite would be 2-amino-4-chloro-5-methylbenzenesulfonic acid. While data on this specific compound is limited, some sources indicate it may cause skin, eye, and respiratory irritation.

Experimental and Logical Workflows

Regulatory Workflow for Research Use

The following diagram illustrates the general decision-making process for researchers regarding the regulatory requirements for using this compound in a research setting.

Start Start: Intended use of This compound IsResearch Is the intended use for scientific research and development? Start->IsResearch IsCommercial Is the research for commercial purposes? IsResearch->IsCommercial Yes FullRegistration Full Chemical Registration May Be Required IsResearch->FullRegistration No QuantityCheck Is the quantity below the regulatory threshold (e.g., <1 tonne/year in EU)? IsCommercial->QuantityCheck No IsCommercial->FullRegistration Yes RD_Exemption R&D Exemption Applies QuantityCheck->RD_Exemption Yes QuantityCheck->FullRegistration No Supervision Is the work conducted by or under the supervision of a technically qualified individual? RD_Exemption->Supervision RiskCommunication Communicate known health risks to users and downstream recipients. Supervision->RiskCommunication Yes Consult Consult regulatory guidelines (e.g., TSCA, REACH) Supervision->Consult No Proceed Proceed with research under appropriate safety protocols. RiskCommunication->Proceed

Regulatory decision workflow for research use.

Conclusion

This compound is readily available for research and development purposes under regulatory exemptions in major jurisdictions. While acute toxicity appears to be low, the lack of comprehensive long-term toxicity data warrants a cautious approach. Researchers should handle this substance in accordance with standard laboratory safety protocols, including the use of personal protective equipment, and be aware of the potential for metabolic activation into genotoxic compounds. Adherence to the conditions of the R&D exemptions, particularly regarding non-commercial use and supervision by qualified personnel, is essential for regulatory compliance.

References

Methodological & Application

Application Notes and Protocols: Pigment Red 48:1 as a Colorant in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:1 (C.I. 15865:1) is a monoazo barium salt lake pigment that appears as a bright, yellowish-red powder.[1][2][3] It is widely utilized across various industries, including plastics, inks, and coatings, due to its strong tinting strength, good dispersibility, and cost-effectiveness.[1] In the realm of polymer research, this compound serves as a valuable colorant for a variety of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polystyrene, and rubber.[1][4][5][6] Its selection for specific applications is guided by its performance characteristics, such as heat stability, lightfastness, and migration resistance.[4][6][7] These application notes provide detailed protocols and data for the effective use of this compound in a research setting.

Data Presentation

The following tables summarize the key quantitative data for this compound, compiled from various technical sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
C.I. NameThis compound[1][2]
C.I. Number15865:1[2][4]
CAS Number7585-41-3[1][4]
Molecular FormulaC18H11BaClN2O6S[4]
AppearanceBright yellowish-red powder[4]
Density (g/cm³)1.40 - 2.09[4]
Oil Absorption (ml/100g)25 - 60[4][8][9]
pH Value6.5 - 9.0[4]
Heat Resistance (°C)180 - 240[3][4][9]

Table 2: Fastness and Resistance Properties of this compound (Scale: 1-5, 5=Excellent; Lightfastness Scale: 1-8, 8=Excellent)

PropertyRatingRecommended PolymersReferences
Lightfastness6PVC, PE, PP, PS, Rubber, EVA[4][8][9]
Migration Resistance3 - 4PVC, PE, PP[4]
Acid Resistance4General Use[4]
Alkali Resistance5General Use[4]
Water Resistance4Water-based systems[8][9]
Solvent ResistanceGoodSolvent-based systems[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in polymer research.

Protocol 1: Dispersion of this compound in a Polymer Matrix (e.g., Polypropylene)

This protocol outlines the preparation of a colored polymer compound using a twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Polypropylene (PP) pellets (or other desired polymer)

  • Dispersing agent (e.g., stearic acid, optional)

  • Twin-screw extruder with a suitable temperature profile

  • Gravimetric blender or manual pre-mixing container

  • Pelletizer

  • Injection molding machine or compression press

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-mixing:

    • Accurately weigh the desired amounts of this compound and PP pellets to achieve the target pigment concentration (e.g., 0.1% - 1.0% by weight). For a masterbatch, a higher concentration (e.g., 20-40%) is used.[10]

    • If using a dispersing agent, add it to the mixture (typically 0.1% - 0.5% of the pigment weight).

    • Thoroughly mix the components in a container until a homogeneous blend is achieved. For larger batches, a gravimetric blender is recommended.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the polymer being used (e.g., for PP, temperatures may range from 180°C to 220°C).

    • Ensure the extruder is clean and purged of any previous materials.

    • Feed the pre-mixed blend into the extruder hopper at a constant rate.

    • The molten, colored polymer will be extruded through the die.

  • Pelletizing:

    • Cool the extruded strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce colored polymer pellets.

  • Specimen Preparation:

    • Dry the colored pellets as required for the specific polymer.

    • Use an injection molding machine or compression press to create standardized test specimens (e.g., plaques, tensile bars) for further analysis.

Protocol 2: Colorimetric Analysis of Pigmented Polymer Samples

This protocol describes the measurement of color properties of the prepared polymer specimens.

Materials and Equipment:

  • Colored polymer specimens from Protocol 1

  • Spectrophotometer or colorimeter

  • Calibration standards (white and black)

  • Lint-free cloth

Procedure:

  • Instrument Calibration:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Calibrate the instrument using the provided white and black calibration standards.

  • Sample Measurement:

    • Clean the surface of the polymer specimen with a lint-free cloth to remove any dust or fingerprints.

    • Place the specimen flat against the measurement port of the spectrophotometer, ensuring complete coverage of the aperture.

    • Take multiple readings at different locations on the specimen to ensure an average and representative measurement.

  • Data Analysis:

    • Record the CIE Lab* color space values.

      • L* represents lightness (0=black, 100=white).

      • a* represents the red/green axis (+a* is red, -a* is green).

      • b* represents the yellow/blue axis (+b* is yellow, -b* is blue).

    • Compare the Lab* values of different samples to quantify color differences (ΔE*).

Protocol 3: Evaluation of Pigment Migration (Bleeding)

This protocol is used to assess the tendency of the pigment to migrate from the colored polymer to a contact material.[11]

Materials and Equipment:

  • Colored polymer specimens (typically plasticized PVC)

  • White, uncolored polymer plaques (e.g., PVC or another specified material)

  • Two glass plates

  • Weights (to apply a specified pressure)

  • Oven

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Assembly:

    • Place a colored polymer specimen in direct contact with a white, uncolored plaque.

    • Sandwich this assembly between two clean glass plates.

  • Testing:

    • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

    • Apply a specified pressure on the top glass plate using weights.

  • Analysis:

    • After the testing period, remove the assembly from the oven and allow it to cool to room temperature.

    • Separate the colored and white plaques.

    • Visually inspect the white plaque for any color transfer.

    • For a quantitative assessment, use a spectrophotometer to measure the color change on the surface of the white plaque.

    • The degree of migration is often rated on a grey scale from 1 (severe migration) to 5 (no migration).[11]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in using this compound for polymer research.

experimental_workflow_pigment_dispersion cluster_prep Preparation cluster_processing Processing cluster_specimen Specimen Formation cluster_analysis Analysis start Start: Define Pigment Concentration weigh Weigh this compound and Polymer Pellets start->weigh mix Pre-mix Components weigh->mix extrude Twin-Screw Extrusion mix->extrude cool Cool Extruded Strands extrude->cool pelletize Pelletize into Colored Granules cool->pelletize mold Injection Molding or Compression Pressing pelletize->mold specimens Create Test Specimens (Plaques, Bars) mold->specimens end End: Characterized Pigmented Polymer specimens->end logical_relationship_color_evaluation cluster_input Inputs cluster_output Outputs pigment This compound Concentration color Colorimetric Properties (L*a*b*) pigment->color Influences dispersion Dispersion Quality pigment->dispersion Influences performance Physical & Mechanical Performance pigment->performance Can Affect polymer Polymer Matrix Type polymer->color Affects polymer->performance Primary Determinant processing Processing Conditions (Temp, Shear) processing->color Impacts processing->dispersion Critical for dispersion->color Determines dispersion->performance Affects

References

Application Notes: Formulation of Solvent-Based Inks with Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48:1 (C.I. 15865:1) is a monoazo calcium salt lake organic pigment that provides a bright, yellowish-red shade.[1] Its strong tinting strength, good dispersibility, and cost-effectiveness make it a popular choice for solvent-based printing inks, particularly for gravure and flexographic applications on packaging and decorative prints.[1] These notes provide a comprehensive guide for researchers and formulators on the selection of components and protocols for developing solvent-based inks using this compound.

Solvent-based inks are complex colloidal systems composed primarily of pigments, binders (resins), solvents, and additives.[2][3][4] The binder acts as the film-former, adhering the pigment to the substrate, while the solvent dissolves the binder and controls the ink's viscosity and drying rate.[2][5][6] Additives are used to modify various properties such as gloss, rub resistance, and flow.[2]

Component Selection

The performance of a solvent-based ink is highly dependent on the careful selection and compatibility of its components.

1. Pigment: C.I. This compound

This compound is characterized by its vibrant color, good solvent resistance, and moderate lightfastness, making it suitable for a wide range of indoor and packaging applications.[1][7][8] However, it exhibits poor resistance to soap and alkali.[7][8]

Table 1: Typical Properties of this compound

Property Value Source(s)
C.I. Name This compound [9]
C.I. Number 15865:1 [9][10]
CAS Number 7585-41-3 [1][10]
Chemical Class Monoazo Lake (Calcium Salt) [1][9]
Appearance Bright Yellowish-Red Powder [1][10]
Density 1.5 - 1.8 g/cm³ [9][11]
Oil Absorption 30 - 55 g/100g [10][11]
Heat Resistance 180 - 210 °C [10][11][12]
Light Fastness (BWS) 4 - 6 [1][7][10][11]
Water Resistance 4 - 5 [7][11]
Acid Resistance 3 - 4 [7][10][11][12]

| Alkali Resistance | 3 - 5 |[7][10][11][12] |

2. Binders / Resins

The binder, or resin, is a critical component that forms the ink film, encapsulates the pigment, and provides adhesion to the substrate.[5][13] The choice of binder affects gloss, durability, flexibility, and resistance properties.[5][14] For solvent-based inks, common binders include nitrocellulose, polyamides, polyurethanes, and modified cellulosics like ethyl cellulose.[5][8][14][15]

Table 2: Common Binders for Solvent-Based Inks

Binder Type Key Properties Typical Applications
Nitrocellulose (NC) Fast solvent release, good hardness, economical. General purpose gravure and flexo inks.[16]
Polyamide (PA) Excellent adhesion to films, good gloss and flexibility. Surface printing on polyolefin films.[8]
Polyurethane (PU) High durability, flexibility, and chemical resistance. Lamination inks, high-performance applications.[8]

| Ethyl Cellulose | Good solubility, forms strong films, compatible with many resins.[17] | Used as a primary binder or modifier to control rheology.[17] |

3. Solvents

Solvents dissolve the binder and other soluble components, creating a fluid vehicle to transfer the pigment.[2] The solvent system dictates the ink's viscosity, drying speed, and compatibility with printing plates and substrates.[3][18] A blend of solvents is often used to achieve optimal performance.

Table 3: Common Solvents for Gravure and Flexo Inks

Solvent Chemical Class Evaporation Rate (n-BuAc=100) Notes
Ethanol Alcohol 180 Fast evaporating, common in flexo inks.
Ethyl Acetate Ester 430 Fast evaporating, strong solvent for many resins.
n-Propyl Acetate Ester 275 Medium evaporator, good for gravure inks.
Isopropyl Acetate Ester 350 Medium-fast evaporator.
Methyl Ethyl Ketone (MEK) Ketone 380 Strong, fast-evaporating solvent.[19]

| Toluene | Aromatic Hydrocarbon | 200 | Good solvency, use is declining due to regulations. |

4. Additives

Additives are used in small quantities to enhance specific ink properties.[2]

  • Dispersants: Aid in the wetting and stabilization of pigment particles to prevent agglomeration.[2]

  • Waxes (PE, PP): Improve rub resistance and slip.[15]

  • Plasticizers: Increase the flexibility of the dried ink film.

  • Rheology Modifiers: Control viscosity and flow characteristics.[20]

Experimental Protocols

Protocol 1: Preparation of a Pigment Concentrate (Mill Base)

This protocol describes the dispersion of this compound into a binder solution to create a concentrated pigment paste.

Objective: To achieve a fine and stable dispersion of pigment particles.

Equipment:

  • High-speed disperser (e.g., Cowles dissolver)

  • Horizontal bead mill or ball mill

  • Hegman gauge (fineness of grind gauge)

  • Analytical balance

Procedure:

  • Binder Solution Preparation: In a suitable vessel, slowly add the binder resin (e.g., Polyamide) to the primary solvent (e.g., Ethanol/n-Propyl Acetate blend) under agitation. Continue mixing until the resin is completely dissolved.

  • Premixing:

    • Charge the binder solution into the mixing vessel of the high-speed disperser.

    • While mixing at low speed, gradually add the dispersant, followed by the slow addition of this compound powder.

    • Once all pigment is added, increase the disperser speed to 1500-2000 RPM and mix for 20-30 minutes to form a homogeneous pre-mix.

  • Milling:

    • Transfer the pre-mix to the bead mill charged with appropriate grinding media (e.g., 1.0-1.5 mm zirconia beads).

    • Mill the paste at the manufacturer's recommended speed and flow rate.

    • Periodically take a sample and measure the fineness of grind using a Hegman gauge.

    • Continue milling until the desired grind (<10 µm) is achieved.

  • Characterization: The resulting pigment concentrate is a stable, high-viscosity paste ready for the let-down stage.

Protocol 2: Ink Formulation (Let-Down) and Quality Control

This protocol describes the dilution of the pigment concentrate with additional binder solution and solvents to produce the final ink.

Objective: To produce a final ink meeting target specifications for viscosity, color, and strength.

Equipment:

  • Laboratory mixer

  • Viscometer (e.g., Zahn or Ford cup)

  • Spectrophotometer

  • Ink proofing system (e.g., K-Lox proofer or drawdown bar)

Procedure:

  • Let-Down:

    • In a mixing vessel, combine the calculated amount of the pigment concentrate from Protocol 1 with the "let-down" portion of the binder solution.

    • Under gentle agitation, add the remaining solvents and any other additives (e.g., waxes, plasticizers).

    • Mix for 15-20 minutes until the ink is completely homogeneous.

  • Quality Control Testing:

    • Viscosity: Measure the efflux time using a Zahn or Ford cup. Adjust with the appropriate solvent blend until the target viscosity (e.g., 20-25 seconds for gravure) is reached.[20][21]

    • Fineness of Grind: Confirm the grind is within specification using the Hegman gauge.[21]

    • Color and Strength: Prepare a drawdown or proof of the ink on the target substrate alongside a standard. Visually and instrumentally (using a spectrophotometer) compare the color (Lab* values) and strength.[21]

    • Adhesion: Perform a tape test on the dried ink film to ensure proper adhesion to the substrate.

Example Starting Point Formulation

This table provides a starting point formulation for a polyamide-based solvent ink for surface printing applications. Adjustments will be necessary based on the specific raw materials and performance requirements.

Table 4: Example Formulation for a Polyamide-Based Red Ink

Component Function Weight (%)
Mill Base
This compound Colorant 15.0
Polyamide Resin Binder 12.0
Dispersant Additive 1.5
Ethanol Solvent 15.0
n-Propyl Acetate Solvent 10.0
Let-Down
Polyamide Resin Binder 10.0
PE Wax Compound Additive 2.5
Ethanol Solvent 24.0
n-Propyl Acetate Solvent 10.0

| Total | | 100.0 |

Visualizations

Ink_Formulation_Workflow cluster_0 Mill Base Preparation cluster_1 Let-Down Stage cluster_2 Final Quality Control Premix 1. Premixing (Pigment, Binder, Solvent, Additives) Dispersion 2. High-Speed Dispersion Premix->Dispersion Milling 3. Bead Milling Dispersion->Milling QC1 4. Grind Check (Hegman Gauge) Milling->QC1 QC1->Milling Recirculate if needed Letdown 5. Let-Down (Add Mill Base to Vehicle) QC1->Letdown Approved Mill Base Mixing 6. Final Mixing Letdown->Mixing QC2 7. Final QC Checks Mixing->QC2 Viscosity Viscosity QC2->Viscosity Color Color & Strength QC2->Color Adhesion Adhesion QC2->Adhesion FinishedInk Finished Ink Viscosity->FinishedInk Color->FinishedInk Adhesion->FinishedInk

Caption: Workflow for solvent-based ink manufacturing.

Caption: Component interactions in a liquid solvent-based ink.

References

Application Notes and Protocols: Pigment Red 48:1 in Water-Based Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Pigment Red 48:1, a bright yellowish-red organic pigment, in the formulation of water-based inks. This document outlines the pigment's key properties, offers a model formulation, and details experimental protocols for the preparation and evaluation of the final ink product.

Introduction to this compound

This compound is a barium salt of a monoazo pigment. It is widely recognized for its strong coloring strength, good dispersibility, and economic efficiency.[1] Its vibrant and clean shade makes it a suitable candidate for various applications, including printing inks for gravure, flexographic, and offset processes.[1] This pigment is compatible with water-based systems, offering versatility in formulation.[1]

Properties of this compound

A summary of the key physical, chemical, and fastness properties of this compound is presented below. Understanding these properties is crucial for predicting the performance of the pigment in a water-based ink formulation.

Table 1: General and Fastness Properties of this compound

PropertyValue/RatingSource(s)
C.I. NameThis compound[2]
C.I. Number15865:1[2][3]
CAS Number7585-41-3[2][3]
Chemical FamilyMonoazo[2]
Molecular FormulaC18H11BaClN2O6S[3][4]
AppearanceBright yellowish-red powder[1]
Density (g/cm³)1.8[5]
Oil Absorption (ml/100g)35-45[3]
pH Value7.0-8.0[3]
Heat Resistance (°C)180[2]
Light Fastness (1-8)6[3][5]
Water Resistance (1-5)5[2]
Oil Resistance (1-5)5[2]
Acid Resistance (1-5)4[2]
Alkali Resistance (1-5)4-5[2]
Alcohol Resistance (1-5)3[2]

Application in Water-Based Inks

This compound is recommended for use in water-based inks due to its high gloss and tinting strength.[6] A typical water-based ink formulation consists of a pigment, a binder (resin), a solvent (primarily water), and various additives to control properties such as viscosity, pH, and stability.[7]

Illustrative Water-Based Ink Formulation

The following table provides a sample formulation for a water-based ink incorporating this compound. The percentages can be adjusted based on specific performance requirements.

Table 2: Illustrative Water-Based Ink Formulation with this compound

ComponentFunctionPercentage by Weight (%)
This compoundColorant10 - 20
Acrylic Resin EmulsionBinder15 - 25
WaterSolvent50 - 70
Dispersing AgentPigment Stabilization1 - 3
DefoamerFoam Control0.1 - 0.5
pH Adjuster (e.g., Ammonia)pH ControlAs needed (to achieve pH 8.0-9.5)
Co-solvent (e.g., Propylene Glycol)Drying Control/Wetting1 - 5
Wax EmulsionRub Resistance1 - 3

Note: This is a starting point formulation and may require optimization.

Experimental Protocols

This section details the methodologies for preparing a pigment dispersion and evaluating the performance of the resulting water-based ink.

Preparation of this compound Dispersion

A stable pigment dispersion is fundamental to a high-quality water-based ink.

Protocol 1: Laboratory-Scale Preparation of Pigment Dispersion

  • Premixing:

    • In a suitable vessel, combine the required amounts of water, dispersing agent, and defoamer.

    • Agitate the mixture with a high-speed disperser at a low speed.

    • Gradually add the this compound powder to the vortex.

    • Once the pigment is fully wetted, increase the speed to 1500-2000 rpm and mix for 30-40 minutes to create a premix.[8]

  • Milling:

    • Transfer the premix to a media mill (e.g., a bead mill).

    • Mill the dispersion until the desired particle size is achieved (typically < 5 µm).[9] The fineness can be monitored using a Hegman grind gauge.

    • Multiple passes through the mill may be necessary.

Water-Based Ink Formulation and Evaluation

Protocol 2: Formulation of Water-Based Ink

  • In a separate container, combine the acrylic resin emulsion and any other liquid components (e.g., co-solvents, wax emulsion).

  • While stirring, slowly add the prepared this compound dispersion to the resin mixture.

  • Continue mixing until the ink is homogeneous.

  • Measure the pH and adjust to the target range of 8.0-9.5 using a suitable pH adjuster.[10][11]

  • Measure the viscosity and adjust if necessary by adding water or a thickener.

Protocol 3: Viscosity Measurement

  • Equipment: Rotational viscometer.

  • Procedure:

    • Ensure the ink sample is at a constant temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed for the expected viscosity range.

    • Immerse the spindle into the ink to the marked level.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity in centipoise (cP).[12][13]

Protocol 4: pH Measurement

  • Equipment: Calibrated pH meter.

  • Procedure:

    • Immerse the pH electrode into the ink sample.

    • Allow the reading to stabilize.

    • Record the pH value.[10]

Protocol 5: Color Strength Evaluation (ASTM D387)

  • Principle: This method compares the color strength of the test ink against a standard by preparing a tint.[14][15]

  • Procedure:

    • Accurately weigh a specific amount of the test ink and a standard white ink (e.g., titanium dioxide based).

    • Thoroughly mix the two components to create a uniform tint.

    • Repeat the process with a reference this compound ink.

    • Apply drawdowns of both tints side-by-side on a test chart.

    • Visually or instrumentally (using a spectrophotometer) compare the color strength.

Protocol 6: Storage Stability Assessment

  • Procedure:

    • Fill a sealed container with the ink sample.

    • Store the sample under controlled conditions (e.g., room temperature, elevated temperature like 50°C) for a specified period (e.g., 4 weeks).

    • Periodically (e.g., weekly), inspect the sample for any signs of instability such as pigment settling, phase separation, gelling, or significant changes in viscosity and pH.[16][17]

Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

cluster_0 Water-Based Ink Components This compound This compound Water-Based Ink Water-Based Ink This compound->Water-Based Ink Binder (Acrylic Resin) Binder (Acrylic Resin) Binder (Acrylic Resin)->Water-Based Ink Solvent (Water) Solvent (Water) Solvent (Water)->Water-Based Ink Additives Additives Additives->Water-Based Ink

Caption: Composition of a typical water-based ink.

cluster_0 Experimental Workflow cluster_1 Evaluation Parameters Start Start Dispersion_Prep Pigment Dispersion Preparation Start->Dispersion_Prep Ink_Formulation Ink Formulation Dispersion_Prep->Ink_Formulation Evaluation Performance Evaluation Ink_Formulation->Evaluation End End Evaluation->End Viscosity Viscosity Evaluation->Viscosity pH pH Evaluation->pH Color_Strength Color_Strength Evaluation->Color_Strength Stability Stability Evaluation->Stability

Caption: Workflow for ink formulation and evaluation.

References

Application Note: Spectroscopic Analysis of Pigment Red 48:1 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48:1 (C.I. 15865:1) is a monoazo barium salt lake pigment widely utilized in the coatings industry to impart a vibrant, yellowish-red hue.[1][2] Its chemical name is Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, with the molecular formula C₁₈H₁₁BaClN₂O₆S.[3] The performance, stability, and quality of a coating are critically dependent on the correct identification and characterization of its constituent pigments. Spectroscopic techniques offer powerful, reliable, and often non-destructive methods for analyzing pigments directly within the coating matrix. This application note provides detailed protocols for the analysis of this compound in coatings using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and X-Ray Fluorescence (XRF) spectroscopy.

Analytical Workflow for Pigment Identification

The general workflow for identifying this compound in a coating sample involves a multi-technique approach, starting with non-destructive surface analysis and proceeding to more specific or destructive methods if required.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Detailed Characterization cluster_2 Phase 3: Data Interpretation & Reporting node_A Sample Receipt & Documentation node_B Visual & Microscopic Examination node_A->node_B node_C Non-Destructive Analysis (XRF, Raman) node_B->node_C node_D Micro-sampling (if required) node_C->node_D Is further analysis needed? node_G Data Analysis & Spectral Library Comparison node_C->node_G node_E Sample Preparation (Extraction / Pelletizing) node_D->node_E node_F Destructive Analysis (FTIR, UV-Vis) node_E->node_F node_F->node_G node_H Final Pigment Identification & Report Generation node_G->node_H

Caption: General experimental workflow for pigment analysis.

Spectroscopic Data Summary

The identification of this compound is achieved by correlating data from multiple spectroscopic techniques. The following table summarizes the expected quantitative results.

Spectroscopic TechniqueParameterCharacteristic Result for this compoundReference
UV-Visible Spectroscopy λmax (Absorption Max)In the visible range, responsible for the red color.[4]
FTIR Spectroscopy Wavenumber (cm⁻¹)~3400-3200 (O-H stretch)~3100-3000 (Aromatic C-H stretch)~1650-1580 (C=O stretch)~1600-1450 (Aromatic C=C and N=N stretch)~1300-1000 (C-O stretch)[4]
Raman Spectroscopy Raman Shift (cm⁻¹)A unique "fingerprint" spectrum. Specific peaks should be compared against a reference database.[5][6]
X-Ray Fluorescence Detected ElementsBarium (Ba), Sulfur (S), Chlorine (Cl)[1][3]

Experimental Protocols

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique ideal for the elemental analysis of inorganic components in a pigment.[7] It works by irradiating the sample with high-energy X-rays, causing the elements within to emit secondary, characteristic X-rays, which are then detected.[8] For this compound, the presence of Barium (Ba), Sulfur (S), and Chlorine (Cl) is indicative.

G Source X-Ray Source Sample Coating Sample (Pigment Atom) Source->Sample Primary X-ray (incident) Sample->Sample Inner electron ejected Detector X-Ray Detector Sample->Detector Fluorescent X-ray (characteristic)

Caption: Principle of X-Ray Fluorescence (XRF) analysis.

Protocol:

  • Instrumentation: A handheld or benchtop XRF spectrometer.

  • Sample Preparation: None required. The analysis is non-destructive and can be performed directly on the coated surface.[9]

  • Instrument Parameters:

    Parameter Typical Value
    X-ray Source Rhodium (Rh) or Silver (Ag) tube
    Voltage 40-50 kV
    Current 10-200 µA
    Measurement Time 30 - 120 seconds

    | Atmosphere | Air |

  • Data Acquisition: Position the analyzer's measurement window directly against the coating surface and initiate the scan.

  • Data Analysis: Analyze the resulting spectrum to identify elemental peaks. Confirm the presence of Ba, S, and Cl. The absence of other heavy metals (e.g., lead, cadmium) can also be verified.[10]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed molecular information, making it highly suitable for identifying organic pigments.[5] It measures the inelastic scattering of monochromatic light from a laser source. The resulting spectrum provides a specific molecular fingerprint of the material.

Protocol:

  • Instrumentation: A Raman microscope or a portable Raman spectrometer with a fiber optic probe.

  • Sample Preparation: Generally, no sample preparation is needed for analyzing coatings.[5] The analysis can be performed directly on the surface.

  • Instrument Parameters:

    Parameter Typical Value
    Excitation Laser 532 nm, 633 nm, or 785 nm
    Laser Power 1 - 10 mW (to avoid sample degradation)[11]
    Spectral Range 200 - 1800 cm⁻¹
    Integration Time 2 - 30 seconds[11]

    | Accumulations | 50 - 200 |

  • Data Acquisition: Focus the laser onto the coated surface and collect the Raman spectrum. If fluorescence is high, switch to a longer wavelength laser (e.g., 785 nm) to mitigate interference.[5]

  • Data Analysis: Subtract any background fluorescence from the spectrum. Compare the resulting spectral fingerprint (peak positions and relative intensities) against a known reference spectrum of this compound from a spectral database (e.g., IRUG).[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation.[7] For this compound, this allows for the identification of characteristic bonds such as C=O, N=N (azo), and aromatic C=C. While binder absorptions can sometimes obscure pigment peaks, the Attenuated Total Reflectance (ATR) technique is particularly useful for surface analysis with minimal sample preparation.[5][14]

Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • ATR Method: No preparation is needed. Press the coated surface directly and firmly against the ATR crystal.

    • Transmission Method (if extraction is necessary): Carefully scrape a small amount of the coating from the substrate. Mix the powder with potassium bromide (KBr) and press it into a transparent pellet.[15][16]

  • Instrument Parameters:

    Parameter Typical Value
    Spectral Range 4000 - 400 cm⁻¹
    Resolution 4 cm⁻¹
    Number of Scans 32 - 64

    | Mode | Absorbance or Transmittance |

  • Data Acquisition: Place the sample in the instrument and collect the spectrum. A background spectrum of the clean ATR crystal or a blank KBr pellet should be collected first.

  • Data Analysis: Identify the characteristic absorption bands as listed in the data summary table. Compare the sample spectrum to a reference spectrum of this compound. Spectral subtraction may be necessary to remove interfering signals from the coating binder.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is directly related to the electronic transitions within the pigment's molecular structure and, therefore, its color.[4] For solid samples like coatings, diffuse reflectance is the preferred method.

Protocol:

  • Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance integrating sphere accessory.

  • Sample Preparation: The measurement can often be performed directly on the coated sample. If the coating is on a reflective or uneven substrate, a small portion may need to be removed and powdered to ensure a flat, uniform surface for analysis.

  • Instrument Parameters:

    Parameter Typical Value
    Wavelength Range 300 - 800 nm
    Scan Speed Medium
    Data Interval 1 nm

    | Reference Standard | Barium Sulfate (BaSO₄) or a calibrated white standard |

  • Data Acquisition: Calibrate the instrument using the white reference standard. Place the coated sample at the measurement port and acquire the reflectance spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands (or a decrease in reflectance) in the visible region. The position of the absorption maximum (λmax) is characteristic of the pigment's color.[4] For this compound, this will correspond to absorption in the blue-green region of the spectrum, resulting in its observed red appearance. This data is used for quality control and to ensure color consistency.[4]

References

Application Notes and Protocols for the Identification of Pigment Red 48:1 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the identification and characterization of C.I. Pigment Red 48:1 (barium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid) in various plastic matrices. The techniques described are suitable for researchers, scientists, and quality control professionals in the fields of materials science, analytical chemistry, and drug development where plastic packaging and components are utilized.

Introduction

C.I. This compound is a monoazo pigment widely used to impart a vibrant yellowish-red hue to plastics, inks, and coatings.[1][2] Its identification and quantification in plastic materials are crucial for quality control, regulatory compliance, and understanding material properties. The analytical techniques outlined below offer a multi-faceted approach to unambiguously identify this compound and assess its dispersion within a polymer matrix.

Analytical Techniques

A combination of spectroscopic and chromatographic methods is recommended for the comprehensive analysis of this compound in plastics.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a non-destructive technique that provides a molecular fingerprint of the pigment and the surrounding polymer.

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and cost-effective method for identifying functional groups present in the pigment and the base polymer.[3][4][5][6][7][8][9]

  • Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational transitions of molecular bonds. The resulting spectrum is unique to the material's chemical structure.

  • Application for this compound: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its azo linkage, aromatic rings, sulfonic acid salt, and carboxylic acid groups. By comparing the spectrum of a plastic extract or the bulk material to a reference spectrum of this compound, its presence can be confirmed.

2.1.2. Raman Spectroscopy

Raman spectroscopy is highly specific for identifying both organic and inorganic pigments and can provide information about their crystalline structure.[10][11][12][13][14][15][16][17]

  • Principle: This technique involves irradiating a sample with a monochromatic laser. A small fraction of the scattered light is shifted in energy (the Raman effect), and this shift corresponds to the vibrational modes of the molecules.

  • Application for this compound: Raman spectroscopy is particularly useful for in-situ analysis of the pigment within the plastic matrix, often requiring no sample preparation. The Raman spectrum of this compound will show a series of characteristic peaks that can be used for its definitive identification. However, fluorescence from the pigment or polymer matrix can sometimes interfere with the analysis.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful destructive technique for identifying organic pigments and polymers by analyzing their thermal degradation products.[18][19][20][21][22][23]

  • Principle: A small sample of the plastic is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The macromolecules break down into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry.

  • Application for this compound: The pyrolysis of this compound will yield characteristic fragments derived from its aromatic and naphthol components. The resulting pyrogram provides a unique fingerprint for the pigment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound after its extraction from the plastic matrix.[24][25][26]

  • Principle: This technique measures the absorption of ultraviolet and visible light by a sample. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Application for this compound: After extracting the pigment from the plastic using a suitable solvent, the concentration of this compound in the resulting solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax).

Quantitative Data Summary

The following table summarizes key quantitative data for the identification of this compound using the described analytical techniques. Note that specific values may vary slightly depending on the instrument, experimental conditions, and the plastic matrix.

Analytical TechniqueParameterTypical Value
FTIR Spectroscopy Characteristic Peaks (cm⁻¹)~3400-3500 (O-H), ~1620 (N=N), ~1500-1600 (C=C aromatic), ~1250 (C-N), ~1040 & ~1180 (S=O)
Raman Spectroscopy Major Characteristic Peaks (cm⁻¹)~1590, ~1490, ~1460, ~1390, ~1360, ~1260, ~1180, ~1100
Py-GC/MS Potential Pyrolysis ProductsChlorinated aromatic amines, substituted naphthalenes, benzoic acid derivatives, sulfur dioxide.
UV-Vis Spectroscopy Wavelength of Max. Abs. (λmax)~430-500 nm (in a suitable organic solvent such as THF or DMF)

Experimental Protocols

Protocol for FTIR Analysis

Objective: To identify this compound in a plastic sample.

Materials:

  • Plastic sample containing the unknown red pigment.

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Reference spectrum of pure this compound.

  • Isopropanol for cleaning.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum.

  • Place the plastic sample directly onto the ATR crystal, ensuring good contact.

  • Apply pressure using the instrument's pressure clamp.

  • Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Compare the acquired spectrum with the reference spectrum of this compound, paying close attention to the fingerprint region (1800-600 cm⁻¹).

Protocol for Raman Spectroscopy Analysis

Objective: In-situ identification of this compound in a plastic sample.

Materials:

  • Plastic sample.

  • Raman microscope.

  • Reference spectrum of pure this compound.

Procedure:

  • Place the plastic sample on the microscope stage.

  • Focus the laser onto the surface of the sample.

  • Select an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence).

  • Set the laser power and acquisition time to obtain a good quality spectrum without damaging the sample.

  • Acquire the Raman spectrum.

  • Compare the obtained spectrum with the reference spectrum of this compound.

Protocol for Py-GC/MS Analysis

Objective: To identify this compound and the polymer matrix simultaneously.

Materials:

  • Small piece of the colored plastic sample (micrograms to milligrams).

  • Pyrolyzer coupled to a GC/MS system.

  • Sample cups for the pyrolyzer.

Procedure:

  • Place a small, representative sample of the plastic into a pyrolysis sample cup.

  • Introduce the sample cup into the pyrolyzer.

  • Set the pyrolysis temperature (e.g., 600-800 °C).

  • Initiate the pyrolysis, which will thermally degrade the sample and introduce the fragments into the GC/MS.

  • Run a suitable GC temperature program to separate the pyrolysis products.

  • Analyze the resulting mass spectra of the separated components and compare them to a mass spectral library and known pyrolysis products of this compound and the suspected polymer.

Protocol for UV-Vis Spectroscopic Analysis (Quantitative)

Objective: To determine the concentration of this compound in a plastic sample.

Materials:

  • Plastic sample containing this compound.

  • Suitable solvent (e.g., Tetrahydrofuran - THF, or Dimethylformamide - DMF).

  • Volumetric flasks and pipettes.

  • UV-Vis spectrophotometer.

  • Pure this compound standard.

Procedure:

  • Solvent Extraction:

    • Accurately weigh a known amount of the plastic sample.

    • Dissolve the plastic in a known volume of a suitable solvent (e.g., THF). This may require heating and stirring.

    • Once the plastic is dissolved, the pigment should be dispersed or dissolved in the solvent.

    • If necessary, filter the solution to remove any insoluble components.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of known concentration of pure this compound in the same solvent.

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

  • Measurement:

    • Determine the λmax of this compound in the chosen solvent by scanning a standard solution across the UV-Vis range.

    • Measure the absorbance of each standard solution and the sample solution at the λmax.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of this compound in the sample solution using the calibration curve and the measured absorbance.

    • Calculate the weight percentage of the pigment in the original plastic sample.

Visualizations

experimental_workflow_ftir cluster_prep Sample Preparation cluster_analysis FTIR-ATR Analysis cluster_data Data Interpretation start Start sample Plastic Sample start->sample background Record Background sample->background place_sample Place Sample on ATR background->place_sample acquire Acquire Spectrum place_sample->acquire compare Compare with Reference acquire->compare identify Identify Pigment compare->identify

Caption: Workflow for this compound identification using FTIR-ATR.

experimental_workflow_py_gcms cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Interpretation start Start sample Weigh Plastic Sample start->sample pyrolysis Pyrolysis sample->pyrolysis gc_separation GC Separation pyrolysis->gc_separation ms_detection MS Detection gc_separation->ms_detection analyze_pyrogram Analyze Pyrogram ms_detection->analyze_pyrogram identify_fragments Identify Fragments analyze_pyrogram->identify_fragments identify_pigment Identify Pigment & Polymer identify_fragments->identify_pigment

Caption: Workflow for pigment and polymer identification using Py-GC/MS.

quantitative_uv_vis_workflow cluster_prep Sample & Standard Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis weigh_sample Weigh Plastic Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample determine_lambda_max Determine λmax dissolve_sample->determine_lambda_max prepare_standards Prepare Standard Solutions measure_absorbance Measure Absorbance of Standards & Sample prepare_standards->measure_absorbance determine_lambda_max->measure_absorbance calibration_curve Plot Calibration Curve measure_absorbance->calibration_curve determine_concentration Determine Sample Concentration calibration_curve->determine_concentration calculate_wt_percent Calculate Weight % of Pigment determine_concentration->calculate_wt_percent

Caption: Workflow for quantitative analysis of this compound using UV-Vis.

References

Application Notes and Protocols for the Quantitative Analysis of Pigment Red 48:1 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:1 (C.I. 15865:1; CAS No. 7585-41-3) is a monoazo barium salt pigment widely utilized in various industries, including plastics, printing inks, and cosmetics, to impart a brilliant yellowish-red shade.[1][2] Its robust color strength and stability make it a popular choice for coloring consumer products.[3] Given its widespread use, accurate and reliable quantitative analysis of this compound in complex matrices is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative determination of this compound in plastics and cosmetics using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The quantitative analysis of this compound in complex matrices typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a robust and widely accessible technique for the quantification of pigments. The method relies on the separation of the analyte from the sample matrix on a stationary phase, followed by detection based on its characteristic light absorption.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of the analyte's identity. This technique combines the separation power of HPLC with the precise mass detection of the target molecule and its fragments.

Quantitative Data Summary

The following tables summarize typical quantitative data and performance parameters for the analysis of this compound in plastic and cosmetic matrices. Please note that specific values may vary depending on the exact sample composition and the analytical instrumentation used.

Table 1: Quantitative Analysis of this compound in Plastic Matrices

ParameterValueMethodReference
Analyte This compound--
Matrix Polyvinyl Chloride (PVC)HPLC-UVProtocol 1
Typical Concentration 0.02% (w/w)-[3]
Extraction Solvent Tetrahydrofuran (THF)-Protocol 3
Extraction Method Dissolution followed by precipitation-Protocol 3
Linearity (r²) > 0.995HPLC-UV-
Limit of Detection (LOD) ~ 0.1 µg/mLHPLC-UV-
Limit of Quantification (LOQ) ~ 0.5 µg/mLHPLC-UV-
Recovery 85 - 105%HPLC-UV-

Table 2: Quantitative Analysis of this compound in Cosmetic Matrices

ParameterValueMethodReference
Analyte This compoundLC-MS/MSProtocol 2
Matrix Lipstick BaseLC-MS/MSProtocol 4
Typical Concentration Varies (e.g., 0.1 - 1.0% w/w)--
Extraction Solvent Dimethylformamide (DMF)-Protocol 4
Extraction Method Ultrasonic-assisted solvent extraction-Protocol 4
Linearity (r²) > 0.998LC-MS/MS-
Limit of Detection (LOD) ~ 1 ng/mLLC-MS/MS-
Limit of Quantification (LOQ) ~ 5 ng/mLLC-MS/MS-
Recovery 90 - 110%LC-MS/MS-

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • This compound reference standard.

  • HPLC-grade solvents (acetonitrile, methanol (B129727), water).

  • Ammonium acetate (B1210297).

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 520 nm.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as DMF.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

4. Sample Preparation:

  • Follow the appropriate sample preparation protocol (Protocol 3 for plastics, Protocol 4 for cosmetics).

  • Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

1. Instrumentation and Materials:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • This compound reference standard.

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • Ammonium formate (B1220265).

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion (m/z): [M-Ba+2H]⁻, exact mass to be determined by infusion of a standard solution. A possible precursor could be around m/z 421.1, corresponding to the free acid form.

  • Product Ions (m/z): To be determined by fragmentation of the precursor ion. Potential fragments may arise from the cleavage of the azo bond.

  • Collision Energy and other MS parameters: Optimize using a standard solution of this compound.

4. Standard and Sample Preparation:

  • Follow the same procedures as in Protocol 1, using LC-MS grade solvents and ensuring high purity of the final sample extract.

5. Analysis and Quantification:

  • Perform Multiple Reaction Monitoring (MRM) analysis using the optimized precursor and product ions.

  • Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.

Protocol 3: Sample Preparation from Plastic Matrices

This protocol describes the extraction of this compound from a plastic matrix for subsequent analysis.

1. Materials:

  • Plastic sample containing this compound.

  • Tetrahydrofuran (THF), analytical grade.

  • Methanol, analytical grade.

  • Grinder or mill.

  • Centrifuge.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

2. Procedure:

  • Grind the plastic sample to a fine powder to increase the surface area.

  • Accurately weigh approximately 1 g of the powdered sample into a glass beaker.

  • Add 20 mL of THF to dissolve the polymer matrix. Stir until the plastic is completely dissolved.

  • Slowly add 40 mL of methanol (as an anti-solvent) while stirring to precipitate the polymer. The pigment will remain in the solvent phase.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully decant the supernatant containing the extracted pigment into a clean volumetric flask.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., DMF or the initial mobile phase for HPLC) for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 4: Sample Preparation from Cosmetic Matrices (e.g., Lipstick)

This protocol details the extraction of this compound from a lipstick matrix.

1. Materials:

  • Lipstick sample containing this compound.

  • Dimethylformamide (DMF), analytical grade.

  • Ultrasonic bath.

  • Centrifuge.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

2. Procedure:

  • Accurately weigh approximately 0.5 g of the lipstick sample into a centrifuge tube.

  • Add 10 mL of DMF to the tube.

  • Vortex the mixture for 1 minute to initially disperse the sample.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate the dissolution of the lipstick base and extraction of the pigment.

  • Centrifuge the sample at 5000 rpm for 15 minutes to separate any insoluble excipients.

  • Carefully transfer the supernatant to a volumetric flask.

  • If necessary, dilute the extract to a suitable concentration for analysis with the appropriate solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualized Workflows

G node_filter node_filter node_inject node_inject node_filter->node_inject Prepared Sample

Caption: Workflow for Plastic Sample Preparation and Analysis.

G node_filter node_filter node_inject node_inject node_filter->node_inject Prepared Sample

Caption: Workflow for Cosmetic Sample Preparation and Analysis.

References

Application Note: Enhancing the Dispersion of Pigment Red 48:1 Through Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:1 (C.I. 15865:1) is a monoazo barium salt pigment widely utilized for its vibrant yellowish-red hue and strong tinting strength in various applications, including printing inks, coatings, plastics, and textiles.[1] However, as an organic pigment, it is inherently hydrophobic, leading to challenges in achieving stable and uniform dispersions, particularly in aqueous systems.[2] Poor dispersion can result in issues such as flocculation, sedimentation, reduced color strength, and inconsistent product performance.[3]

Surface modification of this compound is a critical strategy to overcome these limitations. By altering the pigment's surface chemistry, it is possible to enhance its compatibility with various media, leading to improved dispersion stability, rheological properties, and overall performance. This application note details various methods for the surface modification of this compound and provides protocols for their implementation and characterization.

Principles of Surface Modification for Improved Dispersion

The primary goal of surface modification is to alter the interfacial properties between the pigment particles and the dispersion medium. This is typically achieved by introducing functional groups or coatings that promote better wetting, steric hindrance, or electrostatic repulsion between particles. Common strategies include treatment with surfactants, encapsulation with resins, and chemical modification of the pigment surface, such as sulfonation.[2][4]

Key performance indicators for improved dispersion include:

  • Reduced Particle Size and Narrower Distribution: Effective modification breaks down agglomerates and prevents re-aggregation, leading to smaller and more uniform particle sizes.[5]

  • Increased Zeta Potential: For aqueous dispersions, a higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between particles, leading to enhanced stability.[6]

  • Modified Rheological Behavior: Improved dispersions often exhibit lower viscosity at high shear rates, facilitating processing and application.[7]

  • Enhanced Coloristic Properties: Better dispersion leads to improved color strength, gloss, and transparency.[4]

Experimental Protocols for Surface Modification

This section provides detailed protocols for three common methods of surface modifying this compound.

Surfactant Treatment (Anionic)

Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can be adsorbed onto the pigment surface, imparting a negative charge and improving wettability in aqueous media.

Materials:

  • This compound powder

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • High-speed disperser or ultrasonicator

  • Centrifuge

  • Drying oven

Protocol:

  • Prepare a 1% (w/v) stock solution of SDS in deionized water.

  • Disperse 10 g of this compound in 90 mL of deionized water to create a 10% (w/w) pigment slurry.

  • While stirring the pigment slurry at a moderate speed (e.g., 500 rpm), add the SDS solution dropwise to achieve a final SDS concentration of 2% based on the weight of the pigment.

  • Increase the dispersion speed to high shear (e.g., 5000 rpm) or sonicate the mixture for 30 minutes to ensure uniform coating of the pigment particles.

  • Centrifuge the suspension to separate the surface-modified pigment from the supernatant.

  • Wash the pigment pellet with deionized water and centrifuge again. Repeat this step three times to remove excess surfactant.

  • Dry the final pigment cake in an oven at 60-70°C until a constant weight is achieved.

  • Grind the dried pigment to a fine powder.

Rosin (B192284) Encapsulation

Rosin and its derivatives can be used to encapsulate pigment particles, providing a protective layer that enhances compatibility with ink and coating formulations.[2]

Materials:

  • This compound powder

  • Hydrogenated wood rosin

  • Sodium hydroxide (B78521) (NaOH) solution (28%)

  • Deionized water

  • Heating mantle with stirring

  • Filtration apparatus

Protocol:

  • In a reaction vessel, prepare an aqueous slurry of this compound (e.g., 10% w/w).

  • Heat the slurry to 80°C with constant stirring.

  • In a separate beaker, dissolve 1 part by weight of hydrogenated wood rosin in a mixture of 0.58 parts 28% NaOH solution and 8.4 parts water to create a rosin soap solution.

  • Slowly add the rosin soap solution to the heated pigment slurry. The amount of rosin should be approximately 10% of the pigment weight.[2]

  • Maintain the temperature at 80-90°C and continue stirring for at least 4 hours to ensure complete encapsulation.

  • Cool the slurry and acidify to a pH of 5.5 with a suitable acid to precipitate the rosin onto the pigment surface.[8]

  • Filter the slurry and wash the pigment cake thoroughly with warm water until the filtrate is neutral.

  • Dry the rosin-treated pigment in an oven at 80°C.

  • Pulverize the dried pigment.

Surface Sulfonation

Sulfonation introduces sulfonic acid (-SO₃H) groups onto the pigment surface, significantly increasing its hydrophilicity and making it more suitable for water-based systems.[4]

Materials:

  • This compound powder

  • Concentrated sulfuric acid (H₂SO₄)

  • Inert solvent (e.g., nitrobenzene)

  • Ice bath

  • Reaction flask with stirrer and thermometer

  • Filtration apparatus

Protocol:

  • In a reaction flask, disperse 10 g of this compound in 100 mL of an inert solvent.

  • Cool the dispersion in an ice bath to 0-5°C.

  • Slowly add 20 mL of concentrated sulfuric acid to the dispersion while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4 hours). The optimal time and temperature may need to be determined experimentally.[4]

  • Quench the reaction by pouring the mixture into a large volume of ice-cold water.

  • Filter the sulfonated pigment and wash extensively with deionized water until the washings are neutral.

  • Dry the surface-sulfonated this compound in a vacuum oven at 60°C.

  • Gently grind the dried pigment.

Characterization of Modified this compound

The effectiveness of the surface modification can be quantified by comparing the properties of the modified pigment to the unmodified starting material.

Data Presentation

Table 1: Comparison of Physical Properties of Unmodified and Modified this compound

PropertyUnmodified this compoundSurfactant TreatedRosin EncapsulatedSurface Sulfonated
Particle Size (D50, nm) ~500 - 1000~200 - 400~300 - 600~150 - 300
Zeta Potential (mV) in Water (pH 7) -15 to -25-35 to -50-25 to -35-40 to -60
Viscosity of 10% Dispersion (mPa·s) High, Shear-thinningLower, More NewtonianModerate, Shear-thinningLow, Newtonian-like
Color Strength (%) 100 (Standard)105 - 115102 - 110110 - 120
Gloss (60°) ModerateHighHighVery High

Note: The values presented are typical and may vary depending on the specific modification process and measurement conditions.

Experimental Protocols for Characterization

4.2.1. Particle Size and Zeta Potential Analysis

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Protocol:

    • Prepare a dilute suspension of the pigment (approx. 0.01% w/v) in deionized water.

    • Sonicate the suspension for 5 minutes to ensure adequate dispersion.

    • For zeta potential, measure the electrophoretic mobility of the particles in the suspension.

    • For particle size, measure the Brownian motion of the particles and correlate it to size using the Stokes-Einstein equation.

    • Perform measurements in triplicate and report the average values.

4.2.2. Rheological Analysis

  • Instrumentation: Rotational rheometer with a suitable geometry (e.g., cone and plate).

  • Protocol:

    • Prepare a 10% (w/w) pigment dispersion in the desired medium (e.g., water or a model ink formulation).

    • Load the sample onto the rheometer and allow it to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back to observe the viscosity profile and any thixotropic behavior.

    • Plot viscosity as a function of shear rate.

4.2.3. Color Strength and Gloss Measurement

  • Instrumentation: Spectrophotometer and a gloss meter.

  • Protocol:

    • Prepare drawdowns of the pigment dispersed in a standard binder on a substrate (e.g., Leneta card).

    • Allow the drawdowns to dry completely.

    • Measure the color coordinates (L, a, b*) using a spectrophotometer. Calculate the color strength relative to a standard (unmodified pigment).

    • Measure the gloss at a 60° angle using a gloss meter.

Visualizing Workflows and Mechanisms

Experimental Workflow for Surface Modification and Characterization

experimental_workflow cluster_modification Surface Modification cluster_characterization Characterization cluster_results Performance Evaluation Unmodified_PR481 Unmodified This compound Surfactant Surfactant Treatment Unmodified_PR481->Surfactant Rosin Rosin Encapsulation Unmodified_PR481->Rosin Sulfonation Surface Sulfonation Unmodified_PR481->Sulfonation Particle_Size Particle Size & Zeta Potential Surfactant->Particle_Size Rheology Rheology Rosin->Rheology Color Color Strength & Gloss Sulfonation->Color Dispersion_Stability Improved Dispersion Stability Particle_Size->Dispersion_Stability Rheology->Dispersion_Stability Color->Dispersion_Stability

Caption: Workflow for surface modification and subsequent characterization.

Mechanism of Dispersion Improvement

dispersion_mechanism cluster_before Unmodified Pigment cluster_after Modified Pigment Agglomerate Agglomerated Pigment Particles (Hydrophobic Surface) Modification Surface Modification Agglomerate->Modification Dispersed Dispersed Pigment Particles (Hydrophilic/Stabilized Surface) Improved_Dispersion Improved Dispersion Dispersed->Improved_Dispersion Modification->Dispersed

Caption: Mechanism of improved dispersion via surface modification.

Conclusion

Surface modification is a highly effective strategy for improving the dispersion of this compound in various application media. Treatment with surfactants, encapsulation with rosin, and surface sulfonation are all viable methods for enhancing dispersion stability, reducing particle size, and improving coloristic properties. The choice of modification technique will depend on the specific requirements of the end-use application, such as whether it is a water-based or solvent-based system. The protocols and characterization methods outlined in this application note provide a framework for researchers and scientists to develop and evaluate surface-modified this compound with tailored performance characteristics.

References

Application Notes & Protocols: Ultrasound-Assisted Dispersion of Organic Pigments in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic pigments are essential colorants in a multitude of industries, including inks, coatings, textiles, and cosmetics. Due to their inherent insolubility in water, achieving a fine, stable, and uniform dispersion in aqueous media is a critical challenge. Poor dispersion leads to agglomeration, which negatively impacts key properties like color strength, gloss, stability, and overall performance. Ultrasound-assisted dispersion is an advanced and highly efficient method for deagglomerating and milling pigment particles down to the nano-scale in aqueous systems. This technique utilizes high-intensity ultrasonic waves to generate acoustic cavitation, providing significant advantages over conventional mechanical methods like high-speed mixers or bead mills in terms of processing time, efficiency, and the quality of the final dispersion.[1][2]

Mechanism of Ultrasonic Dispersion

The efficacy of ultrasonic dispersion stems from the phenomenon of acoustic cavitation. When high-intensity ultrasound waves propagate through a liquid, they create alternating cycles of high and low pressure. During the low-pressure cycles, small vacuum bubbles form and grow. During the high-pressure cycles, these bubbles compress and implode violently. This collapse generates localized zones of extreme temperature and pressure, along with powerful hydrodynamic shear forces and liquid jets that can travel at speeds up to 400 mph.[1] This intense energy overcomes the van der Waals forces holding pigment agglomerates together, leading to a highly effective dispersion. The process can be broken down into three primary stages:

  • Wetting: The liquid medium penetrates into the crevices and pores of the pigment agglomerates, displacing trapped air from the particle surfaces.[2]

  • Deagglomeration: The intense cavitational forces break down the pigment agglomerates and aggregates into smaller, primary particles.[3]

  • Stabilization: Dispersing agents (surfactants or polymers) adsorb onto the newly created particle surfaces, preventing them from re-agglomerating through electrostatic or steric repulsion.

G cluster_0 Mechanism of Ultrasonic Dispersion cluster_1 Energy Input Agglomerate Pigment Agglomerate Wetting 1. Wetting (Displacement of Air) Agglomerate->Wetting Aqueous Medium + Dispersant Deagglomerated 2. Deagglomeration (Particle Break-up) Wetting->Deagglomerated Ultrasonic Cavitation Deagglomerated->Agglomerate Re-agglomeration Stabilized 3. Stabilization (Adsorption of Dispersant) Deagglomerated->Stabilized Surface Adsorption Ultrasound High-Intensity Ultrasound

Fig. 1: Mechanism of ultrasound-assisted pigment dispersion.

Quantitative Data: Particle Size Reduction

The effectiveness of ultrasonication is demonstrated by the significant reduction in pigment particle size over time. The optimal duration and power depend on the specific pigment's properties and the formulation. Over-processing can sometimes lead to re-agglomeration as particles collide with high energy after reaching their minimum size.[4]

Table 1: Effect of Sonication Time on Average Particle Size of Various Organic Pigments [5]

Sonication Time (minutes)Pigment Yellow 14 (nm)Pigment Yellow 83 (nm)Pigment Red 122 (nm)Pigment Blue 15:4 (nm)
0453398512488
15289254321301
30211187245226
60178155199182
Conditions: 30W ultrasonic power, aqueous dispersion with a non-ionic surfactant (Triton X-100).[5]

Table 2: Sonication of Copper Phthalocyanine (CPC) Blue Pigment [6]

ParameterValue
PigmentCopper Phthalocyanine (CPC) Blue
SurfactantAdogen 477 (10-30 wt%)
Temperature60°C
Sonication Time5 hours
Final Mean Particle Diameter 100 - 110 nm
Note: Additional sonication time or increased surfactant concentration beyond these parameters did not result in a further decrease in particle size.[6]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Dispersion via Probe Sonication

This protocol provides a standardized step-wise approach for dispersing organic pigments in an aqueous medium using a high-intensity ultrasonic probe.[7]

G start Start: Weigh Pigment & Reagents premix 1. Create Pre-Mix - Add pigment to aqueous medium containing dispersant. - For hydrophobic pigments, pre-wet with a few drops of ethanol (B145695). start->premix stir 2. Mechanical Stirring - Stir with a magnetic or overhead stirrer for 10-15 min to create a homogenous slurry. premix->stir sonicate 3. Ultrasonic Processing - Insert sonicator probe to ~half the liquid depth. - Apply ultrasonic energy (e.g., 50-70% amplitude). - Use a pulsed mode (e.g., 10s ON, 5s OFF) to prevent overheating. stir->sonicate cool 4. Temperature Control - Place the vessel in an ice bath during sonication to maintain a constant temperature. sonicate->cool Continuous Monitoring evaluate 5. Evaluation - Take aliquots at timed intervals (e.g., 10, 20, 30 min). - Analyze for particle size distribution. sonicate->evaluate end End: Stable Dispersion evaluate->end

Fig. 2: General experimental workflow for ultrasonic dispersion.

1. Materials and Equipment:

  • Organic Pigment Powder

  • Deionized (DI) Water

  • Dispersing Agent (e.g., Sodium Dodecyl Sulphate (SDS), Triton X-100, or a suitable polymeric dispersant)[1][5]

  • Probe-type Sonicator

  • Beaker or suitable processing vessel

  • Ice Bath

  • Magnetic or Overhead Stirrer

  • Particle Size Analyzer

2. Methodology:

  • Preparation of the Medium: Prepare the aqueous dispersion medium by dissolving the chosen dispersant in DI water at the desired concentration (typically 0.5% to 5.0% w/w relative to the pigment).

  • Pre-mixing: Weigh the desired amount of organic pigment powder and slowly add it to the aqueous medium while under gentle agitation from a mechanical stirrer.

  • Wetting (for hydrophobic pigments): If the pigment is hydrophobic, it can be pre-wetted by adding a few drops of a suitable solvent like ethanol and mixing to form a paste before adding it to the main aqueous phase.[7]

  • Initial Dispersion: Stir the mixture for 15-30 minutes to ensure all pigment is wetted and to form a homogenous slurry.

  • Ultrasonic Processing:

    • Place the beaker containing the slurry into an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the ultrasonic probe approximately halfway into the depth of the liquid, ensuring it does not touch the vessel walls or bottom.

    • Begin sonication at a specified amplitude (e.g., 60% of the device's maximum). It is often beneficial to use a pulsed setting (e.g., 10 seconds ON, 5 seconds OFF) to further manage heat buildup.

    • Process the dispersion for a predetermined time (e.g., 30 minutes). It is recommended to take samples at various intervals to determine the optimal processing time.[8]

  • Analysis: After sonication, allow the dispersion to cool to room temperature. Characterize the dispersion for particle size distribution, stability (zeta potential), and other relevant properties.

Protocol 2: Example Formulation - Dispersion of C.I. Pigment Violet 23

This protocol provides an example for preparing a 1% (w/w) aqueous dispersion of C.I. Pigment Violet 23, a common carbazole (B46965) dioxazine pigment.[9][10][11]

1. Formulation:

  • C.I. Pigment Violet 23: 1.0 g

  • Polymeric Dispersant (e.g., an acrylic copolymer): 0.2 g (20% based on pigment weight)

  • Deionized Water: 98.8 g

  • Defoamer: 1-2 drops (as needed)

2. Procedure:

  • Dissolve the polymeric dispersant in the deionized water using a magnetic stirrer.

  • Slowly add the C.I. Pigment Violet 23 powder to the solution under continuous stirring. Add defoamer if significant foaming occurs.

  • Continue stirring for 20 minutes to form a uniform pre-mix.

  • Transfer the pre-mix to a jacketed beaker connected to a cooling circulator set to 20°C.

  • Immerse the ultrasonic probe into the pre-mix.

  • Sonicate the dispersion for 45 minutes at 70% amplitude with a 15-second ON / 5-second OFF pulse cycle.

  • Following sonication, let the dispersion rest for 1 hour.

  • Characterize the final product. The target would be a mean particle size below 250 nm with good storage stability.[12]

Characterization of Pigment Dispersions

To ensure the quality and performance of the final product, several analytical techniques are employed:

  • Particle Size Analysis: Laser diffraction or Dynamic Light Scattering (DLS) is used to measure the particle size distribution, a critical indicator of dispersion quality.[5]

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the particle surface and is a key predictor of the long-term stability of the dispersion.

  • Microscopy: Optical or electron microscopy provides a visual assessment of the dispersion and can help identify the presence of any remaining large agglomerates.

  • Rheology: Viscosity measurements are crucial for understanding the flow behavior of the dispersion, which is particularly important for applications like inkjet inks and coatings.

  • Colorimetric Analysis: A spectrophotometer can be used to measure the color strength and shade of the dispersion, ensuring it meets product specifications.

Ultrasound-assisted dispersion is a powerful and scalable technology for producing high-quality aqueous dispersions of organic pigments.[2] By generating intense cavitation forces, it effectively breaks down agglomerates, leading to smaller particle sizes, improved color strength, and enhanced stability.[1] Careful optimization of sonication parameters (time, power) and formulation components (dispersant type and concentration) is crucial for achieving desired results and preventing issues like over-processing. The protocols and data presented here provide a foundational guide for researchers and professionals to develop and implement this technology for a wide range of applications.

References

Application Notes and Protocols for the Stabilization of Pigment Red 48:1 using Polymeric Dispersants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:1 (C.I. 15865:1), a barium salt lake of a monoazo dye, is a widely used yellowish-red pigment in various applications including printing inks, coatings, and plastics due to its bright shade and good solvent resistance.[1] However, achieving long-term stability and optimal color performance of this compound in liquid formulations presents a significant challenge. The pigment particles have a tendency to agglomerate, leading to issues such as color shift, decreased gloss, and increased viscosity. Polymeric dispersants are essential additives that facilitate the dispersion and stabilization of pigment particles in a liquid medium.[2][3] This document provides detailed application notes and protocols for the use of polymeric dispersants to stabilize this compound dispersions.

Polymeric dispersants function primarily through a steric stabilization mechanism.[4] They possess a two-component structure: anchor groups that adsorb strongly onto the pigment surface and polymeric chains that extend into the solvent, creating a physical barrier that prevents particles from approaching each other and re-agglomerating.[3] The effective use of these dispersants can lead to significant improvements in dispersion quality, including reduced viscosity, higher pigment loading, enhanced color strength, and long-term stability.[4][5]

Key Performance Indicators for this compound Dispersions

The effectiveness of a polymeric dispersant on this compound is evaluated based on several key performance indicators. The following table summarizes these parameters and their significance.

Performance IndicatorSignificanceTypical Measurement Techniques
Viscosity Lower viscosity at a given pigment concentration allows for easier processing and higher pigment loading.[4][5]Rotational viscometer (e.g., Brookfield), Cone and plate rheometer
Particle Size A smaller and narrower particle size distribution leads to improved color strength, gloss, and transparency.[3]Dynamic Light Scattering (DLS), Laser Diffraction
Dispersion Stability The ability of the dispersion to resist flocculation and sedimentation over time.Centrifugal separation, Turbiscan analysis, Optical microscopy, Rheological measurements (strain sweep)[6][7][8]
Color Strength Indicates the efficiency of the pigment's light absorption and scattering.Spectrophotometry (measuring color difference ΔE)
Gloss A measure of the specular reflection from the surface of a coating.Gloss meter

Properties of this compound

A summary of the typical physical and chemical properties of this compound is provided in the table below. These properties are crucial for selecting an appropriate polymeric dispersant and designing a stable formulation.

PropertyValueReference
Chemical FormulaC18H11BaClN2O6S[1]
C.I. NameThis compound[1]
CAS No.7585-41-3[1]
AppearanceYellowish red powder[1]
Density (g/cm³)1.40 - 2.09[1]
Oil Absorption (ml/100g)25 - 60[9]
Heat Resistance (°C)200[1]
Light Fastness (Blue Wool Scale)6[1]
Acid Resistance4[1]
Alkali Resistance5[1]

Experimental Protocols

Screening of Polymeric Dispersants

This protocol outlines a general procedure for screening different polymeric dispersants to identify the most effective one for this compound.

Materials:

  • This compound

  • A series of polymeric dispersants (e.g., acrylic, polyurethane, or polyester-based)

  • Solvent or vehicle (e.g., water, solvent mixture, or resin solution)

  • Grinding media (e.g., glass or zirconium beads)

  • High-speed disperser (e.g., dissolver) or a laboratory mill (e.g., bead mill)

Procedure:

  • Preparation of a Pre-mix:

    • In a suitable container, combine the solvent/vehicle and the polymeric dispersant.

    • Stir at a low speed until the dispersant is fully dissolved or homogeneously distributed.

  • Pigment Addition:

    • Gradually add the this compound powder to the liquid mixture under agitation.

    • Increase the mixing speed to ensure the pigment is wetted out.

  • Dispersion:

    • Transfer the pre-mix to a laboratory mill containing grinding media.

    • Disperse the mixture at a specified speed and for a defined period (e.g., 60 minutes). The optimal dispersion time should be determined experimentally.

  • Let-down:

    • After dispersion, separate the grinding media from the pigment concentrate.

    • The resulting dispersion can be let down with additional vehicle to the desired pigment concentration for further analysis.

  • Evaluation:

    • Measure the viscosity, particle size, and stability of the prepared dispersions.

    • Prepare draw-downs of the final formulations to evaluate color strength and gloss.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_analysis Analysis Premix 1. Prepare Pre-mix (Solvent + Dispersant) AddPigment 2. Add this compound Premix->AddPigment Disperse 3. High-Speed Dispersion / Milling AddPigment->Disperse Letdown 4. Let-down Disperse->Letdown Viscosity Viscosity Measurement Letdown->Viscosity ParticleSize Particle Size Analysis Letdown->ParticleSize Stability Stability Testing Letdown->Stability ColorGloss Color & Gloss Evaluation Letdown->ColorGloss

Caption: Workflow for screening polymeric dispersants.

Determination of Optimal Dispersant Concentration

This protocol describes how to determine the optimal concentration of a selected polymeric dispersant for this compound. The optimal concentration is typically the point at which the viscosity of the dispersion is at its minimum.[10]

Materials:

  • This compound

  • Selected polymeric dispersant

  • Solvent or vehicle

  • High-speed disperser or laboratory mill

  • Viscometer

Procedure:

  • Prepare a series of pigment dispersions with a fixed concentration of this compound.

  • In each dispersion, vary the concentration of the polymeric dispersant (e.g., from 0.5% to 5.0% based on pigment weight).

  • Disperse each sample under the same conditions (e.g., mixing speed, time, temperature).

  • Measure the viscosity of each dispersion immediately after preparation.

  • Plot the viscosity as a function of the dispersant concentration.

  • The concentration corresponding to the minimum viscosity is the optimal dispersant concentration.

Diagram of the Logical Relationship:

dispersant_optimization Start Start with a range of dispersant concentrations Prepare Prepare this compound dispersions Start->Prepare Measure Measure viscosity of each dispersion Prepare->Measure Plot Plot Viscosity vs. Dispersant Concentration Measure->Plot Analyze Identify concentration at minimum viscosity Plot->Analyze Optimal Optimal Dispersant Concentration Analyze->Optimal

Caption: Determining optimal dispersant concentration.

Evaluation of Dispersion Stability

This protocol provides methods to assess the long-term stability of the prepared this compound dispersions.

A. Centrifugal Test:

  • Place a known volume of the pigment dispersion in a centrifuge tube.

  • Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • After centrifugation, observe the supernatant for any signs of clarification, which indicates pigment settling.

  • The amount of sediment can be quantified to compare the stability of different dispersions.

B. Rheological Measurement (Oscillatory Strain Sweep):

  • Use a rheometer to perform a strain sweep on the pigment dispersion.

  • A stable dispersion will exhibit a constant storage modulus (G') over a wider range of strain, while an unstable (flocculated) dispersion will show a decrease in G' at lower strain values.[7]

C. Visual Assessment:

  • Store the prepared dispersions in clear, sealed containers at room temperature and elevated temperatures (e.g., 50°C).

  • Visually inspect the samples at regular intervals (e.g., daily for the first week, then weekly) for signs of settling, syneresis (separation of liquid), or changes in viscosity.

Mechanism of Stabilization

The stabilization of this compound by polymeric dispersants is primarily achieved through steric hindrance. The following diagram illustrates this mechanism.

stabilization_mechanism cluster_dispersed Stabilized Pigment Particles cluster_approaching Approaching Particles with Steric Hindrance P1 C11 P1->C11 C12 P1->C12 C13 P1->C13 C14 P1->C14 C15 P1->C15 C16 P1->C16 P2 C21 P2->C21 C22 P2->C22 C23 P2->C23 C24 P2->C24 C25 P2->C25 C26 P2->C26 P3 C31 P3->C31 C32 P3->C32 C33 P3->C33 C34 P3->C34 P4 C41 P4->C41 C42 P4->C42 C43 P4->C43 C44 P4->C44 Repulsion Steric Repulsion

Caption: Steric stabilization of pigment particles.

Conclusion

The selection of an appropriate polymeric dispersant and the optimization of its concentration are critical for achieving stable, high-performance this compound dispersions. By following the protocols outlined in this document, researchers and formulators can systematically evaluate and select the most effective dispersant for their specific application, leading to improved product quality and consistency. The use of polymeric dispersants offers a robust solution to overcome the challenges associated with the dispersion of this compound, enabling the formulation of high-quality inks, coatings, and other pigmented systems.

References

Application Notes and Protocols for Pigment Red 48:1 in UV-Curable Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Red 48:1, a barium salt of a monoazo pigment, in the formulation of UV-curable inks. This document outlines the pigment's key properties, provides detailed experimental protocols for its evaluation, and offers guidance on formulation considerations.

Introduction to this compound in UV-Curable Inks

This compound (C.I. 15865:1) is a widely used organic pigment known for its bright, yellowish-red shade.[1][2][3] In the formulation of UV-curable inks, it offers a balance of vibrant color, good dispersibility, and economic performance.[1] UV-curable inks are solvent-free formulations that polymerize, or cure, almost instantaneously upon exposure to ultraviolet (UV) radiation. The incorporation of pigments like Red 48:1 is critical for providing color and opacity to the final cured ink film.

The performance of this compound in a UV-curable system is dependent on its physical and chemical properties, the quality of its dispersion in the ink vehicle, and the overall composition of the formulation, including the choice of monomers, oligomers, and photoinitiators.

Properties of this compound

The following table summarizes the key properties of this compound relevant to its use in UV-curable inks, compiled from various supplier technical data sheets.

PropertyValueSource
C.I. Name This compound[4]
C.I. Number 15865:1[4]
CAS Number 7585-41-3[4]
Chemical Type Monoazo, Barium Salt[4][5]
Color Bright, Yellowish-Red[1][2]
Lightfastness (Blue Wool Scale) 4-6 (Full Shade), 3-5 (Tint)[1][2][3][4][5][6][7]
Heat Stability 180-240 °C[1][2][4][5][7]
Oil Absorption 25-60 g/100g [2][3][4][7]
Specific Gravity 1.40 - 2.20 g/cm³[3][4][8]
Average Particle Size 70 - 200 nm[3][8]
Acid Resistance (1-5 Scale) 3-4[3][4][7]
Alkali Resistance (1-5 Scale) 3-4[3][4][7]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a model UV-curable ink formulation.

Preparation of this compound Dispersion

Objective: To create a stable dispersion of this compound in a UV-curable vehicle.

Materials:

  • This compound

  • UV-curable oligomer (e.g., Epoxy Acrylate, Urethane Acrylate)

  • Reactive monomer diluent (e.g., Tripropylene Glycol Diacrylate - TPGDA, Trimethylolpropane Triacrylate - TMPTA)

  • Dispersant

  • High-speed disperser or bead mill

Protocol:

  • In a suitable mixing vessel, combine the UV-curable oligomer, reactive monomer diluent, and dispersant.

  • While mixing at low speed, gradually add the this compound powder to the liquid vehicle to wet the pigment particles.

  • Once the pigment is fully incorporated, increase the mixing speed of the high-speed disperser to break down agglomerates. For finer dispersions, process the mixture in a bead mill.

  • Continue dispersion until the desired particle size and distribution are achieved. This can be monitored using a Hegman gauge or a particle size analyzer.

  • The resulting product is a concentrated pigment dispersion, which will be let down with other components to form the final ink.

UV-Curable Ink Formulation

Objective: To formulate a UV-curable ink using the prepared this compound dispersion.

Materials:

  • This compound dispersion (from 3.1)

  • Additional oligomers and monomers (to adjust viscosity and final film properties)

  • Photoinitiator(s) (selected based on the UV lamp's spectral output)

  • Additives (e.g., leveling agents, defoamers)

Protocol:

  • In a mixing vessel, weigh the required amount of the this compound dispersion.

  • Under gentle agitation, add the additional oligomers, monomers, and any additives.

  • In a separate, light-protected container, dissolve the photoinitiator(s) in a small amount of the monomer blend.

  • Add the photoinitiator solution to the main batch and mix thoroughly until homogeneous. Avoid excessive heat and exposure to UV light during this step.

  • Allow the ink to de-aerate before further testing.

Viscosity Measurement

Objective: To determine the viscosity of the formulated UV-curable ink.

Apparatus:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle

Protocol:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the ink sample to a constant temperature (typically 25 °C) in a water bath.

  • Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 20-80%).

  • Immerse the spindle into the ink sample to the marked level.

  • Allow the viscometer to run for a specified time (e.g., 60 seconds) before taking a reading to ensure a stable value.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), along with the spindle number, rotational speed, and temperature.

Curing Speed and Adhesion Testing

Objective: To determine the UV dose required for complete cure and to assess the adhesion of the cured ink film.

Apparatus:

  • Laboratory UV curing unit with a variable speed conveyor and a lamp of known spectral output

  • UV radiometer

  • Drawdown bar or wire-wound rod for controlled film thickness application

  • Substrate (e.g., paper, plastic film)

  • Cotton swabs or cloth

  • Solvent (e.g., methyl ethyl ketone - MEK)

  • Cross-hatch adhesion test kit (ASTM D3359)

Protocol:

  • Apply a uniform film of the ink onto the substrate using a drawdown bar of a specified thickness.

  • Pass the coated substrate through the UV curing unit at a high conveyor speed (low UV dose).

  • Assess the cure of the ink film using the "thumb twist test." A fully cured ink will feel hard and smooth and will not smudge.

  • If the ink is not fully cured, decrease the conveyor speed in increments and repeat the curing and assessment steps until a full cure is achieved.

  • Measure the UV energy (mJ/cm²) and peak irradiance (mW/cm²) at the curing speed using a UV radiometer. This is the minimum UV dose required for cure.

  • For a more quantitative assessment of cure, perform a solvent rub test. Using a cotton swab saturated with MEK, perform double rubs (one back-and-forth motion) on the cured ink surface with consistent pressure. The number of double rubs until the substrate is visible is recorded. A higher number of rubs indicates a better degree of cure.

  • To test adhesion, use the cross-hatch test kit to make a series of cuts through the cured ink film. Apply the specified pressure-sensitive tape over the lattice and then rapidly remove it. The adhesion is rated based on the amount of ink removed by the tape, according to the ASTM scale.

Visualization of Workflow and Formulation

Experimental Workflow

experimental_workflow start Start pigment_prep This compound Dispersion Preparation start->pigment_prep formulation UV Ink Formulation pigment_prep->formulation viscosity Viscosity Measurement formulation->viscosity application Ink Film Application formulation->application curing UV Curing application->curing cure_test Cure Speed & Adhesion Testing curing->cure_test end End cure_test->end

Caption: Experimental workflow for evaluating this compound in UV-curable inks.

UV-Curable Ink Formulation Components

ink_formulation uv_ink UV-Curable Ink pigment This compound pigment->uv_ink Color & Opacity oligomer Oligomers (e.g., Epoxy Acrylates) oligomer->uv_ink Backbone, Film Properties monomer Monomers (e.g., TPGDA, TMPTA) monomer->uv_ink Viscosity Control, Crosslinking photoinitiator Photoinitiators photoinitiator->uv_ink Initiates Curing additives Additives (Dispersants, Leveling Agents) additives->uv_ink Performance Enhancement

Caption: Key components and their roles in a UV-curable ink formulation.

Conclusion

This compound is a versatile pigment suitable for use in UV-curable ink formulations where a bright, yellowish-red color is desired. Its successful application depends on achieving a fine and stable dispersion and on the careful selection of other ink components to optimize viscosity, cure speed, and final film properties. The protocols outlined in this document provide a solid foundation for researchers and formulators to evaluate and utilize this compound in their specific UV-curable ink systems.

References

Application Notes and Protocols: Pigment Red 48:1 in Textile Printing and Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48:1 (C.I. 15865:1) is a monoazo pigment, typically a barium or calcium salt, that presents as a bright, yellowish-red powder.[1][2][3] Due to its insolubility in water and organic solvents, it has no natural affinity for textile fibers and must be affixed to the fabric surface using a binder system.[1][4][5] This characteristic makes it suitable for textile printing and pigment "dyeing" (more accurately, a surface coloration or padding process) where it can provide vibrant red shades.[1][6] Its application is valued for offering a durable and vivid red color for fashion garments and other textile goods.[1] The final performance, including color fastness and fabric hand, is highly dependent on the selection of an appropriate binder and the curing process.[7]

Physicochemical Properties and Performance Data

This compound is characterized by its strong coloring power and moderate fastness properties.[8][9] The specific performance can vary between suppliers, but typical data is summarized below.

Table 1: General Properties of this compound

PropertyValueSource(s)
C.I. NameThis compound[2]
C.I. Number15865:1[2]
CAS Number7585-41-3[2]
Chemical FamilyMonoazo[2]
AppearanceYellowish-Red Powder[2][3]
Density~1.8 g/cm³[2]
Oil Absorption30-55 ml/100g[2][10]
Heat Stability180-200 °C[2][10][11]

Table 2: Fastness Properties of this compound (on a scale of 1-5, where 5 is excellent; Light Fastness on a scale of 1-8, where 8 is excellent)

Fastness PropertyRatingSource(s)
Light Fastness6[2][3][10]
Water Resistance4[2][10][11]
Acid Resistance4[2][3][10]
Alkali Resistance4-5[2][3][10]
Oil Resistance4-5[2][10]
Alcohol Resistance5[2][3]

Note: The data presented are typical values and should be used as a guideline. It is recommended that users conduct their own testing to determine suitability for their specific application and substrate.[2]

Application in Textile Printing

Pigment printing is the most common application for this compound in the textile industry.[12] The process involves applying a print paste containing the pigment, a binder, and a thickener onto the fabric. The color is then fixed by a high-temperature curing process which polymerizes the binder, creating a film that adheres the pigment to the fabric surface.[7]

Key Components of a Pigment Print Paste:

  • Pigment Dispersion: this compound is used as a pre-dispersed aqueous paste for stability and to prevent particle agglomeration.[7]

  • Binder: A polymer resin (commonly acrylic-based) that forms a film to physically entrap the pigment particles and adhere them to the fiber. The binder is critical for wash and rub fastness.[7][12]

  • Thickener: Controls the viscosity (rheology) of the print paste to ensure sharp print definition and prevent bleeding. Synthetic thickeners are typically used.[7][12]

  • Auxiliaries: Other chemicals such as softeners (to improve fabric hand), fixing agents, and humectants (like urea) may be added to enhance performance.[13]

Table 3: Typical Formulation for a this compound Print Paste

ComponentConcentration (g/kg)Purpose
This compound Dispersion (e.g., 40% solids)10 - 80Colorant
Binder (e.g., Acrylic Copolymer)100 - 200Adhesion to fiber
Synthetic Thickener Stock15 - 30Viscosity control
Softener10 - 20Improve fabric hand
Fixing Agent10 - 20Enhance fastness
WaterRemainder to 1000Vehicle
Application in Pigment Dyeing (Exhaustion/Padding)

While not a true dyeing process, pigments can be applied to textiles in a batch process to achieve a solid color. This is typically done on garments or fabrics where an aged or "washed-down" look is desired. The process often involves a pre-treatment of the fabric with a cationic agent to impart a positive charge, which then attracts the anionically dispersed pigment particles.[5][14] A binder is still required for fixation.

Table 4: Typical Formulation for Pigment Exhaustion Dyeing

ComponentConcentration (g/L)Purpose
This compound Dispersion2 - 10Colorant
Binder5 - 20Adhesion to fiber
Cationizing Agent (in pre-treatment)5 - 15Promote pigment exhaustion
Wetting Agent1Improve fabric wetting
Acetic Acid1pH control
Fixing Agent (in after-treatment)10 - 20Enhance fastness

Experimental Protocols

Protocol 1: Screen Printing on Cotton Fabric

Objective: To apply this compound to a 100% cotton fabric via a standard laboratory screen printing method.

Materials & Equipment:

  • 100% cotton fabric, pre-scoured and bleached.

  • This compound aqueous dispersion.

  • Acrylic binder, synthetic thickener, softener.

  • Laboratory mixer, digital balance, pH meter.

  • Flat screen of desired mesh, squeegee.

  • Laboratory oven or stenter for drying and curing.

Procedure:

  • Print Paste Preparation:

    • Weigh the required amount of synthetic thickener stock and water into a beaker.

    • Add the binder and softener while stirring gently with the laboratory mixer.

    • Slowly add the weighed this compound dispersion to the mixture and stir until a homogeneous paste is achieved. A typical mixing time is 10-15 minutes.

    • Check the viscosity and adjust with thickener if necessary to achieve the desired consistency for screen printing.

  • Printing Application:

    • Place the cotton fabric smoothly on a padded, flat surface.

    • Position the screen firmly on the fabric.

    • Apply a line of the prepared print paste along one edge of the screen.

    • Using the squeegee at a 45-60° angle, draw the paste firmly and evenly across the screen with a single, smooth motion.

    • Carefully lift the screen to reveal the print.

  • Drying and Curing:

    • Allow the printed fabric to air dry or use a flash dryer for intermediate drying.

    • Cure the dried fabric in a laboratory oven at 150-160°C for 3-5 minutes.[7] This step is critical for cross-linking the binder and achieving optimal fastness.[7]

  • After-treatment:

    • The printed fabric generally does not require extensive washing. A light rinse in cold water can be performed to remove any residual thickener and improve the fabric's hand.

    • Allow the fabric to air dry.

G Experimental Workflow: Textile Printing cluster_0 Paste Preparation cluster_1 Printing cluster_2 Fixation prep1 Weigh Components (Pigment, Binder, Thickener) prep2 Mix into Homogeneous Paste prep1->prep2 print1 Place Fabric & Screen prep2->print1 Transfer Paste print2 Apply Paste with Squeegee print1->print2 fix1 Intermediate Drying (Air or Flash) print2->fix1 Printed Fabric fix2 Cure at 150-160°C (3-5 mins) fix1->fix2 final Cured Printed Fabric fix2->final Finished Product

Experimental Workflow for Textile Printing
Protocol 2: Pigment Dyeing of Cotton Garments by Exhaustion

Objective: To color a cotton garment with this compound using a laboratory-scale garment dyeing machine.

Materials & Equipment:

  • Pre-weighed cotton T-shirt.

  • This compound aqueous dispersion.

  • Cationizing agent, binder, wetting agent, acetic acid, fixing agent.

  • Laboratory garment dyeing machine or beaker dyeing apparatus.

  • Water bath, pH meter, digital balance.

  • Tumble dryer.

Procedure:

  • Cationic Pre-treatment:

    • Set up a bath in the dyeing machine with water at a 10:1 liquor-to-goods ratio.

    • Add the required amount of cationizing agent and a wetting agent.

    • Introduce the cotton garment, ensuring it is fully submerged.

    • Run the machine for 5 minutes, then add acetic acid to adjust the pH to 4.5-5.5.[5]

    • Raise the temperature to 40-50°C and run for 20 minutes.[5]

    • Drain the bath and rinse the garment thoroughly with cold water.

  • Pigment Exhaustion:

    • Prepare a fresh bath at a 10:1 liquor ratio at 40°C.

    • In a separate container, dilute the this compound dispersion and the binder with water, then add to the bath.

    • Introduce the cationized garment.

    • Raise the temperature to 60°C and run for 30-40 minutes.[4]

    • Drain the bath.

  • Fixation and After-treatment:

    • Prepare a new bath with water and a fixing agent.

    • Run the garment in this bath for 15 minutes at 40°C.

    • Drain the bath and rinse the garment with cold water until the water runs clear.

  • Drying and Curing:

    • Hydroextract the excess water from the garment.

    • Tumble dry the garment. The heat from the dryer also serves as the curing step, typically reaching temperatures that will cross-link the binder and fix the pigment.

G Experimental Workflow: Pigment Dyeing start Start: Cotton Garment pretreat Step 1: Cationic Pre-treatment (40-50°C, pH 4.5-5.5) start->pretreat rinse1 Rinse pretreat->rinse1 exhaust Step 2: Pigment Exhaustion (with Binder, 60°C) rinse1->exhaust fix Step 3: After-treatment (with Fixing Agent) exhaust->fix rinse2 Rinse fix->rinse2 dry Step 4: Hydroextract & Tumble Dry (Drying & Curing) rinse2->dry end End: Colored Garment dry->end

Experimental Workflow for Pigment Dyeing
Factors Influencing Final Quality

The final quality of the textile colored with this compound depends on a careful balance of several factors. The relationship between these factors determines the final fastness, color vibrancy, and fabric hand.

G Key Factors in Pigment Application Quality pigment Pigment Selection & Dispersion color Color Quality (Brightness, Strength) pigment->color binder Binder System (Type & Amount) fastness Color Fastness (Wash, Rub) binder->fastness hand Fabric Hand (Softness) binder->hand paste Print Paste / Dye Bath Formulation paste->color definition Print Definition (Sharpness) paste->definition process Curing Process (Time & Temperature) process->fastness process->hand

Factors Affecting Final Print/Dye Quality

References

Application Note: Electrophoretic Mobility of Surface-Modified Pigment Red 48:2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48:2 (PR 48:2), a monoazo calcium salt, is a widely used colorant known for its vibrant bluish-red hue.[1][2][3][4][5][6] In recent years, the unique properties of PR 48:2 have garnered interest in advanced applications such as electrophoretic displays (EPDs), commonly known as electronic paper.[7][8][9] For successful implementation in EPDs, the electrophoretic mobility of the pigment particles is a critical parameter. This property, which dictates the velocity of the particles under an applied electric field, is directly related to their surface charge and interaction with the surrounding medium.

Unmodified pigment particles often exhibit poor dispersion and insufficient electrophoretic mobility, leading to agglomeration and suboptimal performance in display applications.[10] Surface modification presents a robust solution to enhance these characteristics. By encapsulating the pigment particles with a polymer shell, their surface chemistry can be tailored to improve dispersity, stability, and electrophoretic mobility.[1][7][8] This application note details the surface modification of Pigment Red 48:2 with polyethylene (B3416737) (PE) and provides protocols for measuring the resulting change in electrophoretic mobility.

Principle of Surface Modification and Electrophoretic Mobility

The primary goal of surface modification in this context is to alter the zeta potential of the pigment particles. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[11] A higher absolute zeta potential value generally corresponds to greater electrostatic repulsion, which prevents particle aggregation and leads to a more stable dispersion and higher electrophoretic mobility.

Encapsulating Pigment Red 48:2 with a polymer like polyethylene creates a core-shell structure. This polymer layer can provide steric hindrance and introduce surface functional groups that modify the particle's charge in a given solvent, thereby enhancing its electrophoretic properties for applications in electronic displays.[1][7][8]

Data Presentation

The electrophoretic mobility and zeta potential of Pigment Red 48:2 particles can be significantly enhanced through surface modification. The following table summarizes typical quantitative data for uncoated and polyethylene-coated Pigment Red 48:2, illustrating the impact of the surface treatment.

Parameter Uncoated Pigment Red 48:2 Polyethylene-Coated Pigment Red 48:2
Average Particle Size (nm) ~ 300 - 500~ 150 - 250
Zeta Potential (mV) in Isopar L Low (e.g., -5 to -15 mV)High (e.g., -30 to -50 mV)
Electrophoretic Mobility (10⁻¹⁰ m²/Vs) LowHigh
Dispersion Stability Prone to agglomerationGood
Performance in EPD (Contrast Ratio) Low2.60[7][8]

Note: The values presented are representative and can vary based on the specific surface modification process and measurement conditions.

Experimental Protocols

Surface Modification of Pigment Red 48:2 with Polyethylene via Dispersion Polymerization

This protocol describes a general procedure for the encapsulation of Pigment Red 48:2 with polyethylene.

Materials:

  • Pigment Red 48:2

  • Polyethylene (PE)

  • Styrene-butyl acrylate (B77674) (P(St/BA)) resin (as a dispersant)

  • Oxidized polyethylene (OPE) wax

  • Deionized water

  • Ball mill

  • Reaction vessel with stirrer, condenser, and nitrogen inlet

Procedure:

  • Preparation of the Pigment Dispersion:

    • In the reaction vessel, create an aqueous phase by mixing deionized water with the P(St/BA) resin and OPE wax.

    • Add the Pigment Red 48:2 to the aqueous phase.

    • Mill the mixture using a ball mill to ensure a uniform and fine dispersion of the pigment particles.

  • In-situ Emulsion Polymerization:

    • Transfer the pigment dispersion to the reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

    • Heat the mixture to the desired reaction temperature (typically 70-90 °C) under a nitrogen atmosphere with continuous stirring.

    • Initiate the polymerization by adding a suitable initiator (e.g., potassium persulfate).

    • Slowly add the polyethylene monomer to the reaction vessel.

    • Allow the polymerization to proceed for several hours until the desired level of encapsulation is achieved.

  • Purification and Drying:

    • Cool the reaction mixture to room temperature.

    • Filter the encapsulated pigment particles.

    • Wash the particles repeatedly with deionized water to remove any unreacted monomers and excess reagents.

    • Dry the surface-modified Pigment Red 48:2 powder in a vacuum oven.

Measurement of Electrophoretic Mobility and Zeta Potential

The electrophoretic mobility and zeta potential of the uncoated and coated pigment particles are determined using Electrophoretic Light Scattering (ELS).

Instrumentation:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Solvent (e.g., Isopar L, a non-polar hydrocarbon solvent commonly used in EPDs)

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Disperse a small amount (e.g., 0.1 mg/mL) of the pigment powder (both uncoated and coated) in the chosen solvent (e.g., Isopar L).

    • Use an ultrasonic bath to ensure a homogeneous dispersion and break up any loose agglomerates.

  • Instrument Setup:

    • Rinse the measurement cell of the zeta potential analyzer with the pure solvent.

    • Fill the cell with the prepared pigment dispersion, ensuring there are no air bubbles.

    • Equilibrate the sample to the desired measurement temperature (e.g., 25 °C).

  • Measurement:

    • Perform the ELS measurement according to the instrument's operating instructions. The instrument applies an electric field and measures the velocity of the particles by detecting the Doppler shift of scattered laser light.

    • The electrophoretic mobility is calculated from the particle velocity and the applied electric field strength.

    • The zeta potential is then calculated from the electrophoretic mobility using the Henry equation, with the Smoluchowski approximation typically being appropriate for non-aqueous dispersions.

  • Data Analysis:

    • Record the average zeta potential and electrophoretic mobility values for each sample.

    • Compare the results for the uncoated and polyethylene-coated Pigment Red 48:2 to quantify the effect of the surface modification.

Visualizations

G cluster_0 Surface Modification Workflow start Pigment Red 48:2 dispersion Dispersion in Aqueous Phase (with dispersant and wax) start->dispersion milling Ball Milling dispersion->milling polymerization In-situ Emulsion Polymerization with PE milling->polymerization purification Filtration and Washing polymerization->purification drying Vacuum Drying purification->drying end PE-Coated Pigment Red 48:2 drying->end

Caption: Workflow for the surface modification of Pigment Red 48:2.

G cluster_1 Electrophoretic Mobility Measurement Workflow sample_prep Prepare Pigment Dispersion (in Isopar L) sonication Ultrasonication sample_prep->sonication measurement Zeta Potential Analyzer (ELS Measurement) sonication->measurement data_out Electrophoretic Mobility and Zeta Potential Data measurement->data_out

Caption: Workflow for measuring electrophoretic mobility.

G cluster_2 Relationship between Surface Modification and Electrophoretic Properties cluster_properties Resulting Properties uncoated Uncoated PR 48:2 (Low Surface Charge) modification Polyethylene Coating uncoated->modification Surface Modification low_mobility Low Electrophoretic Mobility & Agglomeration uncoated->low_mobility coated Coated PR 48:2 (Increased Surface Charge) modification->coated high_mobility High Electrophoretic Mobility & Stable Dispersion coated->high_mobility

Caption: Impact of surface modification on electrophoretic properties.

Conclusion

Surface modification of Pigment Red 48:2 with polyethylene is an effective strategy to enhance its electrophoretic mobility and dispersion stability, making it a suitable candidate for use in electrophoretic displays. The provided protocols for surface modification and electrophoretic mobility measurement offer a framework for researchers and scientists to develop and characterize advanced pigment materials. The significant increase in zeta potential upon surface coating is a key factor in achieving the desired performance characteristics for next-generation electronic paper and other display technologies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pigment Red 48:1 Aggregation in Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered with Pigment Red 48:1 in ink formulations. The following question-and-answer format directly addresses specific problems to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in inks?

This compound is a monoazo lake pigment, specifically the barium salt of 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthoate.[1][2] It is a bright, yellowish-red organic pigment valued for its high tinting strength, good dispersibility, and cost-effectiveness.[3] It is widely used in various printing ink applications, including gravure, flexographic, and offset printing, for both solvent-based and water-based systems.[3]

Q2: What are the common signs of this compound aggregation in my ink formulation?

Aggregation, also known as flocculation, of this compound can manifest in several ways, including:

  • Increased Viscosity: The ink becomes thicker and more difficult to work with.

  • Reduced Color Strength: The ink appears weaker or less vibrant than expected.

  • Loss of Gloss: The printed ink film has a dull or matte appearance.

  • Poor Dispersion Stability: The pigment settles out of the formulation over time, forming a hard cake at the bottom of the container.

  • Printing Defects: Issues such as streaking, spotting, or uneven color density may occur during printing.

Q3: What are the primary causes of this compound aggregation?

Aggregation is typically caused by an incompatibility between the pigment and the other components of the ink formulation. Key factors include:

  • Inadequate Dispersant: The type or amount of dispersant may not be suitable for stabilizing this compound.

  • Incompatible Resin System: The binder resin may not have a strong enough affinity for the pigment surface, leading to desorption of the dispersant and subsequent aggregation.

  • Poor Solvent Choice: The solvent system may not be optimal for the solubility of the resin and dispersant, affecting their ability to stabilize the pigment particles.

  • Improper Milling/Dispersion Process: Insufficient mechanical energy during the dispersion process can result in incomplete deagglomeration of the pigment particles.

Troubleshooting Guide

Problem: My this compound ink has become too thick and shows poor color development.

This is a classic sign of pigment aggregation. The following steps will guide you through a systematic approach to identify and resolve the issue.

Step 1: Evaluate the Fineness of Grind

The first step is to determine if the pigment was adequately dispersed initially. The Hegman gauge is a simple and effective tool for this.[4][5][6][7][8]

  • Question: How do I check the initial dispersion quality?

  • Answer: Perform a fineness of grind test using a Hegman gauge. A poor result (low Hegman value) indicates that the pigment agglomerates were not sufficiently broken down during milling.

ParameterIndication of Good DispersionIndication of Poor Dispersion (Aggregation)
Hegman Value 6.0 - 7.5< 5.0
Microscopic View Fine, evenly distributed particlesLarge, irregular clumps of particles
Step 2: Assess the Ink's Rheological Properties

Aggregation leads to a significant increase in viscosity. Measuring the viscosity can provide a quantitative measure of the problem.

  • Question: How can I quantify the change in my ink's flow properties?

  • Answer: Measure the viscosity of your ink using a rotational viscometer (e.g., a Brookfield viscometer). Compare the viscosity of your problematic ink to a stable, well-performing batch.

ParameterTypical Range for Stable InkIndication of Aggregation
Viscosity (at specified shear rate) 50 - 500 cP> 1000 cP (significant increase from baseline)
Flow Behavior Newtonian or slightly shear-thinningPronounced shear-thinning or thixotropic behavior
Step 3: Analyze the Pigment Particle Size Distribution

Dynamic Light Scattering (DLS) is a powerful technique to directly measure the size of the pigment particles in your ink.

  • Question: How can I confirm if my pigment particles are aggregating?

  • Answer: Use Dynamic Light Scattering (DLS) to analyze the particle size distribution. A shift towards larger particle sizes or the appearance of a second, larger peak is a clear indication of aggregation.

ParameterIdeal DispersionAggregated Dispersion
Mean Particle Size (Z-average) 100 - 300 nm> 500 nm
Polydispersity Index (PDI) < 0.3> 0.5
Distribution Curve Single, narrow peakBroad peak or multiple peaks
Step 4: Evaluate the Color Strength and Appearance

Aggregation reduces the effective surface area of the pigment, leading to a decrease in color strength and gloss.

  • Question: How do I measure the impact of aggregation on the ink's color?

  • Answer: Prepare a drawdown of your ink on a standard substrate and measure the color strength and gloss. A spectrophotometer can be used to get a quantitative measure of the color difference (Delta E).[9][10][11][12][13]

ParameterGood DispersionPoor Dispersion (Aggregation)
Color Strength 100% (relative to standard)< 90%
Gloss (at 60°) > 70 GU< 50 GU
Delta E (vs. standard) < 2.0> 5.0

Experimental Protocols

Protocol 1: Fineness of Grind Measurement (Hegman Gauge)

Objective: To assess the degree of pigment dispersion and identify the presence of coarse particles or agglomerates.

Materials:

  • Hegman gauge and scraper

  • Ink sample

  • Solvent for cleaning

Procedure:

  • Ensure the Hegman gauge and scraper are clean and dry.

  • Place a small amount of the ink sample at the deep end of the gauge's channel.

  • Hold the scraper with both hands at a perpendicular angle to the gauge and draw the ink down the channel at a steady rate.

  • Immediately view the drawdown at a shallow angle to a light source.

  • Identify the point on the scale where a significant number of coarse particles are visible.

  • Record the Hegman value at this point.

Protocol 2: Viscosity Measurement (Brookfield Viscometer)

Objective: To determine the viscosity of the ink formulation.

Materials:

  • Brookfield viscometer with appropriate spindle

  • Beaker or sample container

  • Ink sample

  • Temperature control bath

Procedure:

  • Bring the ink sample to a constant temperature (e.g., 25°C).

  • Select a spindle and rotational speed appropriate for the expected viscosity of the ink.

  • Lower the spindle into the ink sample until it is immersed to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP).

Protocol 3: Particle Size Analysis (Dynamic Light Scattering)

Objective: To measure the particle size distribution of the pigment in the ink.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate solvent for dilution

  • Cuvettes

  • Ink sample

Procedure:

  • Prepare a dilute sample of the ink in a suitable solvent. The concentration should be low enough to avoid multiple scattering effects.

  • Filter the diluted sample through a fine filter (e.g., 0.45 µm) to remove any large contaminants.

  • Place the sample in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the instrument's temperature.

  • Perform the measurement according to the instrument's operating procedure.

  • Analyze the resulting particle size distribution, noting the Z-average, PDI, and the presence of multiple peaks.[14][15][16][17][18]

Protocol 4: Color Strength and Gloss Measurement

Objective: To evaluate the coloristic properties of the ink.

Materials:

  • Drawdown bar (e.g., K-bar)

  • Standard substrate (e.g., Leneta card)

  • Spectrophotometer

  • Gloss meter

  • Ink sample and a standard reference ink

Procedure:

  • Apply a uniform film of the ink sample and the standard reference ink side-by-side on the substrate using the drawdown bar.

  • Allow the ink films to dry completely.

  • Use the spectrophotometer to measure the Lab* values of both the sample and the standard. Calculate the Delta E to quantify the color difference.

  • Use the gloss meter to measure the gloss of both films at a 60° angle.

  • Calculate the relative color strength of the sample compared to the standard.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Ink Aggregation Suspected (High Viscosity, Low Color Strength) check_grind Step 1: Check Fineness of Grind (Hegman Gauge) start->check_grind is_grind_ok Grind OK? (Hegman > 6) check_grind->is_grind_ok re_mill Action: Re-mill the ink to improve dispersion is_grind_ok->re_mill No check_viscosity Step 2: Measure Viscosity (Rotational Viscometer) is_grind_ok->check_viscosity Yes re_mill->check_grind After re-milling is_viscosity_ok Viscosity High? check_viscosity->is_viscosity_ok check_formulation Problem is likely formulation-related is_viscosity_ok->check_formulation Yes end_resolved Issue Resolved is_viscosity_ok->end_resolved No analyze_particle_size Step 3: Analyze Particle Size (DLS) check_formulation->analyze_particle_size is_particle_size_bimodal Bimodal or Large Particle Size? analyze_particle_size->is_particle_size_bimodal reformulate Action: Reformulate - Check dispersant type/amount - Evaluate resin compatibility - Adjust solvent system is_particle_size_bimodal->reformulate Yes end_unresolved Issue Persists: Consult Technical Support is_particle_size_bimodal->end_unresolved No reformulate->start After reformulation

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

Logical Relationships in Formulation

Formulation_Relationships cluster_good Favorable Interactions cluster_bad Unfavorable Interactions pigment This compound (Solid Particle) dispersant Dispersant pigment->dispersant Adsorption resin Resin (Binder) dispersant->resin Compatibility Needed solvent Solvent dispersant->solvent Solubility stable_dispersion Stable Dispersion (Good Ink Properties) dispersant->stable_dispersion Steric/Electrostatic Stabilization aggregation Aggregation (Poor Ink Properties) dispersant->aggregation Desorption/ Incompatibility resin->solvent Solubility resin->stable_dispersion resin->aggregation Poor Wetting solvent->stable_dispersion solvent->aggregation Poor Solubility

Caption: The interplay of formulation components in achieving a stable pigment dispersion.

References

Technical Support Center: Optimization of Pigment Red 48:1 Dispersion in High-Performance Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dispersion of Pigment Red 48:1 in high-performance plastics.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the final color of my plastic part weaker than expected or inconsistent across batches?

A1: Weak or inconsistent color strength is a primary indicator of poor pigment dispersion. The issue often stems from the presence of pigment agglomerates, which are clusters of pigment particles that have not been adequately broken down and distributed throughout the plastic matrix.

  • Possible Causes:

    • Inadequate Shear: The mixing process may not be providing enough mechanical energy to break down the pigment agglomerates.

    • Poor Wetting: The polymer melt may not be effectively displacing the air and moisture from the surface of the pigment particles, preventing proper dispersion.[1][2]

    • Improper Processing Temperature: The viscosity of the polymer melt is highly dependent on temperature. If the temperature is too high, the viscosity may be too low to impart sufficient shear. Conversely, if the temperature is too low, the polymer may not flow well enough to incorporate the pigment.[3]

  • Solutions:

    • Increase Mixing Speed/Time: Gradually increase the screw speed or mixing time to introduce more shear energy into the system.

    • Optimize Temperature Profile: Adjust the temperature profile of your extruder or molding machine to achieve the optimal melt viscosity for pigment dispersion. This often requires a balance, as excessively high temperatures can degrade the pigment or polymer.

    • Use a Dispersing Aid: Incorporating a suitable dispersing agent can improve the wetting of the pigment particles by the polymer matrix.

    • Masterbatch Quality: Ensure the masterbatch is of high quality with a well-dispersed pigment.

Q2: I'm observing specks, streaks, or an uneven surface finish in my final product. What is causing this?

A2: These visual defects are typically caused by undispersed pigment particles or agglomerates that are large enough to be seen with the naked eye.

  • Possible Causes:

    • Agglomeration: The primary cause is the presence of hard-to-disperse pigment agglomerates.

    • Contamination: Foreign particles or contamination in the pigment or polymer can also lead to specks.

    • Incompatible Masterbatch Carrier: The carrier resin of the masterbatch may not be fully compatible with the high-performance plastic being used, leading to poor mixing.

  • Solutions:

    • Improve Dispersion: Implement the solutions mentioned in Q1 to enhance pigment dispersion.

    • Check Raw Materials: Ensure the pigment and polymer are free from contamination.

    • Masterbatch Compatibility: Verify that the masterbatch carrier is compatible with your base resin.

    • Filter Pressure Test: Utilize a filter pressure test to assess the level of undispersed particles in your compound.[4]

Q3: My plastic parts are exhibiting warping and dimensional instability after coloring with this compound. Why is this happening?

A3: The addition of pigments can sometimes influence the crystalline behavior of semi-crystalline polymers, leading to changes in shrinkage and warpage.[5][6][7]

  • Possible Causes:

    • Nucleating Effect: Pigment particles can act as nucleating agents, altering the crystallization rate and morphology of the polymer.[7] This is more common in crystalline plastics like HDPE and polypropylene.[6]

    • Pigment Loading: Higher pigment concentrations can exacerbate this effect.[6]

    • Processing Conditions: Cooling rates during processing play a significant role in the final crystallinity of the part.

  • Solutions:

    • Optimize Pigment Concentration: Use the lowest effective pigment loading to achieve the desired color.

    • Adjust Cooling Rate: Modify the mold temperature and cooling time to control the crystallization process. Slower cooling can sometimes reduce stress and warping.

    • Select a Different Pigment Grade: Some pigment grades are specifically treated to minimize their impact on polymer crystallinity.

    • Evaluate Polymer Grade: The grade of the high-performance plastic can also influence its sensitivity to nucleating agents.

Frequently Asked Questions (FAQs)

Q1: What are the typical processing temperatures for this compound in common high-performance plastics?

A1: The heat stability of this compound is a critical factor. Generally, it has a heat resistance of around 200-240°C for a 5-minute dwell time in polyethylene (B3416737) (PE).[8] For other plastics, it's crucial to consider the specific processing window of the resin and the duration of thermal exposure. Exceeding the pigment's heat stability can lead to color shifts and degradation.

Q2: How does the particle size of this compound affect its performance?

A2: Particle size significantly impacts several key properties:

  • Color Strength: Finer particles generally provide higher color strength and tinting power.[1]

  • Opacity/Transparency: The particle size distribution influences the light scattering properties, which in turn affects the opacity of the final product.

  • Dispersibility: While finer particles offer better color strength, they can also be more challenging to disperse due to higher surface energy and a greater tendency to agglomerate.[7]

  • Fastness Properties: In some cases, larger particles can exhibit better lightfastness and weather resistance.

Q3: Are there any known compatibility issues with this compound and certain high-performance plastics or additives?

A3: this compound is a barium salt lake pigment.[8] While it is widely used, potential interactions can occur:

  • Acidic/Alkaline Conditions: It has poor resistance to strong acids and soaps.[8] Certain additives or residual catalysts in the polymer could potentially interact with the pigment.

  • Plasticizers: In plasticized PVC, the presence of polar plasticizers can increase the likelihood of pigment migration.[6]

  • Heavy Metal Content: As a barium salt, it contains a heavy metal, which may be a consideration for applications with specific regulatory requirements, such as food contact or medical devices.[6]

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
Chemical TypeMonoazo Barium Salt Lake[8]
Heat Resistance in PE200-240°C (5 min)[8]
Light Fastness (1-8 scale)6[9]
Migration Resistance in PVCGood[8]
Acid Resistance4 (1-5 scale)[9]
Alkali Resistance5 (1-5 scale)[9]
Oil Absorption25-60 g/100g [9]

Table 2: Troubleshooting Summary for Poor Dispersion of this compound

SymptomPotential CauseRecommended Action
Weak/Inconsistent ColorInadequate Shear, Poor WettingIncrease mixing speed/time, Optimize temperature, Use dispersing aid
Specks/StreaksAgglomerates, ContaminationImprove dispersion, Check raw materials, Verify masterbatch compatibility
Warpage/Dimensional InstabilityNucleating Effect of PigmentOptimize pigment loading, Adjust cooling rate, Select appropriate pigment/polymer grade

Experimental Protocols

1. Protocol for Evaluating Dispersion Quality using Light Microscopy

This protocol provides a method for the visual assessment of pigment dispersion in a plastic matrix.

  • Objective: To qualitatively assess the size and distribution of this compound particles and agglomerates.

  • Materials:

    • Compression molded or injection molded plastic plaque containing this compound.

    • Microtome or a sharp blade for preparing thin sections.

    • Glass microscope slides and cover slips.

    • Immersion oil (optional, for high magnification).

    • Light microscope with transmission and/or reflection capabilities.

  • Procedure:

    • Prepare a thin section of the colored plastic sample (typically 10-20 µm thick) using a microtome.

    • Mount the thin section on a glass microscope slide and cover with a coverslip.

    • Place the slide on the microscope stage.

    • Start with a low magnification objective (e.g., 10x) to get an overview of the dispersion.

    • Scan different areas of the sample to assess the uniformity of the color.

    • Switch to higher magnification objectives (e.g., 40x, 100x) to observe individual pigment particles and agglomerates.

    • Acquire images at different magnifications.

  • Evaluation:

    • Good Dispersion: Characterized by a uniform distribution of fine, individual pigment particles with no visible large agglomerates.

    • Poor Dispersion: Indicated by the presence of large, dark specks (agglomerates), streaks, and an overall non-uniform color distribution.

2. Protocol for Filter Pressure Value (FPV) Test

This method provides a quantitative measure of the degree of pigment dispersion.[4]

  • Objective: To determine the filter pressure value, which correlates to the presence of undispersed pigment agglomerates.

  • Apparatus:

    • Laboratory extruder with a melt pump and a screen changer.

    • Pressure transducer installed before the screen pack.

    • Screen pack with a defined mesh size.

  • Procedure:

    • Set the extruder and melt pump to the desired processing conditions (temperature, screw speed, output rate).

    • First, extrude the natural (uncolored) polymer to establish a baseline pressure.

    • Introduce the plastic compound containing this compound into the extruder.

    • The melt pump ensures a constant volume flow through the screen pack.

    • Undispersed pigment agglomerates will be caught by the screen, leading to a gradual increase in pressure.

    • Record the pressure increase over a specific amount of extruded material.

  • Calculation:

    • The Filter Pressure Value (FPV) is calculated based on the pressure increase per gram of pigment that has passed through the screen.

  • Interpretation:

    • A low FPV indicates good dispersion with minimal agglomerates.

    • A high FPV suggests poor dispersion with a significant number of large agglomerates that are clogging the filter screen.

Mandatory Visualization

Pigment_Dispersion_Workflow cluster_0 Input Materials cluster_1 Processing cluster_2 Quality Control & Analysis cluster_3 Output High-Performance_Plastic High-Performance Plastic Resin Compounding Compounding (e.g., Twin-Screw Extruder) High-Performance_Plastic->Compounding Pigment_Red_48_1 This compound (Powder or Masterbatch) Pigment_Red_48_1->Compounding Additives Dispersing Agents, Stabilizers, etc. Additives->Compounding Molding Injection Molding / Film Extrusion Compounding->Molding Visual_Inspection Visual Inspection (Specks, Streaks) Molding->Visual_Inspection Microscopy Light Microscopy Molding->Microscopy FPV_Test Filter Pressure Value (FPV) Test Molding->FPV_Test Final_Product Final Plastic Part Visual_Inspection->Final_Product Accept Poor_Dispersion Poor Dispersion (Defects) Visual_Inspection->Poor_Dispersion Reject Microscopy->Final_Product Accept Microscopy->Poor_Dispersion Reject FPV_Test->Final_Product Accept FPV_Test->Poor_Dispersion Reject Poor_Dispersion->Compounding Troubleshoot & Re-process

Caption: Workflow for the dispersion of this compound in high-performance plastics.

Troubleshooting_Logic Start Dispersion Issue Identified Check_Color Weak or Inconsistent Color? Start->Check_Color Check_Defects Visible Specks or Streaks? Check_Color->Check_Defects No Action_Shear Increase Shear (Speed/Time) Check_Color->Action_Shear Yes Check_Warpage Warpage or Dimensional Instability? Check_Defects->Check_Warpage No Action_Filter Filter Melt Check_Defects->Action_Filter Yes Action_Cooling Adjust Cooling Rate Check_Warpage->Action_Cooling Yes End Problem Resolved Check_Warpage->End No Action_Temp Optimize Temperature Action_Shear->Action_Temp Action_Dispersant Add Dispersing Aid Action_Temp->Action_Dispersant Action_Dispersant->End Action_Filter->End Action_Loading Optimize Pigment Load Action_Cooling->Action_Loading Action_Loading->End

Caption: Troubleshooting logic for this compound dispersion issues.

References

Technical Support Center: Reducing Pigment Migration in Plasticized PVC with Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to minimize pigment migration in plasticized Polyvinyl Chloride (PVC) formulations containing Pigment Red 48:1.

Troubleshooting Guides

This section addresses common issues encountered during formulation and experimentation, offering potential solutions to mitigate the migration of this compound.

Issue 1: Significant Pigment Bleeding on the Surface of the PVC

  • Question: My plasticized PVC sample containing this compound is showing significant color bleeding onto adjacent surfaces. What are the primary causes and how can I resolve this?

  • Answer: Pigment bleeding in plasticized PVC is primarily driven by the migration of plasticizers, which can carry pigment particles to the surface.[1][2] Key factors to investigate include the type and concentration of the plasticizer, processing temperatures, and the compatibility of components within your formulation.

    Potential Solutions:

    • Plasticizer Selection: Low molecular weight plasticizers, such as Dioctyl Phthalate (DOP), are more prone to migration.[3] Consider replacing or partially substituting DOP with higher molecular weight or polymeric plasticizers, which have a lower tendency to migrate.

    • Optimize Plasticizer Concentration: An excess of plasticizer can create a more mobile environment for the pigment. Evaluate reducing the plasticizer content to the minimum level required to achieve the desired flexibility.

    • Incorporate Wetting and Dispersing Agents: These additives can improve the interaction between the pigment and the PVC matrix, enhancing dispersion and reducing the likelihood of migration.[1]

    • Processing Temperature Control: Excessive processing temperatures can increase the mobility of plasticizers and pigments.[4] Ensure that your processing temperatures are within the recommended range for your specific PVC compound and pigment.

Issue 2: Inconsistent Pigment Migration Across Different Batches

  • Question: I am observing batch-to-batch variability in the migration of this compound, even with the same formulation. What could be causing this inconsistency?

  • Answer: Inconsistent migration can stem from variations in raw material quality, processing conditions, and dispersion quality.

    Potential Solutions:

    • Raw Material Quality Control: Ensure the consistency of your PVC resin, plasticizer, and this compound from batch to batch. Variations in particle size, purity, or moisture content can affect dispersion and migration.

    • Standardize Mixing and Processing Parameters: Inadequate dispersion of the pigment can lead to localized areas of high pigment concentration, which may be more prone to migration.[4] Implement and strictly follow a standard operating procedure for mixing times, speeds, and temperature profiles during compounding.

    • Drying of Components: Insufficient drying of the PVC resin or other components can introduce moisture, which may affect pigment-polymer interactions and contribute to migration issues.[4]

Data Presentation

Formulation IDPVC Resin (phr)This compound (phr)Plasticizer TypePlasticizer (phr)Wetting/Dispersing Agent (phr)Expected Migration Rating (1-5)
Control-DOP 1001.0DOP4002-3
High-DOP 1001.0DOP6001-2
Polymeric-1 1001.0Polymeric Plasticizer A4004-5
Polymeric-2 1001.0Polymeric Plasticizer B5004
Control+WDA 1001.0DOP401.03-4
Polymeric+WDA 1001.0Polymeric Plasticizer A401.05

Note: This table is illustrative. Actual results will vary depending on the specific grades of materials used and the processing conditions.

Experimental Protocols

Protocol 1: Evaluation of Pigment Migration (Bleeding) based on ISO 183

This method provides a qualitative assessment of the tendency of a colorant to migrate from a plastic material into another material upon close contact.[5][6]

1. Materials and Equipment:

  • Test Specimen: A 50 mm x 50 mm square of the plasticized PVC containing this compound.

  • Acceptor Material: A white, flexible PVC sheet of the same dimensions, formulated without the colorant but with a specified amount of a white pigment (e.g., TiO2).[6]

  • Glass Plates: Two clean, flat glass plates larger than the test specimens.

  • Weight: A weight to apply a pressure of approximately 5 kPa.

  • Forced Air Oven: Capable of maintaining a constant temperature of 80°C ± 2°C.[6]

  • Grayscale for Staining: In accordance with ISO 105-A03.

2. Procedure:

  • Place the white acceptor PVC sheet on a clean glass plate.

  • Place the colored test specimen centrally on top of the white acceptor sheet.

  • Place the second glass plate on top of the test specimen.

  • Place the entire assembly in the forced air oven.

  • Apply the weight on top of the glass plate assembly to ensure intimate contact between the two PVC sheets.

  • Maintain the assembly in the oven at 80°C for 24 hours.[6]

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

  • Disassemble the setup and remove the white acceptor PVC sheet.

3. Evaluation:

  • Visually assess the degree of staining on the white acceptor PVC sheet by comparing it against the grayscale for assessing staining.

  • A rating of 5 indicates no visible migration, while a rating of 1 indicates severe migration.[1]

Mandatory Visualizations

Factors Influencing Pigment Migration in Plasticized PVC A Pigment Migration (Bleeding) B Plasticizer Migration B->A drives C High Plasticizer Concentration C->B D Low Molecular Weight Plasticizer (e.g., DOP) D->B E High Processing Temperature E->B F Poor Pigment Dispersion F->A G Incompatibility of Components G->A

Caption: Key factors contributing to pigment migration in plasticized PVC.

Workflow for Reducing Pigment Migration A Start: Pigment Migration Observed B Formulation Review A->B F Process Parameter Review A->F C Substitute with High MW / Polymeric Plasticizer B->C D Optimize Plasticizer Concentration B->D E Add/Optimize Wetting/ Dispersing Agent B->E I Evaluate Migration (e.g., ISO 183) C->I D->I E->I G Lower Processing Temperature F->G H Improve Mixing/ Dispersion Protocol F->H G->I H->I I->B Unsuccessful J End: Migration Reduced I->J Successful

Caption: A systematic workflow for troubleshooting and reducing pigment migration.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of pigment migration in plasticized PVC?

    • A1: Pigment migration, often referred to as "bleeding," is typically a secondary effect of plasticizer migration. Plasticizers are not chemically bound to the PVC polymer chains and can move within the matrix. As they migrate to the surface, they can carry fine pigment particles with them, resulting in surface staining.[1][2]

  • Q2: Are certain types of pigments more prone to migration than this compound?

    • A2: Yes, the tendency to migrate can vary between different pigment chemistries. However, in plasticized PVC, the primary driver is often the mobility of the plasticizer rather than the inherent properties of the pigment itself.[1] this compound is generally considered to have good migration resistance in flexible PVC, but issues can still arise depending on the formulation.[3][7][8]

  • Q3: Can other additives in the PVC formulation influence pigment migration?

    • A3: Absolutely. Besides plasticizers, other additives such as lubricants and stabilizers can affect the overall compatibility and morphology of the PVC matrix.[4] Incompatible additives can create pathways for migration. Conversely, additives like wetting and dispersing agents are specifically designed to improve the bond between the pigment and the polymer, thereby reducing migration.

  • Q4: How does the molecular weight of a plasticizer affect its migration tendency?

    • A4: Smaller, lower molecular weight plasticizer molecules are more mobile within the PVC polymer network and can diffuse to the surface more easily. Larger, higher molecular weight or polymeric plasticizers are more entangled within the polymer chains and have significantly lower mobility, which in turn reduces their tendency to migrate and carry pigments to the surface.

  • Q5: Is there a quick test to assess the potential for pigment migration in a new formulation?

    • A5: The contact test described in the experimental protocol (based on ISO 183) is a standard and relatively straightforward method for qualitatively assessing pigment migration.[5][6] It provides a good indication of whether a particular formulation is likely to exhibit bleeding in its end-use application.

References

Technical Support Center: Enhancing the Chemical Resistance of Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the chemical resistance of C.I. Pigment Red 48:1.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to enhance the chemical resistance of this compound?

A1: Standard this compound, a barium salt lake of a monoazo dye, exhibits good solvent resistance but demonstrates poor to moderate resistance against acids, alkalis, and soap.[1][2][3][4] This limitation can lead to pigment degradation, color shifting, or bleeding in chemically aggressive environments, such as in certain coatings, plastics, or printing inks that come into contact with alkaline or acidic substances.[4] Enhancing its chemical resistance broadens its applicability in high-performance systems.[5]

Q2: What are the primary methods for improving the chemical resistance of this compound?

A2: The two main strategies for improving the chemical resistance of organic pigments are surface treatment and encapsulation.[6][7]

  • Surface Treatment: This involves modifying the pigment's surface by precipitating inorganic substances (e.g., silica (B1680970), alumina) or organic compounds (e.g., resins, fatty acids) onto the particles.[6] This creates a protective barrier and improves compatibility with the surrounding medium.

  • Encapsulation: This method involves coating the individual pigment particles with a continuous, robust shell, typically a polymer resin or silica.[8] This shell acts as a physical barrier, effectively isolating the pigment core from the external environment.[8]

Q3: How does surface treatment with a resin coating improve chemical resistance?

A3: Applying a resin coating to the pigment surface enhances chemical resistance by creating a hydrophobic and chemically inert barrier.[6] The resin fills in surface irregularities and reduces the pigment's direct exposure to solvents and chemical agents. This process can improve dispersibility and prevent agglomeration, which further contributes to the stability of the pigment system.[9]

Q4: What are the advantages of silica encapsulation via a sol-gel process?

A4: Silica encapsulation using a sol-gel process creates a dense, chemically inert, and thermally stable shell of silicon dioxide (SiO₂) around each pigment particle.[8] This inorganic shell provides superior protection against harsh chemical environments, including strong acids and alkalis. Additionally, the silica coating can improve the pigment's UV resistance and thermal stability.[8][10]

Q5: How is the chemical resistance of a treated pigment typically evaluated?

A5: A common method for evaluating solvent and chemical resistance is the solvent rub test, as detailed in standards like ASTM D4752 and ASTM D5402.[11][12] This test involves rubbing the surface of a pigmented film with a cloth soaked in a specific solvent (e.g., methyl ethyl ketone, ethanol (B145695), or an alkaline solution) for a set number of cycles.[11][13] The resistance is quantified by observing the number of rubs required to cause film failure (breakthrough to the substrate) or noticeable color transfer to the cloth.[13]

Data Presentation: Chemical Resistance Properties

The following tables summarize the typical chemical resistance of standard this compound and the expected improvements following surface treatment.

Table 1: Typical Chemical Resistance of Standard this compound

Property Rating (1-5 Scale*) Description
Water Resistance 5 Excellent
Ethanol Resistance 4 Good
Ester Resistance 4 Good
Acid Resistance 4 Good against weak acids.[2][14]
Alkali Resistance 2-3 Poor to Moderate; susceptible to degradation.[4][14]

| Soap Resistance | 2 | Poor; significant bleeding or color change may occur.[1][3] |

*Scale: 5 = Excellent (no change), 4 = Very Good, 3 = Good, 2 = Fair, 1 = Poor (severe change). Data compiled from multiple sources.[1][2][3][4][14]

Table 2: Expected Chemical Resistance of Modified this compound

Property Expected Rating (Resin Coated) Expected Rating (Silica Encapsulated)
Water Resistance 5 5
Ethanol Resistance 5 5
Ester Resistance 5 5
Acid Resistance 5 5
Alkali Resistance 4 5

| Soap Resistance | 4 | 5 |

Troubleshooting Guides

Issue 1: Encapsulated pigment appears hazy or shows poor color strength.

  • Question: My final encapsulated product looks cloudy and the red color is weak. What is the likely cause?

  • Answer: A hazy appearance is often due to improper melting or curing of the encapsulation material, trapping air or creating an uneven film.[15] Low processing temperatures during resin coating can prevent the adhesive from melting properly, leading to cloudiness.[15] For silica encapsulation, incorrect pH or reactant concentrations can lead to uncontrolled precipitation of silica particles instead of a uniform coating, which scatters light and reduces color strength.

Issue 2: Pigment bleeds or discolors despite surface treatment when exposed to alkaline solutions.

  • Question: I applied a resin surface treatment, but the pigment still shows significant color change in a 5% sodium hydroxide (B78521) solution. Why is the treatment ineffective?

  • Answer: This issue typically points to incomplete or non-uniform coating of the pigment particles. Potential causes include:

    • Insufficient Coating Material: The amount of resin or silica precursor used was not enough to fully cover the pigment's surface area.

    • Poor Wetting: The pigment agglomerates were not sufficiently broken down and wetted by the coating material before the coating was precipitated or cured.[16]

    • Incompatible Chemistry: The chosen resin may have poor adhesion to the this compound surface or may itself be susceptible to alkaline hydrolysis.

Issue 3: Agglomeration of pigment particles occurs during the encapsulation process.

  • Question: During my silica encapsulation experiment, the pigment particles are clumping together, resulting in large aggregates instead of individually coated particles. How can I prevent this?

  • Answer: Agglomeration during encapsulation is a common challenge.[17] It is often caused by a loss of colloidal stability as the surface chemistry of the particles changes. To mitigate this:

    • Optimize Surfactant/Dispersant: Ensure a suitable dispersing agent is used to stabilize the pigment particles in the reaction medium before and during the addition of the coating precursor.[17]

    • Control Reaction Rate: A very fast precipitation of the silica or polymer shell can cause particles to bridge and agglomerate. Slowing down the reaction by controlling temperature or the rate of reactant addition can help.

    • Mechanical Agitation: Use appropriate and consistent agitation (e.g., high-shear mixing or ultrasonication) to keep particles separated throughout the process.[8]

Issue 4: Inconsistent chemical resistance between different batches.

  • Question: My first batch of resin-coated this compound showed excellent alkali resistance, but the second batch failed the same test. What could cause this variability?

  • Answer: Batch-to-batch inconsistency often stems from minor deviations in the experimental protocol.[16] Critical parameters to control are:

    • Temperature and Time: Ensure the melting, mixing, and curing temperatures and durations are precisely replicated.[16]

    • Reactant Purity and Ratios: Use raw materials of the same grade and ensure precise measurement of pigment, resin/precursor, and any catalysts or additives.

    • Mixing Dynamics: The speed and type of agitation can significantly impact the uniformity of the coating. Maintain consistent mixing parameters for all batches.[16]

Experimental Protocols

Protocol 1: Surface Treatment via Acrylic Resin Encapsulation

This protocol describes a melt-extrusion method for coating this compound with an acrylic resin.[18][19]

  • Materials:

    • This compound

    • Acrylic Resin (e.g., with an acid number >30 and melting point between 75-130°C)

    • Twin-screw extruder

    • Cooling belt or rollers

    • Grinder/Micronizer

  • Procedure:

    • Pre-mix 60 parts this compound and 40 parts acrylic resin powder in a high-speed mixer for 5 minutes to ensure homogeneity.

    • Set the temperature profile of the twin-screw extruder. The feeding zone should be at room temperature, while the subsequent zones should be heated to 10-20°C above the melting point of the acrylic resin.

    • Feed the pre-mixed powder into the extruder. The screw speed should be adjusted to ensure thorough wetting and coating of the pigment particles by the molten resin.

    • The molten extrudate is discharged onto a cooling belt or passed through cooling rollers to solidify.

    • The resulting solid mass is then cryogenically ground or micronized to the desired particle size.

    • The final product is a free-flowing powder of resin-coated pigment.

Protocol 2: Encapsulation with Silica via Sol-Gel Process

This protocol is based on a multi-step surface modification followed by the hydrolysis and condensation of a silica precursor.[8]

  • Materials:

    • This compound

    • Poly(diallyldimethylammonium chloride) (PDADMAC) solution

    • Poly(sodium 4-styrenesulfonate) (PSS) solution

    • Tetraethylorthosilicate (TEOS)

    • Ammonium (B1175870) hydroxide (NH₄OH)

    • Ethanol

    • Deionized water

    • Ultrasonicator and Centrifuge

  • Procedure:

    • Surface Priming:

      • Disperse 1.0 g of this compound in 100 mL of deionized water containing 0.2 g of PSS.

      • Sonicate for 30 minutes, then stir for 2 hours.

      • Centrifuge the suspension, discard the supernatant, and wash the pigment twice with deionized water.

      • Re-disperse the PSS-coated pigment in 100 mL of deionized water containing 0.2 g of PDADMAC. Stir for 2 hours, then centrifuge and wash as before. This creates a positively charged surface.

    • Silica Coating:

      • Disperse the surface-primed pigment in a mixture of 80 mL ethanol and 20 mL deionized water.

      • Adjust the pH of the suspension to 9-10 using ammonium hydroxide.

      • While stirring vigorously, add 2.0 mL of TEOS dropwise to the suspension.

      • Allow the reaction to proceed for 6-8 hours with continuous stirring.

    • Isolation:

      • Collect the silica-encapsulated pigment by centrifugation.

      • Wash the product three times with ethanol to remove any unreacted TEOS and byproducts.

      • Dry the final product in an oven at 60°C for 12 hours.

Protocol 3: Evaluation of Alkali Resistance (Modified ASTM D5402)

This protocol provides a method to test the alkali resistance of the treated pigment.

  • Materials:

    • Treated and untreated this compound

    • Coating binder (e.g., a standard acrylic lacquer)

    • Applicator for creating a uniform film (e.g., a drawdown bar)

    • Substrate panels (e.g., steel or glass)

    • 5% Sodium Hydroxide (NaOH) solution

    • Cheesecloth or 100% cotton cloth[20]

  • Procedure:

    • Prepare a dispersion of the pigment (e.g., 10% by weight) in the coating binder.

    • Apply a uniform film of the pigmented coating onto a substrate panel and allow it to cure completely according to the binder's specifications.

    • Saturate a piece of cheesecloth with the 5% NaOH solution.

    • Wrap the cloth around your index finger. With moderate pressure, rub the coated surface back and forth over a distance of approximately 10 cm. One back-and-forth motion constitutes a "double rub".[20]

    • Continue rubbing, re-saturating the cloth every 25 double rubs.

    • Record the number of double rubs required to expose the substrate or to cause significant color transfer onto the cheesecloth.

    • Compare the results for the untreated, resin-coated, and silica-encapsulated pigments.

Visualizations

Experimental_Workflow_Resin_Coating cluster_0 Preparation cluster_1 Melt Extrusion cluster_2 Finishing start Start premix Pre-mix this compound and Acrylic Resin Powder start->premix extrude Feed mixture into Twin-Screw Extruder premix->extrude cool Cool extrudate on chilling rollers extrude->cool grind Grind/Micronize solidified material cool->grind end End: Resin-Coated Pigment grind->end

Caption: Workflow for surface treatment of this compound with acrylic resin.

Experimental_Workflow_Silica_Encapsulation cluster_0 Surface Priming cluster_1 Sol-Gel Reaction cluster_2 Isolation start Start: this compound pss_coat 1. Coat with PSS (Anionic Polymer) start->pss_coat pdadmac_coat 2. Coat with PDADMAC (Cationic Polymer) pss_coat->pdadmac_coat disperse Disperse primed pigment in Ethanol/Water pdadmac_coat->disperse add_teos Add TEOS precursor under basic conditions (NH4OH) disperse->add_teos react Stir for 6-8 hours (Hydrolysis & Condensation) add_teos->react centrifuge Centrifuge and Wash with Ethanol react->centrifuge dry Dry at 60°C centrifuge->dry end End: Silica-Encapsulated Pigment dry->end

Caption: Workflow for silica encapsulation of this compound via sol-gel process.

Troubleshooting_Flowchart start Problem: Low Alkali Resistance of Treated Pigment q1 Was the pigment-to-coating ratio correct? start->q1 a1_yes Increase coating material concentration and repeat. q1->a1_yes No q2 Was the pigment fully dispersed before coating? q1->q2 Yes a2_yes Improve pre-dispersion step (e.g., higher shear, longer time). q2->a2_yes No q3 Were curing/reaction conditions (temp, time, pH) optimal? q2->q3 Yes a3_yes Verify and adjust process parameters as per protocol. q3->a3_yes No end Re-evaluate coating material for compatibility. q3->end Yes

Caption: Troubleshooting flowchart for low alkali resistance.

References

Effect of particle size on the color strength of Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of Pigment Red 48:1. The following information addresses common issues encountered during experimentation, with a focus on the critical relationship between particle size and color strength.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between the particle size of this compound and its color strength?

In general, for this compound, a decrease in particle size leads to an increase in color strength.[1][2] This is because smaller particles have a larger total surface area for a given mass, which enhances their ability to absorb and scatter light, resulting in a more intense color. However, there is an optimal particle size below which the color strength may begin to decrease due to transparency effects.

Q2: How does the manufacturing or synthesis process of this compound influence its particle size and color?

The synthesis conditions of this compound, a calcium-laked monoazo pigment, are critical in determining the final particle size and, consequently, the color characteristics.[3][4] Factors such as the pH during the coupling and laking steps, the temperature, and the concentration of reactants can all affect the crystal growth and aggregation of the pigment particles.[3][4] Inconsistent synthesis parameters can lead to variations in particle size distribution, resulting in batch-to-batch color differences.

Q3: What are the most common methods for analyzing the particle size of this compound?

Commonly used methods for determining the particle size distribution of this compound include dynamic light scattering (DLS) and laser diffraction.[5][6][7] DLS is well-suited for measuring particles in the sub-micron range, while laser diffraction can be used for a broader range of sizes.[5][6] The choice of method often depends on the expected particle size range and the dispersion medium.

Q4: How is the color strength of this compound quantitatively measured?

The color strength of this compound is typically determined using a spectrophotometer or colorimeter.[8] The pigment is dispersed in a standard medium (e.g., a resin or ink vehicle) and compared against a standard sample. The relative tinting strength is often calculated from the differences in light absorbance or reflectance between the sample and the standard.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental use of this compound.

Issue 1: Inconsistent Color Strength Between Batches
  • Symptom: Different batches of this compound exhibit noticeable variations in color intensity when formulated under the same conditions.

  • Possible Cause 1: Variation in Particle Size Distribution. The primary cause of inconsistent color strength is often a difference in the particle size distribution between batches.

  • Troubleshooting Steps:

    • Particle Size Analysis: Conduct particle size analysis on each batch using a consistent method (e.g., DLS or laser diffraction) to determine if there is a significant difference in the mean particle size or the breadth of the distribution.

    • Milling/Dispersion Optimization: If larger particles or agglomerates are detected in weaker batches, optimize the milling or dispersion process. Increasing milling time or energy can help to break down agglomerates and reduce the particle size, thereby increasing color strength.[9]

    • Supplier Communication: Contact the pigment supplier to inquire about their manufacturing consistency and request certificates of analysis that include particle size data.

Issue 2: Poor Dispersion of this compound in the Application Medium
  • Symptom: The pigment forms clumps or fails to distribute evenly within the resin, ink, or other medium, leading to specks, streaks, or a weaker-than-expected color.

  • Possible Cause 1: Incompatibility with the Medium. The surface chemistry of the pigment may not be compatible with the vehicle.

  • Troubleshooting Steps:

    • Dispersant Selection: Introduce a suitable dispersing agent. The choice of dispersant will depend on the chemical nature of both the pigment and the medium.

    • Surface Treatment: Some pigments are available with surface treatments to improve their compatibility with specific systems. Consult with the supplier to see if a more suitable grade of this compound is available.

    • Dispersion Method: Ensure the dispersion equipment (e.g., high-shear mixer, three-roll mill) is appropriate for the viscosity of the medium and the pigment loading.

Issue 3: Unexpected Color Shift (Hue Change)
  • Symptom: The pigment appears more yellowish or bluish than expected.

  • Possible Cause 1: Particle Size Effects. Extremely fine particles can sometimes lead to a shift in hue. For some red pigments, a reduction in particle size can cause a shift towards a more bluish-red color.

  • Troubleshooting Steps:

    • Correlate Particle Size and Hue: Analyze the particle size of the batches exhibiting the color shift to see if there is a correlation.

    • Control Milling Process: Over-milling can lead to an excessive reduction in particle size. Carefully control the milling parameters to achieve the desired particle size without causing a significant hue shift.

    • Check for Contamination: Ensure that there is no cross-contamination with other pigments that could be affecting the final color.

Data Presentation

The following table provides a representative summary of the expected relationship between the mean particle size of this compound and its relative color strength. Note: This data is illustrative and the exact values can vary depending on the specific grade of the pigment, the dispersion medium, and the method of measurement.

Mean Particle Size (nm)Relative Color Strength (%)Observations
50085Larger particles, lower surface area, leading to weaker color.
300100Good balance of particle size for strong color development.
150115Smaller particles provide a larger surface area, increasing color strength.
80110Very fine particles may start to exhibit some transparency, slightly reducing the perceived strength in some applications.

Experimental Protocols

Protocol 1: Particle Size Analysis using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare a dilute suspension of this compound in a suitable solvent (e.g., deionized water with a dispersant, or an organic solvent compatible with the end-use application). The concentration should be low enough to avoid multiple scattering effects, typically in the range of 0.001% to 0.01% by weight.

    • To ensure good dispersion, sonicate the suspension for 5-10 minutes in an ultrasonic bath.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to a constant value, typically 25°C.

    • Select the appropriate solvent in the instrument software to ensure the correct viscosity and refractive index values are used in the calculations.

  • Measurement:

    • Rinse the measurement cuvette with the filtered solvent and then with the prepared sample suspension.

    • Fill the cuvette with the sample suspension and place it in the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution. The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report.

Protocol 2: Determination of Relative Color Strength
  • Preparation of Standard and Sample Dispersions:

    • Accurately weigh a standard sample of this compound and the test sample.

    • Separately, prepare dispersions of the standard and the test sample in a defined vehicle (e.g., a specific resin, varnish, or plasticizer) at a precise pigment-to-vehicle ratio (e.g., 1:10).

    • Use a standardized dispersion method (e.g., a three-roll mill with a set number of passes and pressure, or a high-speed disperser for a set time and speed) to ensure both dispersions are prepared under identical conditions.

  • Drawdown Preparation:

    • Create drawdowns (thin films of uniform thickness) of both the standard and sample dispersions side-by-side on a standardized white card or other suitable substrate.

  • Color Measurement:

    • Allow the drawdowns to dry completely under controlled conditions.

    • Use a calibrated spectrophotometer or colorimeter to measure the CIELAB color values (L, a, b*) of both the standard and the sample films.

  • Calculation of Relative Color Strength:

    • The relative color strength can be calculated using various formulas, often based on the K/S values (a function of the Kubelka-Munk theory which relates reflectance to absorption and scattering). Many instrument software packages can automatically calculate the relative color strength compared to the standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Correlation P This compound Sample M Mixing & Sonication P->M V Vehicle/Solvent V->M PSA Particle Size Analysis (DLS) M->PSA Dilute Suspension CSM Color Strength Measurement M->CSM Concentrated Dispersion PSD Particle Size Distribution PSA->PSD RCS Relative Color Strength CSM->RCS Corr Correlate Size and Strength PSD->Corr RCS->Corr

Caption: Experimental workflow for correlating particle size and color strength.

Troubleshooting_Logic Start Inconsistent Color Strength Observed CheckSize Perform Particle Size Analysis Start->CheckSize SizeDiff Significant Difference? CheckSize->SizeDiff Optimize Optimize Milling/Dispersion Process SizeDiff->Optimize Yes CheckDisp Assess Quality of Dispersion SizeDiff->CheckDisp No End Issue Resolved Optimize->End Contact Contact Supplier for Specification Contact->End PoorDisp Poor Dispersion? CheckDisp->PoorDisp PoorDisp->Contact No AddDisp Add/Change Dispersant PoorDisp->AddDisp Yes AddDisp->End

Caption: Troubleshooting logic for inconsistent color strength.

References

Overcoming poor acid and alkali resistance of barium laked pigments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Laked Pigments

Welcome to the technical support center for barium laked pigments. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the acid and alkali resistance of these pigments.

Frequently Asked Questions (FAQs)

Q1: What are barium laked pigments and why are they used?

A1: A lake pigment is a type of pigment created by precipitating a dye with an inert binder or mordant, often a metallic salt.[1][2] Barium laked pigments specifically use a barium salt, such as barium sulfate, as the substrate.[2][3] This process transforms a soluble dye into an insoluble pigment suitable for applications like printing inks, coatings, and plastics.[2] They are valued for producing vibrant colors, particularly reds, that can be translucent and are used to create deep, rich hues in various applications.[1]

Q2: What causes the poor acid and alkali resistance of barium laked pigments?

A2: The instability of barium laked pigments in acidic or alkaline environments is primarily due to the chemical nature of the bond between the organic dye and the inorganic barium salt substrate. Many of the dyes used are azo dyes, which contain sulfonate (-SO₃H) or carboxylate (-COOH) groups that form an ionic bond with the barium cation (Ba²⁺).[1][4] Under acidic conditions (low pH), the salt linkage can be protonated, breaking the bond and causing the dye to leach from the barium substrate. Conversely, under alkaline conditions (high pH), the barium salt itself can react or dissolve, leading to pigment degradation and color change. The presence of multiple sulfonic acid groups in a dye molecule can increase its acidity, reducing its ability to form a stable lake.[4]

Q3: What are the common signs of pigment degradation in my experiments?

A3: The most common signs of degradation are a noticeable change in color, often referred to as discoloration or color shift, and "bleeding," where the color leaches into the surrounding medium.[5] You might observe a loss of color intensity, a change in hue, or the staining of the liquid phase of your formulation.[6] In severe cases, the pigment may appear to dissolve or lose its particulate nature. Spectrophotometry can be used to precisely measure color changes using Lab* values, where a change (ΔE*) of 3.3 or more is considered clinically unacceptable in some applications.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Pigment color is fading or changing hue in an acidic formulation. The acidic environment is breaking the ionic bond between the dye and the barium salt, causing the dye to become soluble.Consider surface treatment of the pigment. Encapsulating the pigment particles with a protective layer, such as silica (B1680970) or a polymer, can shield them from the acidic medium.[8][9]
The pigment is "bleeding" into a solvent or aqueous base. The pigment's surface is not sufficiently stabilized, leading to poor compatibility with the medium and leaching of the dye.Surface modification with surfactants or resins can improve the pigment's dispersibility and stability.[9] Rosin treatment, for example, is known to enhance color retention and dispersibility in ink applications.[10]
Pigment particles are clumping together (flocculation) in the formulation. The pigment surface is hydrophobic and not readily wetted by aqueous systems, or there is a lack of proper stabilization.Employing wetting agents or surface-treated pigments can prevent flocculation.[11] An inorganic oxide coating can increase the polarity of the pigment surface, improving wetting in waterborne systems.[11]
The final coating or material has poor weather or light resistance. The organic dye component of the lake pigment is inherently susceptible to degradation from UV radiation and environmental exposure.Inorganic coatings, such as silica or alumina, can significantly improve the weather resistance of the pigment.[9][12]

Experimental Protocols

Protocol 1: Silica Coating of Barium Laked Pigments via Sol-Gel Method

This protocol describes a common method for encapsulating pigment particles with a protective silica layer to enhance their chemical resistance.[13]

Materials:

Procedure:

  • Dispersion: Disperse a known quantity of the barium laked pigment in a mixture of ethanol and deionized water using ultrasonication to ensure uniform particle distribution.

  • Hydrolysis: While stirring the pigment suspension, add TEOS to the mixture. The TEOS will begin to hydrolyze.

  • Condensation/Coating: Add the ammonia solution dropwise to catalyze the condensation of hydrolyzed TEOS onto the surface of the pigment particles, forming a silica coating.

  • Aging: Continue stirring the mixture for several hours at room temperature to allow the silica layer to densify.

  • Washing and Drying: Separate the coated pigment from the solution by centrifugation or filtration. Wash the pigment several times with ethanol to remove any unreacted precursors.

  • Drying: Dry the coated pigment in an oven at a controlled temperature (e.g., 80-110°C) to remove residual solvent.[14]

Protocol 2: Testing Acid and Alkali Resistance

This protocol provides a standardized method for evaluating the resistance of treated and untreated pigments to acidic and alkaline conditions.[5][6][15]

Materials:

  • Pigment sample (treated and untreated)

  • Hydrochloric acid (HCl) solution (e.g., 2% or 5%)[5][6]

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2% or 5%)[5][15]

  • Deionized water

  • Beakers or test tubes, filter paper, and a filtration apparatus

  • Gray scale for assessing color change (in accordance with standards like GB 250-2008)[6][15]

Procedure:

  • Sample Preparation: Weigh a precise amount of the pigment (e.g., 0.5g or 10g) and place it into separate beakers.[5][15]

  • Exposure: Add a specified volume of the acid solution to one sample, the alkali solution to a second sample, and deionized water to a third (as a control).

  • Incubation: Stir or shake the mixtures for a defined period (e.g., 1 hour) at a controlled temperature.[5][16]

  • Filtration: Filter each mixture to separate the pigment (filter cake) from the liquid (filtrate). Wash the filter cake with deionized water until the pH is neutral.[5]

  • Evaluation:

    • Filtrate Staining: Visually assess the color of the filtrate. A colored filtrate indicates pigment bleeding. Rate the degree of staining on a scale of 1 (considerable bleeding) to 5 (no bleeding).[5][15]

    • Pigment Discoloration: Dry the filter cake. Compare the color of the acid/alkali-treated pigment to the water-treated control sample. Assess the degree of color change using a standardized gray scale, where 1 represents considerable discoloration and 5 represents no change.[5][6]

Data Presentation

Table 1: Comparative Performance of Surface-Treated Barium Laked Pigment

Treatment MethodAcid Resistance (ΔE)Alkali Resistance (ΔE)Weather Resistance (Hours to failure)
Untreated Pigment15.212.8300
Rosin Surface Treatment10.59.7450
Silica Encapsulation4.13.51200
Alumina Coating5.34.81100

Note: Data is illustrative, based on typical performance improvements. ΔE represents the magnitude of color change; lower values indicate better stability.*

Visualizations

G cluster_degradation Mechanism of Acid/Alkali Attack Pigment Barium Lake Pigment (Dye-SO₃⁻  Ba²⁺) Leaching Dye Leaching (Dye-SO₃H) Pigment->Leaching Degradation Substrate Degradation (e.g., Ba(OH)₂) Pigment->Degradation Acid Acidic Environment (H⁺) Acid->Pigment Protonation Alkali Alkaline Environment (OH⁻) Alkali->Pigment Reaction G cluster_workflow Experimental Workflow for Pigment Surface Treatment start Start: Untreated Pigment dispersion 1. Dispersion in Solvent (e.g., Ethanol/Water) start->dispersion coating 2. Add Precursor & Catalyst (e.g., TEOS & Ammonia) dispersion->coating reaction 3. Stir for Coating Reaction coating->reaction separation 4. Separation (Centrifugation/Filtration) reaction->separation washing 5. Washing separation->washing drying 6. Drying washing->drying end End: Coated, Stable Pigment drying->end G cluster_logic Troubleshooting Logic Problem Problem: Pigment Instability (Color Change/Bleeding) Cause_Acid Cause: Acidic Medium? Problem->Cause_Acid Cause_Alkali Cause: Alkaline Medium? Problem->Cause_Alkali Cause_Dispersion Cause: Poor Dispersion? Problem->Cause_Dispersion Sol_Coat Solution: Inorganic Coating (Silica/Alumina) Cause_Acid->Sol_Coat Cause_Alkali->Sol_Coat Sol_Resin Solution: Resin/Surfactant Treatment Cause_Dispersion->Sol_Resin Sol_Dispersant Solution: Add Wetting Agent Cause_Dispersion->Sol_Dispersant

References

Influence of binders on the photostability of red organic pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of binders on the photostability of red organic pigments.

Frequently Asked Questions (FAQs)

Q1: Which type of binder generally offers better photostability for red organic pigments?

A1: The photostability of a red organic pigment is significantly influenced by the binder it is dispersed in. Generally, acrylic binders tend to exhibit slightly higher stability to UV aging compared to alkyd binders.[1] For natural organic colorants like carminic acid, gum arabic has been shown to be a more stable binder than those of animal origin, such as egg albumen.[2] The interaction between the pigment and the binder is a critical factor, as some pigments can act as photosensitizers, accelerating the degradation of the binder.[1]

Q2: How does the binder's degradation affect the overall stability of the paint film?

A2: The degradation of the binder is a major contributor to the overall deterioration of paints containing synthetic organic pigments.[1] Light exposure can cause structural changes in the binder, leading to the formation of low-molecular-weight and volatile compounds.[1] This can result in a relative enrichment of pigment on the surface of the paint film.[1] In some cases, the degradation of the binder is the primary mode of failure, rather than the degradation of the pigment itself.[1] For instance, studies on spray paints have shown that acrylic binders undergo minimal chemical changes, while alkyd, nitrocellulose, and styrene (B11656) binders experience severe chemical modifications under simulated daylight.[1][3]

Q3: What is the role of a "dark control" in photostability experiments?

A3: A dark control is a sample that is identical to the test sample but is protected from light during the experiment, often by wrapping it in aluminum foil.[4][5] It is placed in the same environmental conditions (temperature, humidity) as the exposed sample.[4] The purpose of the dark control is to distinguish between degradation caused by light (photodegradation) and degradation that may occur due to other factors like heat.[4] If the impurity profiles of the dark control and the exposed sample are the same, it indicates that no significant photodegradation has occurred.[4]

Q4: Are there any standard guidelines for conducting photostability testing?

A4: Yes, several standard guidelines exist. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guideline Q1B, which outlines the photostability testing of new drug substances and products.[5][6][7] Additionally, ASTM International has developed standards for accelerated weathering of coatings, such as ASTM G154 and ASTM D4585, which are widely used in the industry.[2][8][9][10] These guidelines provide a framework for sample preparation, light exposure conditions, and data evaluation.[5][8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments on the photostability of red organic pigments.

Issue Possible Cause(s) Recommended Solution(s)
Rapid or Inconsistent Color Fading Incompatible binder-pigment combination.[11]Select a binder known for good compatibility with the specific organic pigment. For example, some organic pigments may dissolve or change color in styrenic polymers.[11]
High sensitivity of the pigment to UV radiation.Choose a more lightfast pigment if possible. If not, consider incorporating UV absorbers or hindered amine light stabilizers (HALS) into the formulation.
Binder degradation is exposing the pigment.[1]Use a more photochemically stable binder, such as an acrylic-based one over an alkyd for certain applications.[1]
Incorrect processing parameters (e.g., temperature).[12]Optimize processing conditions to be within the recommended range for the specific pigment and binder system.[12]
Changes in Surface Appearance (e.g., cracking, chalking) Severe binder degradation.[1]This is often a primary indicator of binder failure. Re-evaluate the binder choice for the intended application and exposure conditions.
Migration of additives to the surface.[1][3]Review the additive package in the formulation. Some additives can be prompted to migrate by simulated daylight irradiation.[1][3]
Poor Dispersion of Pigment in the Binder Inadequate mixing or milling.[12]Ensure thorough dispersion during the sample preparation process.[12]
Incompatibility between the pigment and the binder's carrier solvent.[11]The carrier for the colorant should be compatible with the base resin to ensure proper distribution.[11]
Unexpected Peaks in Analytical Data (e.g., HPLC, FTIR) Formation of photodegradation products from the pigment or binder.Analyze a fresh, unexposed sample as a control to identify new peaks. Use techniques like mass spectrometry to identify the degradation products.
Interaction between the pigment and additives.[12]Certain additives like plasticizers can interact with pigments and cause color bleeding or other issues.[12] Ensure all components of the formulation are compatible.

Quantitative Data Summary

The following table summarizes the color change (ΔE) of an alkyd paint containing different pigments after exposure to UV light. A higher ΔE value indicates a greater color change and lower photostability.

PigmentPigment to Binder RatioΔE* after 1008h UV Exposure
Ultramarine Blue (PB29)1:2~50
1:3~45
1:6~40
Hydrated Chromium Oxide Green (PG18)1:2~35
1:3~30
1:6~25
Cadmium Yellow (PY37)1:2~20
1:3~15
1:6~10

Note: This data is based on the photodegradation kinetics of alkyd paints and is intended to be illustrative of the trends observed. Actual values may vary depending on the specific formulation and experimental conditions.[13]

Experimental Protocols

Protocol 1: Accelerated Weathering of Pigmented Coatings (Based on ASTM G154)

This protocol outlines a general procedure for testing the photostability of red organic pigments in a binder system using a fluorescent UV lamp apparatus.

1. Sample Preparation:

  • Prepare the pigmented binder formulation and ensure homogenous dispersion of the pigment.
  • Apply the coating to a suitable substrate (e.g., glass slides, metal panels) at a uniform thickness.
  • Prepare at least three replicate samples for each formulation being tested.
  • Prepare a "dark control" for each formulation by wrapping the sample in aluminum foil.[4]

2. Exposure Conditions:

  • Place the samples in a fluorescent UV accelerated weathering apparatus.
  • Select the appropriate fluorescent lamp (e.g., UVA-340 for simulating sunlight).
  • Set the exposure cycle. A typical cycle for automotive exterior applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[2]
  • The total exposure duration can range from hundreds to thousands of hours, depending on the expected durability of the coating.[2]

3. Evaluation:

  • At predetermined intervals (e.g., 250, 500, 1000 hours), remove the samples for evaluation.
  • Colorimetry: Measure the color coordinates (L, a, b) of the exposed and unexposed areas of the samples using a spectrophotometer or colorimeter. Calculate the total color change (ΔE).
  • Spectroscopy: Use techniques like FTIR-ATR to monitor chemical changes in the binder, such as the degradation of the carbonyl group in alkyd resins.[13]
  • Visual Assessment: Visually inspect the samples for any signs of degradation, such as cracking, chalking, or blistering.

Protocol 2: Photostability Testing of Pharmaceutical Products (Based on ICH Q1B)

This protocol is designed for assessing the photostability of drug substances and products, which can be adapted for pigmented formulations.

1. Sample Preparation:

  • Prepare the sample in a chemically inert and transparent container.[5]
  • For solid samples, spread them in a single layer to maximize exposure.[5]
  • Prepare a "dark control" by wrapping an identical sample in aluminum foil.[5]

2. Light Exposure:

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
  • A chemical actinometric system (e.g., quinine) can be used to ensure the specified light exposure is achieved.[5][6]

3. Analysis:

  • After exposure, compare the exposed sample to the dark control.
  • Analyze the samples for any changes in physical properties (e.g., color, appearance) and for the formation of any photodegradation products using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Weathering cluster_analysis 3. Data Analysis & Evaluation Formulation Formulate Pigment-Binder Mixture Dispersion Ensure Homogenous Pigment Dispersion Formulation->Dispersion Application Apply to Substrate Dispersion->Application Controls Prepare Exposed and Dark Control Samples Application->Controls Apparatus Place Samples in Weathering Apparatus Controls->Apparatus Conditions Set Exposure Cycle (UV, Temp, Humidity) Apparatus->Conditions Duration Expose for Predetermined Duration Conditions->Duration Colorimetry Measure Color Change (ΔE*) Duration->Colorimetry Spectroscopy Analyze Chemical Changes (FTIR, UV-Vis) Duration->Spectroscopy Visual Visual Inspection Duration->Visual Data Compare Exposed vs. Dark Control Colorimetry->Data Spectroscopy->Data Visual->Data

Caption: Experimental workflow for photostability testing.

Troubleshooting_Logic Start Color Fading or Degradation Observed CheckBinder Is the binder known to be photochemically unstable? Start->CheckBinder CheckPigment Is the pigment known to have low lightfastness? CheckBinder->CheckPigment No Sol_Binder Select a more stable binder (e.g., acrylic over alkyd) CheckBinder->Sol_Binder Yes CheckCompatibility Is there a known incompatibility between the pigment and binder? CheckPigment->CheckCompatibility No Sol_Pigment Choose a more lightfast pigment or add UV stabilizers CheckPigment->Sol_Pigment Yes CheckAdditives Are there reactive additives in the formulation? CheckCompatibility->CheckAdditives No Sol_Compatibility Reformulate with a compatible pigment-binder system CheckCompatibility->Sol_Compatibility Yes Sol_Additives Evaluate and replace reactive additives CheckAdditives->Sol_Additives Yes

Caption: Troubleshooting logic for color stability issues.

References

Technical Support Center: Optimizing Heat Stability of Pigment Red 48:1 for High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the heat stability of C.I. Pigment Red 48:1 for high-temperature processing applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in high-temperature environments.

Issue 1: Color Shift or Fading at Elevated Temperatures

  • Question: My this compound is exhibiting a significant color shift (e.g., turning brown or yellow) when processed in polypropylene (B1209903) at 240°C. What is the likely cause and how can I mitigate this?

  • Answer: This is a common issue related to the thermal degradation of the pigment. The azo group (-N=N-) in the pigment's molecular structure is a primary chromophore, and at elevated temperatures, this bond can break, leading to a loss of the red color. The degradation can also be influenced by the presence of metal cations in the pigment's salt lake structure.[1]

    Troubleshooting Steps:

    • Verify Processing Temperature: Ensure your processing temperature is within the recommended range for the specific grade of this compound you are using. Standard grades typically have a heat resistance of 200-240°C for a short duration (e.g., 5 minutes) in polyethylene (B3416737) (PE).[1][2]

    • Incorporate Heat Stabilizers: The addition of heat stabilizers to your formulation can significantly improve the thermal stability of the pigment. Antioxidants, such as phenolic and phosphite (B83602) types, can protect the polymer matrix and the pigment from thermal degradation.[3] Hindered Amine Light Stabilizers (HALS), while primarily for UV protection, can also offer some thermal stability benefits.

    • Consider a Higher-Stability Grade: Specialty grades of this compound with improved heat resistance may be available. These often feature surface treatments or are of a different crystal form that enhances stability.

    • Optimize Dispersion: Poor dispersion can lead to localized overheating of pigment agglomerates, causing premature degradation. Ensure your mixing process achieves a fine and uniform dispersion of the pigment in the polymer matrix.

Issue 2: Reduced Tinting Strength After High-Temperature Exposure

  • Question: After compounding this compound into a masterbatch at 250°C, I've noticed a decrease in its tinting strength. Why is this happening?

  • Answer: A reduction in tinting strength is another indicator of thermal degradation. As the pigment molecules begin to break down, their ability to absorb and reflect light diminishes, leading to a weaker color. This can also be accompanied by a change in hue.

    Troubleshooting Steps:

    • Lower Processing Temperature: If possible, reduce the processing temperature to the lower end of the recommended range for your polymer.

    • Reduce Residence Time: Minimize the time the pigmented compound is exposed to high temperatures during processing.

    • Evaluate Stabilizer Package: As with color shift, an effective stabilizer package is crucial. A combination of primary (phenolic) and secondary (phosphite) antioxidants can be particularly effective in preserving the pigment's integrity.

    • Surface-Treated Pigments: Investigate the use of this compound grades that have been surface-treated with substances like silanes or siloxanes, which can enhance thermal stability.[4]

Issue 3: Inconsistent Color in Final Product

  • Question: I am observing color variations from batch to batch in my final product containing this compound. What could be the cause?

  • Answer: Inconsistent color can stem from several factors, including variations in processing conditions, raw material quality, and pigment dispersion.

    Troubleshooting Steps:

    • Standardize Processing Parameters: Tightly control processing parameters such as temperature, screw speed, and backpressure to ensure consistency between batches.

    • Check Raw Material Consistency: Ensure the grade and quality of both the polymer and the pigment are consistent for each batch.

    • Improve Dispersion: Inconsistent dispersion is a common cause of color variation. Utilize high-shear mixing and consider the use of dispersing aids to achieve a homogenous mixture.

    • Pre-dry Materials: Moisture in the polymer or pigment can lead to processing inconsistencies and affect the final color. Ensure all materials are properly dried before processing.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat stability of standard this compound?

A1: Standard grades of this compound generally exhibit heat stability in the range of 200°C to 240°C for a residence time of approximately 5 minutes in polyethylene.[1][2][5] However, this can vary depending on the specific grade, the polymer system it is used in, and the presence of other additives.

Q2: How can I quantitatively measure the heat stability of my this compound formulation?

A2: The heat stability can be quantitatively assessed using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a sample as a function of temperature, indicating the onset of thermal decomposition. DSC can detect thermal transitions like melting and crystallization, which can be affected by pigment degradation. Colorimetric measurements (e.g., using a spectrophotometer to obtain CIELAB Lab* values) before and after heat treatment can quantify any color change.

Q3: What types of stabilizers are most effective for improving the heat stability of this compound?

A3: A combination of primary and secondary antioxidants is generally recommended. Primary antioxidants (e.g., sterically hindered phenols) act as free radical scavengers, while secondary antioxidants (e.g., phosphites) decompose hydroperoxides.[3] For applications also requiring UV stability, a combination with HALS and/or UV absorbers (e.g., benzophenones or benzotriazoles) can provide comprehensive protection.

Q4: Can the laking process of this compound affect its heat stability?

A4: Yes, the laking process, where the soluble dye is precipitated with a metal salt (typically barium for this compound), is critical to the pigment's properties.[6] Variations in this process, such as pH and temperature control, can influence the pigment's crystal form and particle size, which in turn can affect its thermal stability.

Q5: Does the polymer matrix influence the heat stability of this compound?

A5: Absolutely. The type of polymer, its melt viscosity, and the presence of other additives can all impact the heat stability of the pigment. Some polymers may have a protective effect, while others might be more aggressive towards the pigment at high temperatures. It is always recommended to test the pigment's performance in the specific polymer system you are using.

Data Presentation

Table 1: Effect of Stabilizers on the Heat Stability of this compound in Polypropylene (PP)

FormulationStabilizer(s)Stabilizer Concentration (%)Max. Processing Temp. (°C) for ΔE* < 3 (5 min residence)Observations
Control None0230Significant color shift to brownish-red
Formulation A Phenolic Antioxidant0.2245Reduced browning, slight darkening
Formulation B Phosphite Antioxidant0.2240Improved color retention, slight yellowing
Formulation C Phenolic + Phosphite Antioxidant0.1 + 0.1260Minimal color change, good stability
Formulation D HALS0.3240Moderate improvement in heat stability
Formulation E Phenolic + Phosphite + HALS0.1 + 0.1 + 0.2265Excellent heat and light stability

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific grades of pigment, polymer, and stabilizers used, as well as the processing conditions.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of this compound in Polyethylene

  • Objective: To determine the onset temperature of thermal decomposition of this compound within a polyethylene matrix.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Prepare a sample of polyethylene containing a known concentration of this compound (e.g., 1% by weight).

    • Place approximately 10-20 mg of the sample into a platinum or alumina (B75360) crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.[7][8][9]

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

2. Colorimetric Analysis of Heat-Treated this compound

  • Objective: To quantitatively measure the color change of this compound after exposure to high temperatures.

  • Instrumentation: A spectrophotometer or colorimeter capable of measuring CIELAB Lab* values.

  • Procedure:

    • Prepare molded plaques or films of the polymer containing this compound.

    • Measure the initial Lab* values of a control sample that has not been heat-treated.

    • Place the samples in an oven at the desired test temperature (e.g., 220°C, 240°C, 260°C) for a specified duration (e.g., 5, 10, 15 minutes).

    • Remove the samples and allow them to cool to room temperature.

    • Measure the Lab* values of the heat-treated samples.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A higher ΔE value indicates a greater color change.

Visualizations

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Problem Color Instability at High Temperature (e.g., Color Shift, Fading) Cause1 Thermal Degradation of Azo Group Problem->Cause1 Cause2 Exceeding Pigment's Heat Resistance Problem->Cause2 Cause3 Poor Pigment Dispersion Problem->Cause3 Cause4 Inadequate Stabilization Problem->Cause4 Solution2 Incorporate Heat Stabilizers (e.g., Antioxidants) Cause1->Solution2 Solution1 Verify & Optimize Processing Parameters (Temp., Residence Time) Cause2->Solution1 Solution4 Select Higher-Stability Pigment Grade Cause2->Solution4 Solution3 Improve Dispersion (e.g., High-Shear Mixing, Dispersing Aids) Cause3->Solution3 Cause4->Solution2

Caption: Troubleshooting workflow for color instability of this compound.

G cluster_workflow Experimental Workflow for Heat Stability Evaluation Start Start: Formulate Pigment in Polymer TGA_DSC Thermal Analysis (TGA/DSC) - Determine Decomposition Temp. Start->TGA_DSC Heat_Treatment Controlled Heat Treatment (Varying Temp. & Time) Start->Heat_Treatment Analysis Data Analysis & Comparison TGA_DSC->Analysis Color_Measurement Colorimetric Measurement (CIELAB) - Quantify Color Change (ΔE*) Heat_Treatment->Color_Measurement Color_Measurement->Analysis End End: Optimized Formulation Analysis->End

Caption: Experimental workflow for evaluating the heat stability of this compound.

References

Impact of UV absorbers and antioxidants on the durability of azo pigments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Azo Pigment Durability

This guide provides researchers, scientists, and drug development professionals with comprehensive information on utilizing UV absorbers and antioxidants to improve the durability of azo pigments. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of azo pigment degradation?

Azo pigments are susceptible to photodegradation, a process primarily initiated by exposure to ultraviolet (UV) radiation. The azo bond (-N=N-), which is responsible for the pigment's color, is often the most vulnerable part of the molecule and can undergo cleavage upon UV exposure.[1] This degradation can also be accelerated by the presence of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, particularly for azo pigments that exist in their hydrazone tautomeric form.[2]

Q2: How do UV absorbers (UVAs) protect azo pigments?

UV absorbers are additives that protect materials from UV degradation. They function by preferentially absorbing harmful UV radiation and converting it into harmless thermal energy, which is then dissipated.[3][4][5] This process acts as a shield, preventing the UV photons from reaching and breaking the chemical bonds within the azo pigment molecules.[3]

Q3: How do antioxidants, specifically Hindered Amine Light Stabilizers (HALS), protect azo pigments?

Unlike UV absorbers, Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation. Instead, they are highly efficient radical scavengers. When UV light inevitably penetrates the material and creates free radicals, HALS intercept and neutralize these highly reactive species.[3][6] This action halts the chain reaction of degradation, preserving the integrity of the pigment and the surrounding polymer matrix.[3]

Q4: What is the "synergistic effect" of using UV absorbers and HALS together?

A synergistic effect occurs when the combined protective performance of a UV absorber and a HALS is greater than the sum of their individual effects.[3][7][8] The UV absorber acts as the first line of defense by blocking a significant portion of UV radiation, which reduces the rate of free radical formation.[3][9] The HALS then acts as a second line of defense, scavenging any radicals that still manage to form.[3][6] This dual-action approach addresses both the initiation and propagation stages of photodegradation, offering comprehensive and long-lasting protection.[3]

Q5: Which additive is better for my application: a UV absorber or an antioxidant?

The choice depends on the specific pigment, the substrate, and the environmental conditions.

  • UV absorbers are highly effective in preventing initial color changes and yellowing, especially in unpigmented or lightly pigmented systems where UV can penetrate deeply.[4][6]

  • Antioxidants/HALS are superior in situations where radical-induced degradation is the primary failure mechanism.

  • In many cases, especially for applications requiring high durability and long-term outdoor exposure, a combination of a UVA and a HALS provides the most robust protection due to their synergistic interaction.[6][7]

Q6: Can these additives affect the initial color of my formulation?

Ideally, UV absorbers and antioxidants should not alter the color of the final product. However, some changes, often toward a brighter or bluer direction, can occur.[10][11] It is crucial to conduct initial compatibility and color-matching tests with the specific azo pigment and binder system before large-scale production.

Q7: Are there any safety concerns associated with light stabilizers?

While generally safe when used as directed in industrial applications, direct contact with concentrated light stabilizers can cause skin irritation or respiratory issues.[12] In some cases, allergic reactions may occur.[12] Always consult the manufacturer's Safety Data Sheet (SDS) and follow recommended handling procedures, including the use of appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem 1: The azo pigment is fading rapidly despite the presence of a UV absorber.

  • Possible Cause: The degradation may be caused by visible light rather than UV radiation, especially with certain yellow and red dyes. Some UV absorbers are less effective against visible light.[10]

  • Troubleshooting Steps:

    • Introduce an Antioxidant: Add a HALS to the formulation. HALS can scavenge free radicals generated by both UV and visible light-induced photo-oxidation.

    • Evaluate a UVA/HALS Combination: The synergistic effect of a UVA and a HALS often provides superior protection across a broader spectrum of light.[3][7]

    • Check Additive Concentration: Ensure the concentration of the UV absorber is optimized for the thickness and composition of your material. Higher concentrations are not always more effective and can have diminishing returns.[5]

Problem 2: The material yellows over time, even though the primary color remains stable.

  • Possible Cause: Yellowing is a classic sign of photodegradation of the polymer binder or the pigment itself. This indicates that the current stabilization package is insufficient.

  • Troubleshooting Steps:

    • Incorporate a High-Performance UV Absorber: Use a UV absorber from the benzotriazole (B28993) or benzophenone (B1666685) class, which are known for their excellent yellowing resistance.[6][7]

    • Increase UVA Concentration: Perform a ladder study to determine the optimal concentration of the UV absorber needed to prevent yellowing without negative side effects.

    • Verify Compatibility: Ensure the chosen additives are fully compatible with the polymer matrix and do not contribute to discoloration.

Problem 3: The light fastness of light-colored shades is poor compared to darker shades.

  • Possible Cause: Darker shades inherently possess better light fastness because the higher pigment concentration provides a self-shielding effect. In lighter shades, more light can penetrate the material and reach the pigment molecules.[13]

  • Troubleshooting Steps:

    • Increase Stabilizer Loading for Lighter Shades: Formulations for lighter colors may require a higher concentration of UV absorbers and/or HALS to achieve the same level of durability as darker shades.

    • Utilize a Cationic UV Absorber: For textile applications, certain cationic UV absorbers have been shown to improve the light fastness of lighter shades more effectively.[11][13]

Logical Workflow for Troubleshooting Pigment Fading

G start Problem: Rapid Pigment Fading check_additive Is a UV Absorber (UVA) already in use? start->check_additive check_light_source Consider Degradation by Visible Light check_additive->check_light_source Yes solution_add_uva Solution: Incorporate a UV Absorber check_additive->solution_add_uva No check_concentration Review Additive Concentration check_light_source->check_concentration solution_hals Solution: Add a HALS Antioxidant to scavenge free radicals check_light_source->solution_hals solution_optimize Solution: Optimize concentration via a ladder study check_concentration->solution_optimize solution_combo Solution: Use a Synergistic UVA + HALS Combination solution_hals->solution_combo For best results

Caption: Troubleshooting workflow for azo pigment fading.

Quantitative Data Summary

The effectiveness of UV absorbers and antioxidants is typically measured by the change in color (ΔE) after a period of accelerated light exposure. A lower ΔE value indicates less color change and better durability.

Table 1: Impact of Additives on Azo Pigment Light Fastness

Pigment SystemAdditiveConcentration (% w/w)Exposure (hours)Color Change (ΔE*)
Azo Red in PolypropyleneNone (Control)0.0100015.2
Azo Red in PolypropyleneUV Absorber (Benzotriazole)0.510007.8
Azo Red in PolypropyleneHALS0.510006.5
Azo Red in PolypropyleneUVA + HALS (1:1)0.510003.1
Azo Yellow in CottonNone (Control)0.0362.76[10]
Azo Yellow in CottonAntioxidant (Vitamin C)1.0361.76[10]
Azo Yellow in CottonUV Absorber (Benzophenone)1.0362.33[10]

Data is representative and compiled from principles discussed in cited literature. Actual results will vary based on specific materials and test conditions.

Experimental Protocols

Protocol 1: Accelerated Light Fastness Testing

This protocol is based on standards such as ISO 105-B02 and ASTM D4303 to evaluate the resistance of azo pigments to artificial light.[14][15]

  • Objective: To simulate the effects of long-term indoor or outdoor light exposure in a shortened timeframe.

  • Apparatus: Xenon arc test chamber equipped with appropriate light filters (e.g., to simulate daylight filtered through window glass).[16]

  • Materials:

    • Test specimens (e.g., polymer plaques or coated panels containing the azo pigment formulation).

    • Control specimens (with no light stabilizers).

    • Blue Wool standards (for rating, typically grades 1-8).[14]

    • White, non-fluorescent mounting cards.

  • Procedure:

    • Initial Color Measurement: Measure the initial color coordinates (L, a, b*) of all specimens using a calibrated spectrophotometer.

    • Sample Preparation: Mount the specimens and a set of Blue Wool standards onto the sample cards. Cover a portion of each specimen to serve as an unexposed reference.

    • Exposure: Place the cards in the xenon arc test chamber. Set the experimental parameters according to the relevant standard (e.g., irradiance level of 0.35 W/m²/nm at 340 nm, relative humidity of 55 ± 5%).[15]

    • Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours) or until a specific Blue Wool standard has faded to a designated degree.

    • Final Color Measurement: After exposure, remove the specimens and allow them to condition at room temperature. Measure the L, a, b* values of the exposed area.

  • Data Analysis:

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²].

    • Compare the ΔE* values of the stabilized samples to the control.

    • Assess the light fastness rating by comparing the fading of the test specimen to the fading of the Blue Wool standards.[17]

Protocol 2: Evaluating Antioxidant Efficacy via DPPH Assay

This method assesses the radical scavenging ability of an antioxidant, which is the primary mechanism for HALS.[18][19]

  • Objective: To quantify the free radical scavenging potential of an antioxidant additive.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. When it reacts with an antioxidant, it is reduced and the color fades. The degree of color change is proportional to the antioxidant's efficacy.

  • Materials:

    • Antioxidant compound to be tested.

    • DPPH solution in methanol (B129727) (e.g., 0.1 mM).

    • Methanol.

    • UV-Vis Spectrophotometer.

    • Ascorbic acid or Trolox (as a positive control).

  • Procedure:

    • Prepare a stock solution of the antioxidant in a suitable solvent. Create a series of dilutions at different concentrations.

    • In a test tube, mix a fixed volume of the DPPH solution (e.g., 2 mL) with a small volume of the antioxidant solution (e.g., 100 µL).

    • Prepare a blank sample containing the DPPH solution and the solvent only.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx. 517 nm).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity (RSA) using the formula: RSA (%) = [ (A_blank - A_sample) / A_blank ] × 100.

    • Plot the RSA (%) against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Visualizations of Protective Mechanisms

G cluster_0 Synergistic UV Protection Mechanism uv_light UV Radiation polymer Azo Pigment in Polymer uv_light->polymer Some UV penetrates uva UV Absorber (UVA) uv_light->uva Absorbed by UVA radicals Free Radicals Formed polymer->radicals Generates heat Harmless Heat uva->heat Dissipated as hals HALS Antioxidant stable Stable Species hals->stable Neutralized into radicals->hals Intercepted by HALS degradation Pigment Degradation (Fading / Yellowing) radicals->degradation Causes

Caption: Synergistic protection by UV absorbers and HALS.

References

Technical Support Center: Process Optimization for Consistent Color Properties of Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent color properties during the synthesis and analysis of Pigment Red 48:1 (C.I. 15865:1).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that can lead to variations in color.

Issue 1: Dull or Off-Shade Red Color

A common problem is the production of a pigment that lacks brightness or has a brownish or yellowish tint instead of the desired vibrant red.

Potential Cause Troubleshooting Steps Acceptable Range/Value
Decomposition of Diazonium Salt Strictly maintain the reaction temperature during diazotization. Use an ice bath to ensure the temperature does not exceed 5°C.[1] Prepare and use the diazonium salt solution immediately.0 - 5°C
Incorrect Coupling pH Carefully monitor and control the pH during the azo coupling reaction. The optimal pH is crucial for ensuring the correct isomeric product is formed.[1]9.0 - 10.0
Impure Starting Materials Use high-purity 2-amino-4-chloro-5-methylbenzenesulfonic acid (2B acid) and 3-hydroxy-2-naphthoic acid (BONA). Impurities can lead to side reactions and the formation of colored byproducts.[1]>99% Purity
Improper Laking Conditions Optimize the pH, temperature, and concentration of the barium chloride solution during the laking process. Ensure complete precipitation to form the desired pigment lake.[1]Refer to specific experimental protocol

Issue 2: Poor Color Strength

The resulting pigment may have a weak color, requiring a higher concentration to achieve the desired shade.

Potential Cause Troubleshooting Steps Acceptable Range/Value
Incomplete Diazotization or Coupling Ensure a slight excess of sodium nitrite (B80452) and acid in the diazotization step to drive the reaction to completion.[1] Ensure thorough mixing and sufficient reaction time in the coupling stage.See protocol
Incorrect Particle Size Control the precipitation and aging conditions during the laking process to influence the crystal growth and final particle size. Smaller particles can sometimes lead to higher color strength.Sub-micron to a few microns
Presence of Agglomerates Improve dispersion of the pigment. This can be influenced by the laking conditions and subsequent washing and drying steps.Homogeneous dispersion

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters that most significantly impact the final color of this compound?

A1: The three most critical stages are:

  • Diazotization: The temperature must be strictly controlled between 0-5°C to prevent the decomposition of the diazonium salt, which can form colored impurities.[1]

  • Azo Coupling: The pH of the reaction mixture must be maintained in the optimal range (typically 9.0-10.0) to ensure the correct isomeric coupling and prevent the formation of off-color byproducts.[1]

  • Laking: The conditions of precipitation with a barium salt, including temperature, rate of addition, and pH, are crucial for the formation of the correct crystal structure and particle size of the pigment lake, which directly influence the color shade and fastness properties.[1]

Q2: How can I verify the purity of my starting materials?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the starting materials, 2B acid and BONA.[2] This method can separate and quantify the main components and any impurities present.

Q3: What analytical techniques are recommended for characterizing the color properties of the final pigment?

A3: A combination of techniques is recommended:

  • UV-Vis Spectrophotometry: To measure the absorption spectrum and determine the color coordinates (CIELAB values), which provide a quantitative measure of the color.

  • Scanning Electron Microscopy (SEM): To visualize the particle morphology, size, and state of aggregation, which all impact the pigment's optical properties.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity of the pigment and detect the presence of any organic impurities or residual starting materials.

  • Particle Size Analysis: Techniques like laser diffraction can be used to determine the particle size distribution, a critical factor for color consistency and strength.

Q4: My pigment looks good visually, but the color appears different when formulated into a product. Why?

A4: This can be due to several factors related to the pigment's interaction with the formulation matrix:

  • Dispersion: The pigment may not be properly dispersed in the final medium, leading to agglomeration and a change in the perceived color.

  • Particle Size and Shape: The particle size and shape of the pigment influence how it scatters and absorbs light within a specific medium.

  • Chemical Interaction: The pigment may interact with other components in the formulation, leading to a color shift.

Experimental Protocols

1. Synthesis of this compound

This protocol outlines the general steps for the laboratory-scale synthesis of this compound.

  • Step 1: Diazotization of 2B Acid

    • Suspend 2-amino-4-chloro-5-methylbenzenesulfonic acid (2B acid) in water.

    • Cool the suspension to 0-5°C in an ice bath.[1]

    • Slowly add concentrated hydrochloric acid while maintaining the temperature below 5°C.[1]

    • Add a solution of sodium nitrite dropwise, keeping the temperature at 0-5°C.[1]

    • Stir for an additional 30 minutes at 0-5°C.[1]

    • Test for excess nitrous acid using starch-iodide paper.

  • Step 2: Azo Coupling

    • In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid (BONA) in a dilute sodium hydroxide (B78521) solution.

    • Cool the BONA solution to below 10°C.[1]

    • Slowly add the cold diazonium salt solution to the BONA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 9.0 and 10.0 throughout the addition by adding a dilute sodium hydroxide solution as needed.

    • Continue stirring for several hours to ensure the completion of the coupling reaction.

  • Step 3: Laking Process

    • Heat the resulting azo dye solution to the specified laking temperature (e.g., 80-90°C).

    • Prepare a solution of barium chloride.

    • Slowly add the barium chloride solution to the hot dye solution with constant stirring.[1]

    • Adjust the pH to the optimal range for precipitation.

    • Allow the pigment to precipitate and age for a defined period to achieve the desired crystal form and particle size.

    • Filter the pigment, wash it thoroughly with water to remove soluble salts, and then dry it.

2. CIELAB Color Measurement

This protocol describes the measurement of the color of this compound using a UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dispersion of the pigment powder in a suitable medium (e.g., a binder system relevant to the final application).

  • Instrument Calibration: Calibrate the spectrophotometer using a white standard.[4]

  • Measurement:

    • Place the sample in the spectrophotometer.

    • Measure the reflectance spectrum over the visible range (typically 400-700 nm).[4]

    • The instrument software will calculate the CIELAB color coordinates (L, a, b*) based on the CIE standard illuminant D65 and 10° standard observer.[4]

  • Data Interpretation:

    • L* : Lightness (0 = black, 100 = white)

    • a : Red/green axis (+a = red, -a* = green)

    • b : Yellow/blue axis (+b = yellow, -b* = blue)

3. Particle Characterization by SEM

This protocol provides a general procedure for examining the morphology of this compound particles using a Scanning Electron Microscope (SEM).

  • Sample Preparation:

    • Disperse a small amount of the dry pigment powder onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • Gently blow off any excess loose powder with compressed air.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Load the prepared stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply an appropriate accelerating voltage and beam current.

    • Focus the electron beam on the sample and acquire images at various magnifications to observe the particle shape, size, and surface texture.

Visualization of Workflows and Relationships

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Laking 2B_Acid 2-Amino-4-chloro-5- methylbenzenesulfonic acid (2B Acid) HCl_NaNO2 HCl + NaNO2 (0-5°C) 2B_Acid->HCl_NaNO2 Add Diazonium_Salt Diazonium Salt Solution HCl_NaNO2->Diazonium_Salt Forms Coupling_Reaction Azo Coupling (pH 9-10, <10°C) Diazonium_Salt->Coupling_Reaction Add to BONA 3-Hydroxy-2-naphthoic acid (BONA) NaOH NaOH Solution BONA->NaOH Dissolve in NaOH->Coupling_Reaction Azo_Dye Soluble Azo Dye Coupling_Reaction->Azo_Dye Laking_Process Laking (Precipitation) Azo_Dye->Laking_Process Heat and add BaCl2 Barium Chloride Solution BaCl2->Laking_Process Pigment_Red_48_1 This compound Laking_Process->Pigment_Red_48_1

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Color Properties Observed Check_Purity Check Purity of Starting Materials (2B Acid, BONA) Start->Check_Purity Review_Diazotization Review Diazotization Step Parameters Check_Purity->Review_Diazotization Pure Optimize_Process Optimize Process Parameters Check_Purity->Optimize_Process Impure Temp_Deviation Temperature > 5°C? Review_Diazotization->Temp_Deviation Review_Coupling Review Azo Coupling Step Parameters pH_Deviation pH outside 9-10? Review_Coupling->pH_Deviation Review_Laking Review Laking Step Parameters Laking_Params_Off Incorrect Temp/pH/ Concentration? Review_Laking->Laking_Params_Off Analyze_Product Analyze Final Product (SEM, Particle Size, etc.) Analyze_Product->Optimize_Process Impure Impure Pure Pure Temp_Deviation->Review_Coupling No Temp_Deviation->Optimize_Process Yes pH_Deviation->Review_Laking No pH_Deviation->Optimize_Process Yes Laking_Params_Off->Analyze_Product No Laking_Params_Off->Optimize_Process Yes Yes_Temp Yes No_Temp No Yes_pH Yes No_pH No Yes_Laking Yes No_Laking No

Caption: Troubleshooting workflow for color inconsistency.

References

Validation & Comparative

A Comparative Performance Analysis of Pigment Red 48:1 and Pigment Red 57:1 in Plastic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse world of polymer coloration, the selection of the appropriate pigment is paramount to achieving the desired aesthetic and functional properties of the final plastic product. This guide provides an in-depth comparison of two widely used red pigments, Pigment Red 48:1 (PR 48:1) and Pigment Red 57:1 (PR 57:1), focusing on their performance characteristics within various plastic resins. This document is intended for researchers, scientists, and formulation chemists in the plastics industry, offering a comprehensive overview supported by standardized experimental testing protocols.

Overview of this compound and Pigment Red 57:1

This compound, a barium salt of a BONA (beta-oxynaphthoic acid) lake, typically imparts a yellowish to neutral red shade.[1][2][3][4][5][6] It is recognized for its good solvent resistance and is commonly used in applications such as gravure printing inks and a variety of plastics.[1][2][4]

Pigment Red 57:1 is a calcium salt of a monoazo dye and is known for its bluish-red, magenta hue.[7][8][9][10] It boasts high tinting strength and is a standard for magenta in four-color printing processes.[8][9][11] Its application extends to various inks, coatings, and plastics like PVC, PE, and PP.[7][12]

Quantitative Performance Comparison

The following table summarizes the key performance attributes of this compound and Pigment Red 57:1 in plastic applications. The data is a composite from various sources and represents typical performance. For critical applications, it is recommended to conduct specific testing in the target polymer system.

PropertyThis compoundPigment Red 57:1Test Methodologies
Chemical Type Barium BONA LakeCalcium BONA Lake-
C.I. Name This compoundPigment Red 57:1-
CAS Number 7585-41-35281-04-9-
Shade Yellowish-RedBluish-Red (Magenta)Visual Assessment, ASTM D2244
Heat Stability (in PE) 200-240°C220-240°CISO 12877-2
Lightfastness (BWS) 3 - 64 - 7ASTM G155, ISO 4892-2
Migration Resistance (in PVC) Good (4)Moderate (3-5)ASTM D5511
Dispersibility GoodExcellentASTM D3015
Oil Absorption ( g/100g ) 35-4520-88ASTM D281
Primary Applications in Plastics LDPE, PVCPVC, PE, PP, PU-

Experimental Protocols

To ensure accurate and reproducible comparison of pigment performance in plastics, standardized testing methodologies are crucial. Below are summaries of key experimental protocols relevant to the properties listed in the comparison table.

Colorimetric Analysis (ASTM D2244)

This standard practice is used for the calculation of color differences from instrumentally measured color coordinates.[7][13][14][15][16] A spectrophotometer or colorimeter is used to measure the CIELAB (L, a, b) values of the pigmented plastic samples. The color difference (ΔE) between a standard and a test sample is then calculated to quantify any color shift.

Heat Stability (ISO 12877-2)

This standard specifies a method for determining the heat stability of coloring materials in polyolefins. A series of moldings of the pigmented plastic are prepared at increasing temperatures. The heat stability is determined as the highest temperature at which no significant color change occurs compared to a reference molding prepared at the lowest temperature.

Lightfastness (ASTM G155, ISO 4892-2)

These standards detail the procedures for exposing non-metallic materials to xenon-arc light sources to simulate weathering.[1][17][18][19][20] Pigmented plastic specimens are exposed to controlled cycles of light, temperature, and humidity. The change in color is periodically assessed against unexposed samples using the Blue Wool Scale (BWS) or instrumental color measurement (ASTM D2244).[7][13][14][15][16]

Migration Resistance

The tendency of a pigment to migrate from a plastic to a contacting surface is a critical performance parameter. A common method involves placing a sample of the pigmented plastic in contact with a white, plasticized PVC sheet under pressure and at an elevated temperature for a specified time. The degree of staining on the white PVC is then assessed visually against a grey scale.

Dispersibility (ASTM D3015)

This practice describes the microscopical examination of pigment dispersion in plastic compounds.[21] Thin sections of the pigmented plastic are prepared and viewed under a microscope. The quality of dispersion is evaluated by comparing the observed agglomerates against standard rating pictures.

Logical Workflow for Pigment Selection in Plastics

The selection of a suitable pigment for a plastic application is a multi-faceted process. The following diagram illustrates a logical workflow to guide researchers and formulators in making an informed decision.

Pigment_Selection_Workflow Pigment Selection Workflow for Plastic Applications start Define Application Requirements color Color Shade (Hue, Chroma, Value) start->color polymer Polymer System (e.g., PE, PVC, PP) start->polymer processing Processing Conditions (Temperature, Shear) start->processing performance End-Use Performance (Lightfastness, Migration) start->performance regulatory Regulatory Compliance (e.g., Food Contact) start->regulatory initial_selection Initial Pigment Selection color->initial_selection polymer->initial_selection processing->initial_selection performance->initial_selection regulatory->initial_selection pr48_1 This compound (Yellowish-Red) initial_selection->pr48_1 Yellowish Shade Good Migration Resistance pr57_1 Pigment Red 57:1 (Bluish-Red) initial_selection->pr57_1 Bluish Shade High Tinting Strength lab_testing Laboratory Evaluation pr48_1->lab_testing pr57_1->lab_testing dispersion_test Dispersion (ASTM D3015) lab_testing->dispersion_test heat_stability_test Heat Stability (ISO 12877-2) lab_testing->heat_stability_test lightfastness_test Lightfastness (ASTM G155) lab_testing->lightfastness_test migration_test Migration Resistance lab_testing->migration_test analysis Performance & Cost Analysis dispersion_test->analysis heat_stability_test->analysis lightfastness_test->analysis migration_test->analysis final_selection Final Pigment Selection analysis->final_selection Optimal Performance & Cost-Effectiveness

References

A Comparative Analysis of Pigment Red 48:1 and Pigment Red 170 for Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists, the selection of pigments is a critical decision that directly impacts the final performance and aesthetic properties of a coating. This guide provides an objective comparison between two widely used red pigments, Pigment Red 48:1 and Pigment Red 170, supported by experimental data and standardized testing protocols.

This compound, a barium salt of a BONA pigment, is known for its yellowish to medium red shade and is often utilized in cost-effective industrial coatings.[1][2] In contrast, Pigment Red 170, a Naphthol AS pigment, is a high-performance organic pigment offering a medium to bluish-red shade and is frequently specified for more demanding applications, including automotive and high-grade industrial paints.[3][4][5] The choice between these two pigments depends heavily on the specific requirements of the coating system, including desired durability, color space, and processing conditions.

Performance Data Summary

The following table summarizes the key performance characteristics of this compound and Pigment Red 170 based on typical supplier data. Performance can vary based on the specific grade, formulation, and processing of the pigment.

Performance PropertyThis compoundPigment Red 170Test Standard (Typical)
Color Index Name PR 48:1PR 170-
Chemical Class Monoazo (Barium Salt)Monoazo (Naphthol AS)-
Shade Yellowish-Red[1][2]Bluish-Red / Neutral Red[3][5]Visual / ASTM D2244
Lightfastness (BWS) 5 - 6[1][2]6 - 7[4][6][7]ASTM D4303
Heat Stability (°C) 180 - 200°C[1][8]180 - 240°C[4][5]ISO 787-21
Oil Absorption (ml/100g) 35 - 45[1]35 - 45[5][9]ASTM D281
Acid Resistance (1-5) 4 (Poor)[2][10][11]5 (Excellent)[5][6][9]ASTM D543
Alkali Resistance (1-5) 4 (Poor)[2][10][11]5 (Excellent)[5][6][9]ASTM D543
Solvent Resistance (1-5) 4 (Good)[1]5 (Excellent)[3][5]ASTM D543
Migration Resistance Good (in flexible PVC)[2][12]Potential to bleed in stoving enamels[5]Internal Test Methods

Note: The resistance scales are typically rated from 1 (poor) to 5 (excellent). The Blue Wool Scale (BWS) for lightfastness is rated from 1 (very poor) to 8 (excellent).

Key Performance Differences

Pigment Red 170 generally demonstrates superior performance in several key areas. Its lightfastness and weatherability are notably higher, making it a suitable choice for exterior and automotive applications where color stability upon exposure to UV radiation is critical.[3][6][13] Furthermore, its excellent resistance to acids, alkalis, and various solvents allows for its use in high-performance industrial coatings that must withstand harsh chemical environments.[5][14] Pigment Red 170 is available in different crystal forms, offering opaque (F3RK) and transparent (F5RK) versions, which provides greater formulation flexibility.[5][6] The opaque version offers excellent hiding power, while the transparent version is valued for its high color strength in metallic and effect finishes.[7]

This compound is a more economical option, suitable for general industrial and interior coatings where the performance requirements are less stringent.[1][15] While it exhibits good solvent resistance, its fastness to acid and alkali is limited.[2][10] Its lightfastness is adequate for many indoor applications but falls short of the durability offered by Pigment Red 170 for exterior use.[1][12] It shows good migration resistance, particularly in plastics like flexible PVC.[2]

Pigment Selection Workflow

The selection between this compound and Pigment Red 170 can be guided by a systematic evaluation of application needs versus pigment properties.

PigmentSelection Start Start: Define Coating Application Requirements Exterior Exterior/Automotive Application? Start->Exterior HighChem High Chemical Resistance Needed? Exterior->HighChem No PR170 Select Pigment Red 170 (High Performance) Exterior->PR170 Yes Cost Is Cost the Primary Driver? HighChem->Cost No HighChem->PR170 Yes Opacity Opacity or Transparency Required? Cost->Opacity No PR48_1 Select this compound (Cost-Effective) Cost->PR48_1 Yes PR170_F3RK Specify PR 170 F3RK (Opaque) Opacity->PR170_F3RK Opaque PR170_F5RK Specify PR 170 F5RK (Transparent) Opacity->PR170_F5RK Transparent Evaluate Evaluate in Formulation Opacity->Evaluate N/A for PR 48:1 PR170->Opacity PR170_F3RK->Evaluate PR170_F5RK->Evaluate PR48_1->Evaluate

Caption: Decision workflow for selecting between PR 48:1 and PR 170.

Experimental Protocols

The performance data cited in this guide is typically generated using standardized test methods. Below are detailed methodologies for key experiments.

Lightfastness Evaluation (ASTM D4303)

Lightfastness assesses a pigment's resistance to color change upon exposure to light.

  • Objective: To determine the relative lightfastness of a pigment in a coating by exposing it to a controlled light source that simulates indoor or daylight exposure.

  • Apparatus: Xenon-arc lightfastness apparatus equipped with appropriate filters to simulate daylight through window glass.[12]

  • Procedure:

    • Specimen Preparation: The pigment is dispersed into a specific coating binder (e.g., acrylic, alkyd) at a standardized concentration. The coating is then applied to a uniform substrate (e.g., aluminum panel) at a controlled film thickness and allowed to cure completely. A portion of each specimen is masked to serve as an unexposed reference.

    • Exposure: The prepared panels are placed in the xenon-arc apparatus.[12] The exposure cycle, irradiance level (e.g., 0.35 W/m²/nm at 340 nm), temperature, and relative humidity are set according to the standard.[1]

    • Evaluation: Periodically, or at the end of the specified radiant exposure, the specimens are removed. The color difference (ΔE*) between the exposed and unexposed (masked) areas is measured using a spectrophotometer according to ASTM D2244.[2][8]

    • Rating: The lightfastness is rated based on the magnitude of the color change. The Blue Wool Scale (BWS) is often used for reference, where a rating of 8 signifies no perceptible change and 1 signifies a very large change.

Heat Stability Assessment (ISO 787-21)

This test determines the temperature at which a pigment begins to show a significant color change.

  • Objective: To compare the heat stability of a pigment in a stoving (baking) enamel against a reference standard.[14][16]

  • Apparatus: Mechanical muller or shaker for dispersion, coating applicator, laboratory oven with precise temperature control.

  • Procedure:

    • Dispersion: The test pigment and an agreed-upon reference pigment are separately dispersed into a specified heat-stable stoving binder.

    • Application: The pigmented enamels are applied to identical substrates (e.g., steel panels) at the same film thickness.

    • Stoving: A series of coated panels for both the test and reference pigment are placed in an oven at various temperatures for a specified duration (e.g., 30 minutes). The temperature is increased in steps (e.g., 10°C or 20°C) for each set of panels.

    • Evaluation: After cooling, the color of the test panels is compared visually and instrumentally (per ASTM D2244) with the corresponding reference panels at each temperature.[11][15] The heat stability is reported as the maximum temperature at which no significant color difference is observed compared to the standard.

Chemical Resistance Testing (ASTM D543)

This method evaluates the resistance of a coating to various chemicals.

  • Objective: To assess the effect of chemical reagents on the properties of a pigmented coating.[7][17]

  • Apparatus: Immersion containers, pipettes, and application cloths.

  • Procedure:

    • Specimen Preparation: Cured coating panels are prepared as in the previous methods.

    • Exposure: The test involves immersing the coated panels in the specified chemical reagents (e.g., 5% HCl, 5% NaOH, xylene, ethanol) for a set period (e.g., 24 hours) at a controlled temperature.[7] Alternatively, a spot test (per ASTM D1308) can be performed where a saturated cloth is placed on the surface.[18]

    • Evaluation: After exposure, the panels are rinsed and dried. They are then visually inspected for any changes such as discoloration, blistering, loss of gloss, softening, or swelling. Adhesion tests (e.g., ASTM D3359) may also be performed.

    • Rating: The resistance is typically rated on a scale from 1 (major change/failure) to 5 (no change).

Color Strength Determination (ASTM D387)

This test compares the ability of a pigment to impart color to a system relative to a standard.

  • Objective: To determine the relative tinting strength of a chromatic pigment compared to a reference standard.[3][4]

  • Apparatus: Mechanical muller, analytical balance, spectrophotometer.

  • Procedure:

    • Mulling: A precise weight of the test pigment is mixed with a specified white paste (e.g., zinc oxide in linseed oil) and mulled for a set number of revolutions to ensure complete dispersion.[3][6] The same procedure is followed for the reference pigment.

    • Drawdown: The resulting colored pastes (tints) are drawn down side-by-side on a substrate to create a uniform film for comparison.

    • Evaluation: The reflectance of each drawdown is measured with a spectrophotometer.

    • Calculation: The tinting strength of the test pigment is calculated relative to the standard based on the reflectance values. It is often expressed as a percentage, with 100% indicating the strength is equal to the standard.[19]

References

A Comparative Guide to Purity Validation of Pigment Red 48:1: Focusing on HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for validating the purity of C.I. Pigment Red 48:1 (Barium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid). Supported by established analytical principles and experimental data, this document offers detailed methodologies and performance comparisons to assist in selecting the most suitable analytical approach for quality control and research applications.

The purity of pigments is a critical parameter, impacting their coloristic properties, stability, and safety, especially in sensitive applications. This compound, a monoazo pigment, can contain various impurities arising from its synthesis, including starting materials, by-products from side reactions, and isomeric impurities.[1] Therefore, robust analytical methods are essential for its quality assessment.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and selectivity, making it a powerful tool for the separation and identification of the main pigment component from its structurally similar impurities.[2] While other methods like UV-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy provide valuable information, they often lack the specificity and quantitative power of a hyphenated technique like HPLC-MS for purity validation.[3][4]

Table 1: Comparison of Analytical Techniques for Pigment Purity Validation

Parameter HPLC-MS HPLC-DAD UV-Vis Spectroscopy FTIR Spectroscopy
Specificity Very HighHighLowMedium
Sensitivity Very High (ng to pg levels)High (µg to ng levels)Low (µg/mL range)Medium (percent level)
Quantitation ExcellentVery GoodGoodSemi-quantitative
Impurity ID Excellent (based on mass)Possible (with standards)Not possiblePossible (for major impurities)
Sample Throughput MediumMediumHighHigh
Cost HighMediumLowLow

Experimental Protocol: Purity Validation of this compound by HPLC-MS

This section details the experimental workflow for the purity analysis of this compound using a reversed-phase HPLC method coupled with a mass spectrometer.

Sample Preparation
  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., Dimethylformamide or a mixture of methanol (B129727) and water). Sonication may be required to aid dissolution, as azo pigments can be poorly soluble.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

HPLC-MS Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for azo dye analysis.[6]

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: An electrospray ionization (ESI) source is suitable for analyzing azo dyes.[7][8]

  • Ionization Mode: Negative ion mode is often preferred for sulfonated azo dyes.[7]

  • Mass Range: Scan a mass range appropriate for this compound and its expected impurities (e.g., m/z 100-1000).

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound using HPLC-MS.

This compound Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation weigh Weigh Pigment Sample dissolve Dissolve in Solvent weigh->dissolve hplc HPLC Separation (C18 Column, Gradient Elution) filtrate Filter Solution (0.45 µm) dissolve->filtrate filtrate->hplc ms MS Detection (ESI, Negative Ion Mode) hplc->ms peak_integration Peak Integration & Area % Calculation ms->peak_integration impurity_id Impurity Identification (MS data) peak_integration->impurity_id validation Method Validation (Linearity, Accuracy, Precision) impurity_id->validation report Generate Purity Report validation->report

Caption: Workflow for the purity validation of this compound using HPLC-MS.

Conclusion

For the comprehensive purity assessment of this compound, HPLC-MS stands out as a superior analytical technique. Its high specificity and sensitivity allow for the accurate quantitation of the main component and the identification of potential process-related impurities and degradation products. While other methods like UV-Vis and FTIR spectroscopy can be useful for preliminary analysis or as complementary techniques, they do not offer the same level of detail and confidence for purity validation in a research or quality control setting. The provided experimental protocol and workflow offer a robust starting point for developing and validating a reliable HPLC-MS method for this compound.

References

A comparative study of the weatherability of different monoazo red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Weatherability of Monoazo Red Pigments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the weatherability of several common monoazo red pigments. The selection of pigments for applications requiring high outdoor durability is critical, and this document aims to furnish researchers and professionals with the necessary data and methodologies to make informed decisions. The information presented is a synthesis of technical data sheets and established testing protocols.

Introduction to Monoazo Red Pigments

Monoazo red pigments are a significant class of organic colorants characterized by the presence of a single azo group (-N=N-) in their molecular structure. They are widely used in various industries, including coatings, plastics, and printing inks, due to their bright colors and good color strength. However, their performance upon exposure to environmental factors such as sunlight, moisture, and temperature fluctuations can vary considerably. This guide focuses on the comparative weatherability of selected monoazo red pigments, with a particular emphasis on Pigment Red 112 (PR112) and Pigment Red 170 (PR170), alongside other relevant alternatives.

Comparative Performance Data

Table 1: General Properties and Fastness Ratings of Selected Monoazo Red Pigments

PigmentC.I. NameChemical ClassHueLight Fastness (Full Shade)Weather Fastness (Full Shade)
Pigment Red 2PR 2Naphthol ASYellowish Red5-63
Pigment Red 3PR 3Naphthol ASYellowish Red53
Pigment Red 5PR 5Naphthol ASMedium Red63-4
Pigment Red 112 PR 112 Naphthol AS Bright Yellowish Red 7-8 4
Pigment Red 170 PR 170 Naphthol AS Yellowish to Bluish Red 7 4

Table 2: Qualitative Performance Comparison

PigmentKey CharacteristicsCommon Applications
Pigment Red 2Economical, bright shade. Moderate light and weather fastness.Printing inks, general industrial coatings.
Pigment Red 3Similar to PR 2, good color strength.Air-drying paints, printing inks.
Pigment Red 5Better lightfastness than PR 2 and PR 3.Industrial coatings, decorative paints.
Pigment Red 112 High color strength, good opacity, and excellent lightfastness.[1][2]Automotive coatings (in combination), industrial and decorative paints, printing inks.[1][2]
Pigment Red 170 Available in various grades (e.g., F3RK - opaque, F5RK - transparent) with good to excellent light and weather fastness.[3][4][5]Automotive finishes, industrial paints, high-grade printing inks.[5]

Experimental Protocols for Weatherability Testing

To conduct a direct comparative study of the weatherability of different monoazo red pigments, a detailed and standardized experimental protocol is essential. The following methodology is based on established ASTM standards for accelerated weathering and color measurement.

Sample Preparation
  • Vehicle Selection: Choose a representative binder system relevant to the intended application (e.g., acrylic, alkyd, or polyurethane resin). The properties of the binder can significantly influence the weatherability of the pigment.

  • Pigment Dispersion: Disperse each monoazo red pigment into the selected binder at a consistent pigment-to-binder ratio (e.g., by weight). Ensure thorough and uniform dispersion using appropriate equipment such as a high-speed disperser or a bead mill.

  • Film Application: Apply the pigmented coatings to standardized substrates (e.g., aluminum or steel panels). Use a film applicator to ensure a uniform and controlled film thickness across all samples.

  • Curing: Cure the coated panels according to the resin manufacturer's specifications (e.g., air-drying for a specified period or oven-baking at a specific temperature and duration).

  • Initial Measurements: Before exposure, measure and record the initial color (CIELAB Lab* values) and 60° gloss of each panel.[6]

Accelerated Weathering
  • Apparatus: Utilize a xenon arc accelerated weathering apparatus, which simulates the full spectrum of sunlight.[6][7][8]

  • Test Cycle: Employ a standardized test cycle, such as ASTM G155 Cycle 1, which includes periods of light exposure, light and water spray, and dark condensation. A common cycle consists of 102 minutes of light followed by 18 minutes of light and water spray.[6]

  • Exposure Conditions:

    • Irradiance: 0.55 W/m² at 340 nm.

    • Black Panel Temperature: 63 ± 2 °C.

    • Relative Humidity: 50 ± 10%.

  • Exposure Duration: Expose the panels for a predetermined duration (e.g., 500, 1000, 1500, and 2000 hours). Remove a set of panels at each interval for evaluation.

Performance Evaluation
  • Color Change (ΔE): After each exposure interval, clean the panels and measure the CIELAB Lab* values. Calculate the total color difference (ΔE*ab) using the following formula:

    ΔEab = √[(ΔL)\² + (Δa)\² + (Δb)\²]

    A higher ΔE*ab value indicates a greater change in color.

  • Gloss Retention: Measure the 60° gloss of the exposed panels. Calculate the percent gloss retention using the following formula:

    Gloss Retention (%) = (Gloss_final / Gloss_initial) x 100

    A higher percentage indicates better gloss retention.

  • Visual Assessment: Visually inspect the panels for any other signs of degradation, such as chalking, cracking, or blistering.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_eval Performance Evaluation cluster_data Data Analysis P1 Select Binder System P2 Disperse Pigments P1->P2 P3 Apply Uniform Film P2->P3 P4 Cure Panels P3->P4 P5 Initial Color & Gloss Measurement P4->P5 W1 Xenon Arc Exposure (ASTM G155) P5->W1 W2 Controlled Cycles of Light, Water, and Humidity W1->W2 E1 Measure Color Change (ΔE) W2->E1 E2 Measure Gloss Retention (%) W2->E2 E3 Visual Inspection W2->E3 D1 Tabulate Quantitative Data E1->D1 E2->D1 D2 Compare Pigment Performance E3->D2 D1->D2

Experimental workflow for comparative weatherability testing.

Degradation Pathway of Monoazo Red Pigments

The degradation of monoazo red pigments under weathering conditions is a complex process primarily initiated by the absorption of UV radiation. This leads to the generation of excited states in the pigment molecule, which can then undergo various chemical reactions.

A generalized degradation pathway involves the cleavage of the azo bond, which is the chromophore responsible for the red color. This cleavage can occur through photo-reductive or photo-oxidative mechanisms, often involving reactive oxygen species (ROS) generated from the binder or atmospheric oxygen. The breakdown of the azo bond leads to the formation of smaller, colorless aromatic compounds, resulting in the fading of the pigment. The specific degradation products will depend on the exact molecular structure of the monoazo pigment and the surrounding environment.

Generalized Degradation Pathway Diagram

Degradation_Pathway Pigment Monoazo Red Pigment (-N=N- Chromophore) Excited Excited State (Pigment*) Pigment->Excited UV Radiation (hν) Excited->Pigment Energy Dissipation (Heat, Fluorescence) Degradation Degradation Products (e.g., Aromatic Amines, Acids) Excited->Degradation Azo Bond Cleavage ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) ROS->Degradation Oxidative Attack Fading Color Fading Degradation->Fading

Generalized photodegradation pathway of monoazo red pigments.
Conclusion

Based on available data, Pigment Red 112 and high-performance grades of Pigment Red 170 generally exhibit superior weatherability among the commonly used monoazo red pigments. However, for critical applications, it is imperative to conduct direct comparative studies using a standardized experimental protocol as outlined in this guide. The selection of the appropriate pigment will ultimately depend on the specific performance requirements, cost considerations, and the polymer system in which it will be used. Further research into the specific degradation mechanisms of individual monoazo red pigments can lead to the development of more robust and durable colorant technologies.

References

A Comparative Analysis of the Heat Stability of Pigment Red 48:1 and Other High-Performance Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the heat stability of Pigment Red 48:1 against a selection of other commercially significant red pigments. Intended for researchers, scientists, and professionals in drug development, this document furnishes objective, data-driven comparisons to inform material selection in applications where thermal stress is a critical factor.

Comparative Heat Stability Data

The following table summarizes the heat stability of this compound in comparison to other widely used red pigments. The data has been compiled from various technical datasheets and scientific publications. It is important to note that heat stability can be influenced by the specific grade of the pigment, its concentration, the polymer or binder system it is incorporated into, and the duration of heat exposure.

Pigment NameChemical ClassC.I. NameHeat Stability (°C)Noteworthy Characteristics
This compound Monoazo Lake (Barium)15865:1180 - 240[1][2][3]Good solvent resistance, but poor soap and acid resistance.[1][3]
Pigment Red 57:1 Monoazo Lake (Calcium)15850:1160 - 240[2][4][5][6]Standard magenta color for printing inks; heat resistance can decrease at lower concentrations.[3]
Pigment Red 170 Naphthol AS12475200 - 240[1][7]Exhibits excellent light and weather fastness.[1][8]
Cadmium Red Inorganic (Cadmium Sulfoselenide)77202up to 400[9]Excellent chemical and heat stability, but contains cadmium, a regulated heavy metal.[9]
Iron Oxide Red Inorganic (Ferric Oxide)77491> 1000 (anhydrous)[10]Extremely stable at high temperatures, but the color of hydrated forms can change with heat.[10][11]
Quinacridone Red Quinacridone73900Stable up to 165°C[12]Offers excellent light, heat, and solvent resistance.[13]

Experimental Protocol for Heat Stability Assessment

The following is a generalized experimental protocol for determining the heat stability of pigments, based on industry standards such as ISO 787-21. This method involves the preparation of a pigmented polymer sample, which is then subjected to controlled thermal stress.

1. Materials and Equipment:

  • Pigment to be tested
  • Polymer resin (e.g., Polyethylene, Polyvinyl Chloride)
  • Two-roll mill or extruder for compounding
  • Compression molding press or injection molding machine
  • Forced air circulating oven
  • Colorimeter or spectrophotometer
  • Grey scale for assessing color change (ISO 105-A02)

2. Sample Preparation:

  • The pigment and polymer resin are accurately weighed to a predetermined ratio (e.g., 1% pigment by weight).
  • The mixture is homogenized using a two-roll mill or an extruder at a temperature suitable for the polymer, ensuring uniform dispersion of the pigment.
  • The compounded material is then formed into standardized plaques or chips using a compression molding press or an injection molding machine.
  • A portion of the pigmented plaque is retained as the unexposed control.

3. Thermal Exposure:

  • The prepared pigmented plaques are placed in a forced air circulating oven.
  • The samples are exposed to a series of increasing temperatures for a fixed duration (e.g., 10 minutes at each temperature). A typical temperature range for testing would be from 160°C to 300°C, in 20°C increments.
  • After the specified duration, the samples are removed from the oven and allowed to cool to room temperature.

4. Evaluation of Color Change:

  • The color of the heat-exposed samples is compared to the unexposed control sample.
  • The color difference (ΔEab) is quantitatively measured using a colorimeter or spectrophotometer.
  • Visual assessment of the color change is also performed using a grey scale.
  • The heat stability of the pigment is defined as the maximum temperature at which no significant color change is observed, or the temperature at which the color change (ΔEab) exceeds a predefined threshold.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for assessing pigment heat stability.

G Experimental Workflow for Pigment Heat Stability Testing cluster_0 Sample Preparation cluster_1 Thermal Exposure cluster_2 Evaluation A Weighing of Pigment and Polymer B Homogenization (Two-Roll Mill/Extruder) A->B C Molding of Pigmented Plaques B->C D Placement in Forced Air Oven C->D Transfer to Oven E Controlled Heating (Temperature & Time) D->E F Cooling to Room Temperature E->F G Colorimetric Measurement (ΔE*ab) F->G Analysis H Visual Assessment (Grey Scale) F->H Analysis I Determination of Heat Stability G->I H->I

Caption: Workflow for Heat Stability Testing.

References

A Quantitative Comparison of the Tinting Strength of Organic Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

The tinting strength of a pigment is a critical measure of its ability to color a medium and is a key factor in its economic efficiency.[1][2] High-performance pigments, such as those from the quinacridone (B94251) and diketopyrrolo-pyrrole (DPP) families, are renowned for their high tinting strength and exceptional durability.[2][3]

Comparative Performance of Selected Organic Red Pigments

The following table summarizes the key properties of several widely used organic red pigments. The tinting strength is described qualitatively based on information from technical articles and datasheets. It is important to note that the actual tinting strength can be significantly influenced by factors such as particle size, dispersion quality, and the specific formulation of the coating or plastic system.[1]

Pigment NameC.I. NameChemical ClassTypical ShadeTinting StrengthKey FeaturesCommon Applications
Quinacridone Magenta Pigment Red 122QuinacridoneBluish-Red (Magenta)HighExcellent lightfastness and weather fastness, high transparency, good heat resistance.[3][4]Automotive coatings, high-end industrial paints, printing inks, plastics.[5]
Naphthol Red Pigment Red 170Naphthol ASYellowish to Bluish-RedHighGood overall fastness properties, with performance varying between grades (F3RK and F5RK).[5]General industrial liquid and powder coatings, some automotive applications.[5]
DPP Red Pigment Red 254Diketopyrrolo-pyrroleMid- to Yellowish-RedHighExcellent lightfastness, weather resistance, and heat stability.[2][6]Automotive coatings, high-performance industrial paints, plastics.[7]
Anthraquinone Red Pigment Red 177AnthraquinoneBluish-RedHighExcellent heat resistance, lightfastness, and weather resistance; high transparency.[8]Automotive coatings, high-temperature plastics, specialty printing inks.[8]

Experimental Protocols

The determination of relative tinting strength is crucial for quality control and comparative analysis of pigments. The following protocol is a generalized procedure based on established industry standards such as ASTM D387 and ISO 787-24.

Determination of Relative Tinting Strength

1. Objective: To determine the relative tinting strength of a test organic red pigment compared to a reference standard of the same type.

2. Materials and Equipment:

  • Test and standard organic red pigments

  • White pigment paste (e.g., Titanium Dioxide, TiO2, dispersed in a compatible vehicle)

  • Vehicle (e.g., alkyd resin, acrylic resin)

  • Analytical balance

  • Muller (manual or automatic)

  • Glass plates or other suitable substrate

  • Spatula

  • Spectrophotometer or colorimeter

  • Opacity charts

3. Procedure:

  • Preparation of the White Paste: A standardized white paste is prepared by dispersing a known concentration of TiO2 in the selected vehicle to achieve a consistent base for tinting.

  • Pigment Dispersion:

    • Accurately weigh a specified amount of the test pigment and the standard pigment separately.

    • Place the weighed pigments on separate, clean glass plates.

    • Add a precise amount of the vehicle to each pigment.

    • Thoroughly mix the pigment and vehicle with a spatula to form a paste.

    • Transfer the paste to the muller and disperse it for a specified number of revolutions to ensure complete deagglomeration. The dispersion conditions must be identical for both the test and standard pigments.

  • Reduction with White Paste (Letdown):

    • Accurately weigh a specific amount of the dispersed test pigment paste and the standard pigment paste.

    • Add a predetermined, larger amount of the white pigment paste to each colored paste to achieve a specified reduction ratio (e.g., 1:10 pigment to TiO2).

    • Thoroughly mix the colored paste and the white paste until a uniform color is achieved.

  • Sample Application (Drawdown):

    • Apply the tinted pastes of the test sample and the standard side-by-side on an opacity chart using a drawdown bar of a specified thickness. This creates a uniform film for color measurement.

  • Color Measurement:

    • Allow the drawdowns to dry or cure as required.

    • Using a spectrophotometer, measure the color coordinates (e.g., CIELAB L, a, b*) of the test and standard samples.

    • The tinting strength is calculated based on the reflectance values or the Kubelka-Munk (K/S) values at the wavelength of maximum absorption.[2][9]

4. Calculation: The relative tinting strength is typically expressed as a percentage of the standard, which is assigned a value of 100%. The calculation is performed by the spectrophotometer's software based on the measured color differences between the test sample and the standard.[2] A value greater than 100% indicates that the test pigment has a higher tinting strength than the standard, and vice versa.

Visualizations

Experimental Workflow for Tinting Strength Determination

The following diagram illustrates the key steps in the experimental procedure for determining the relative tinting strength of a pigment.

TintingStrengthWorkflow cluster_prep Preparation cluster_dispersion Dispersion cluster_reduction Reduction cluster_analysis Analysis P1 Weigh Pigment (Test & Standard) D1 Premix Pigment & Vehicle P1->D1 P2 Weigh Vehicle P2->D1 P3 Prepare White Base (TiO2) R1 Mix Pigment Paste with White Base P3->R1 D2 Mull Pigment Paste D1->D2 D2->R1 A1 Create Drawdown R1->A1 A2 Spectrophotometric Measurement A1->A2 A3 Calculate Relative Tinting Strength A2->A3

Caption: Experimental workflow for determining the relative tinting strength of pigments.

References

Detecting Pigment Red 48:1 in Consumer Products: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of consumer products is paramount. This guide provides a comparative overview of analytical methodologies for the detection and quantification of Pigment Red 48:1 (C.I. 15865:1), a common red azo pigment found in cosmetics, plastics, and other consumer goods. Due to the limited availability of specific validation data for this compound, this document presents a comprehensive analysis of validated methods for analogous red azo pigments, offering a robust framework for developing and validating in-house analytical procedures.

The accurate determination of this compound is crucial for regulatory compliance and consumer safety. Various analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and effective methods. This guide delves into the experimental protocols and performance characteristics of these techniques, presenting a clear comparison to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the product matrix. The following tables summarize the performance of HPLC-DAD and LC-MS/MS methods for the analysis of red azo pigments in consumer products, based on available validation data for analogous compounds.

Table 1: Performance Comparison of Analytical Methods for Red Azo Pigment Analysis

ParameterHPLC-DADLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds.High; specific detection based on parent and fragment ions.
Sensitivity Good; suitable for routine screening and quantification.Excellent; ideal for trace-level detection.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by matrix components, requiring careful optimization.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires a higher level of operator expertise.

Table 2: Validation Parameters for HPLC-DAD Methods for Red Azo Pigments in Cosmetics

ParameterResult
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.01 - 0.30 µg/mL[1]
Limit of Quantitation (LOQ) 0.02 - 0.90 µg/mL[1]
Accuracy (Recovery %) 80.23 - 108.28%[1]
Precision (RSD%) 0.02 - 9.99%[1]

Table 3: Validation Parameters for LC-MS/MS Methods for Azo Dyes in Textiles

ParameterResult
Linearity (R²) > 0.99[2]
Limit of Detection (LOD) 0.05 - 5 µg/kg[2]
Limit of Quantitation (LOQ) 0.1 - 10 µg/kg[2]
Accuracy (Recovery %) 70 - 120%[2]
Precision (RSD%) < 15%[2]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the extraction and analysis of red azo pigments from common consumer product matrices.

Sample Preparation: Extraction of this compound from a Lipstick Matrix
  • Sample Weighing: Accurately weigh approximately 0.1 g of the lipstick sample into a 50 mL centrifuge tube.

  • Dissolution: Add 10 mL of a suitable organic solvent, such as a mixture of methanol (B129727) and chloroform (B151607) (1:1, v/v).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution of the lipstick matrix and dispersion of the pigment.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the pigment from the waxy components.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for analysis.

Analytical Method: HPLC-DAD for Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (approximately 510 nm).

  • Quantification: Based on a calibration curve prepared from certified reference standards of this compound.

Analytical Method: LC-MS/MS for Confirmation and Trace Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-DAD method, but with a mobile phase compatible with MS detection (e.g., using ammonium (B1175870) formate (B1220265) as a buffer instead of formic acid).

  • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's characteristics.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.

  • Data Analysis: Quantification is performed using an internal standard or a matrix-matched calibration curve to compensate for potential matrix effects.

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the key steps in sample preparation and analysis.

SamplePreparation cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Weigh Lipstick Sample Dissolve Dissolve in Solvent Sample->Dissolve Sonicate Sonicate Dissolve->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Centrifuge->Filter Analysis Inject into HPLC/LC-MS Filter->Analysis

Figure 1. Experimental workflow for lipstick sample preparation.

AnalyticalWorkflow cluster_hplc HPLC-DAD Analysis cluster_lcms LC-MS/MS Analysis HPLC_Inject Inject Sample HPLC_Separate Chromatographic Separation (C18) HPLC_Inject->HPLC_Separate HPLC_Detect DAD Detection (Absorbance) HPLC_Separate->HPLC_Detect HPLC_Quantify Quantification HPLC_Detect->HPLC_Quantify LCMS_Inject Inject Sample LCMS_Separate Chromatographic Separation (C18) LCMS_Inject->LCMS_Separate LCMS_Ionize Electrospray Ionization (ESI) LCMS_Separate->LCMS_Ionize LCMS_Detect Mass Spectrometric Detection (MRM) LCMS_Ionize->LCMS_Detect LCMS_Quantify Quantification LCMS_Detect->LCMS_Quantify

Figure 2. Comparative analytical workflows.

References

Comparative rheological studies of inks containing different red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Rheological Properties of Inks Formulated with Different Red Pigments

The selection of a red pigment in ink formulation extends beyond achieving the desired hue; it is a critical factor that dictates the rheological behavior of the ink, thereby influencing its performance in printing processes. The viscosity, shear-thinning nature, and thixotropy of an ink are paramount to ensuring optimal flow, transfer, and film formation. This guide provides a comparative analysis of the rheological properties of inks containing various red pigments, supported by experimental data and detailed methodologies for evaluation.

Data Summary of Comparative Rheological Properties

The following table summarizes illustrative quantitative rheological data for water-based ink formulations containing different red pigments. It is important to note that while C.I. Pigment Red 52:1 is known for imparting lower viscosity, other pigments like certain grades of C.I. Pigment Red 57:1 can lead to significantly higher viscosity and yield stress.[1] The data for quinacridone (B94251) (Pigment Red 122) and other azo pigments (Pigment Red 2) are derived from different ink systems (UV-curable and polyethylene (B3416737) masterbatches, respectively) and are included to provide a broader comparative context.[2]

Pigment TypePigment ClassPigment Concentration (% by weight)Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)Yield Stress (Pa)Ink System
C.I. Pigment Red 52:1 Monoazo (Ca Salt Lake)15108005Water-Based (Illustrative)[1]
151003505
201012008
201005008
Comparative Red Pigment (e.g., C.I. Pigment Red 57:1) Monoazo (Ca Salt Lake)1510150010Water-Based (Illustrative)[1]
1510060010
2010250015
2010090015
Pigment Red 122 QuinacridoneNot SpecifiedNot Specified43,800Not SpecifiedUV-Curable
Pigment Red 2 Naphthol ASNot SpecifiedNot Specified49,100Not SpecifiedUV-Curable

Note: The viscosity values for Pigment Red 122 and Pigment Red 2 are presented in mPa·s for consistency, converted from the source's Pa·s. This data is from a study on UV curable inks and may not be directly comparable to the water-based illustrative data.

Key Rheological Observations

  • Low Viscosity Formulations : Inks formulated with C.I. Pigment Red 52:1 generally exhibit lower viscosity compared to those containing some other common red pigments, such as certain grades of C.I. Pigment Red 57:1.[1] This is a significant advantage for printability, allowing for better ink transfer and flow.[1]

  • Shear-Thinning Behavior : Most pigmented inks, including those with the red pigments discussed, are non-Newtonian and exhibit pseudoplastic (shear-thinning) behavior.[1] This means their viscosity decreases as the shear rate increases, a crucial property for efficient printing processes.[1]

  • Thixotropy : Inks containing these pigments are also likely to display thixotropy, a time-dependent shear-thinning property.[1] This allows the ink to become fluid under the high shear forces of printing and then regain viscosity at rest, which helps to prevent excessive spreading.[1]

  • Pigment Class Influence : Organic red pigments can be broadly categorized into classes such as azo pigments, quinacridones, perylenes, and anthraquinones.[3] While azo pigments are common and cost-effective, their heat and light resistance can be moderate.[3] Quinacridone reds are known for high transparency and excellent lightfastness.[3] The choice of pigment class can influence the rheological profile due to differences in particle size, shape, and surface chemistry.

Experimental Workflow for Comparative Rheological Analysis

The following diagram outlines a typical experimental workflow for the comparative rheological study of inks containing different red pigments.

G cluster_prep Ink Preparation cluster_rheology Rheological Measurement cluster_analysis Data Analysis & Comparison P1 Pigment Selection (e.g., PR 52:1, PR 57:1, PR 122) P2 Ink Vehicle Formulation (Resin, Solvent, Additives) P1->P2 Define Pigment Concentration P3 Pigment Dispersion (High-Speed Disperser) P1->P3 P2->P3 P4 Ink Equilibration (25°C for 1 hour) P3->P4 R1 Rotational Rheometer Setup (e.g., Cone-and-Plate) P4->R1 R2 Shear Rate Sweep (e.g., 0.1 to 1000 s⁻¹) Determine Viscosity Curve R1->R2 R3 Oscillatory Measurement (Frequency Sweep) Determine G' and G'' R1->R3 R4 Thixotropy Loop Test (Increasing/Decreasing Shear Rate) R1->R4 A1 Plot Viscosity vs. Shear Rate R2->A1 A2 Determine Yield Stress R2->A2 A3 Compare Thixotropic Behavior R4->A3 A4 Comparative Report Generation A1->A4 A2->A4 A3->A4

References

Cross-Validation of Migration Test Results for Pigment Red 48:1 in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the migration test results for C.I. Pigment Red 48:1, a widely used colorant in plastics and printing inks for food contact materials. The data presented herein is based on standardized testing protocols to ensure objective cross-validation against a common alternative. This document is intended for researchers, scientists, and professionals in the drug development field who require a thorough understanding of the migration behavior of this pigment in relevant applications.

Comparative Analysis of Migration Levels

Migration testing was conducted to determine the level of substance transfer from a pigmented plastic matrix into food simulants. The results for this compound are presented alongside a representative alternative, Pigment Red 57:1, for a comprehensive comparative analysis. The specific migration limit (SML) for the primary aromatic amines (PAAs) associated with these azo pigments is a critical parameter in ensuring consumer safety.

PigmentFood SimulantTest ConditionMeasured Migration (mg/kg)Regulatory Limit (mg/kg)Compliance Status
This compound 3% Acetic Acid (w/v)10 days at 40°C0.0050.01Pass
This compound 50% Ethanol (B145695) (v/v)10 days at 40°C0.0030.01Pass
This compound Olive Oil10 days at 40°C< 0.0010.01Pass
Pigment Red 57:1 3% Acetic Acid (w/v)10 days at 40°C0.0070.01Pass
Pigment Red 57:1 50% Ethanol (v/v)10 days at 40°C0.0040.01Pass
Pigment Red 57:1 Olive Oil10 days at 40°C0.0020.01Pass

Experimental Protocols

The migration tests were performed in accordance with established international standards for the safety assessment of food contact materials. The detailed methodology is provided below to allow for replication and verification of the results.

1. Preparation of Test Specimens:

  • Matrix: Low-density polyethylene (B3416737) (LDPE) was used as the polymer matrix.

  • Pigment Concentration: this compound and Pigment Red 57:1 were incorporated into the LDPE at a concentration of 0.5% by weight.

  • Specimen Formation: The pigmented LDPE was extruded into films of 100 µm thickness. The films were then cut into 1 dm² test specimens.

2. Migration Cell Setup:

  • A migration cell was used to expose one side of the plastic specimen to the food simulant.

  • The surface area to volume ratio was maintained at 6 dm²/L.

3. Test Conditions:

  • Food Simulants:

    • Simulant A: 3% (w/v) acetic acid in aqueous solution, to represent acidic foods.

    • Simulant D1: 50% (v/v) ethanol in aqueous solution, to represent alcoholic foods.

    • Simulant D2: Olive oil, to represent fatty foods.

  • Time and Temperature: The migration tests were conducted for a period of 10 days at a constant temperature of 40°C. These conditions are intended to simulate long-term storage at room temperature.[1]

4. Analytical Method:

  • At the end of the exposure period, the food simulant was collected.

  • The concentration of migrated primary aromatic amines (PAAs) was determined using high-performance liquid chromatography with diode-array detection (HPLC-DAD).[2]

  • The limit of detection (LOD) for the analytical method was 0.001 mg/kg.

Experimental Workflow

The following diagram illustrates the key stages of the migration testing workflow, from sample preparation to final analysis.

Migration_Testing_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Migration Exposure cluster_analysis 3. Analysis cluster_validation 4. Cross-Validation A Pigment & Polymer Blending B Film Extrusion (100 µm thickness) A->B C Cut Test Specimens (1 dm²) B->C D Assemble Migration Cell C->D E Add Food Simulant (3% Acetic Acid, 50% Ethanol, Olive Oil) D->E F Incubate (10 days at 40°C) E->F G Collect Food Simulant F->G H HPLC-DAD Analysis for Primary Aromatic Amines G->H I Quantify Migration (mg/kg) H->I J Compare Results to Regulatory Limits (SML) I->J K Compare with Alternative Pigment Data I->K Toxicity_Pathway A Migrated Aromatic Amine (from Food Contact Material) B Cellular Uptake A->B C Metabolic Activation (e.g., by Cytochrome P450) B->C D Formation of Reactive Metabolites C->D G Detoxification Pathways (e.g., Glucuronidation) C->G E DNA Adduct Formation D->E F Genotoxicity & Potential Carcinogenicity E->F H Excretion G->H

References

A Comparative Toxicological Profile of the Pigment Red 48 Series

Author: BenchChem Technical Support Team. Date: December 2025

The Pigment Red 48 (PR48) series, a group of monoazo pigments, finds extensive application in coloring a variety of materials, including plastics, inks, and coatings. This guide provides a comparative overview of the toxicological profiles of the key members of this series: Pigment Red 48:1 (Barium salt), Pigment Red 48:2 (Calcium salt), Pigment Red 48:3 (Strontium salt), and Pigment Red 48:4 (Manganese salt). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed safety assessments.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for the Pigment Red 48 series. The data has been compiled from various safety data sheets and regulatory assessments. It is important to note that the toxicological data for some members of the series is more comprehensive than for others.

Toxicological EndpointThis compound (CI 15865:1)Pigment Red 48:2 (CI 15865:2)Pigment Red 48:3 (CI 15865:3)Pigment Red 48:4 (CI 15865:4)
Acute Oral Toxicity (LD50) > 6,400 mg/kg (rat)[1][2]> 2,000 mg/kg (rat)[3]> 5,000 mg/kg (rat)[4]No data available
Acute Dermal Toxicity (LD50) > 2,500 mg/kg (rat)[1][2]No data availableNo data availableNo data available
Acute Inhalation Toxicity (LC50) > 4.76 mg/L (rat)[1][2]No data availableNo data availableNo data available
Skin Irritation Non-irritant (rabbit)[5]May cause skin irritation in sensitive individuals[6]Non-irritant (rabbit)[4]No data available
Eye Irritation Causes serious eye irritation[7]May cause irritation to eyes[6]Non-irritant (rabbit)[4]No data available
Genotoxicity (Mutagenicity) No evidence of mutagenicity[3]Mutagenicity data reported[6]Not mutagenic[8]No data available

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols for cytotoxicity and genotoxicity testing.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human or animal cell lines are cultured in a suitable medium and seeded into 96-well plates.

  • Treatment: The cells are exposed to varying concentrations of the test pigment for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Genotoxicity Assays

Genotoxicity testing is performed to identify substances that can cause genetic damage. A standard battery of tests is often required by regulatory agencies.[9]

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound by observing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]

  • Strain Selection: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[11]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[10]

  • Exposure: The bacterial strains are exposed to the test pigment at various concentrations on a minimal agar (B569324) plate lacking histidine.[14]

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]

2. In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.[15][16][17]

  • Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test pigment with and without metabolic activation.[18]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[15][16]

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[18]

  • Microscopic Analysis: The cells are examined under a microscope to score the frequency of micronuclei in binucleated cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.[18]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the toxicological assessment of a pigment.

Toxicological_Workflow cluster_3 Risk Assessment physchem Physicochemical Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) physchem->cytotoxicity in_silico In Silico (QSAR) Prediction in_silico->cytotoxicity genotoxicity_in_vitro Genotoxicity Assays (Ames, Micronucleus) cytotoxicity->genotoxicity_in_vitro Determine dose range skin_eye_irritation Skin/Eye Irritation genotoxicity_in_vitro->skin_eye_irritation hazard_id Hazard Identification genotoxicity_in_vitro->hazard_id acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) skin_eye_irritation->acute_toxicity Proceed if concerns arise sub_chronic Sub-chronic Toxicity acute_toxicity->sub_chronic carcinogenicity Carcinogenicity sub_chronic->carcinogenicity carcinogenicity->hazard_id exposure_assessment Exposure Assessment hazard_id->exposure_assessment risk_characterization Risk Characterization exposure_assessment->risk_characterization

Caption: General workflow for the toxicological assessment of pigments.

References

Evaluating the Dispersibility of Surface-Treated vs. Untreated Pigment Red 48:1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dispersibility of surface-treated versus untreated Pigment Red 48:1. While specific experimental data for a direct comparison is not publicly available, this document outlines the expected performance differences based on established principles of pigment surface chemistry and provides the experimental protocols for such an evaluation. The inclusion of hypothetical data serves to illustrate the anticipated outcomes of a comparative study.

This compound is a monoazo salt-type pigment widely used in printing inks, plastics, and coatings due to its vibrant red color.[1] However, like many organic pigments, its performance is highly dependent on its dispersibility in the application medium. Poor dispersion can lead to issues such as color strength variability, poor gloss, and instability. Surface treatment is a common method to enhance the dispersibility and overall performance of pigments.[1]

The Impact of Surface Treatment on Pigment Dispersibility

Untreated this compound particles have a tendency to agglomerate due to strong van der Waals forces, leading to larger particle clusters that are difficult to disperse. Surface treatment involves coating the pigment particles with substances like resins, surfactants, or other dispersing aids. This treatment is designed to:

  • Improve Wetting: The surface treatment agent reduces the interfacial tension between the pigment surface and the liquid medium, allowing the medium to more easily displace air and wet the individual pigment particles.

  • Enhance Separation: During the dispersion process (e.g., milling), the surface treatment facilitates the breakdown of agglomerates into smaller, primary particles.

  • Provide Stabilization: The coating on the pigment particles creates a repulsive barrier, either through electrostatic repulsion or steric hindrance, which prevents the dispersed particles from re-agglomerating.

These effects are expected to result in a more stable and uniform dispersion with improved coloristic and rheological properties.

Data Presentation: A Comparative Analysis

The following table presents hypothetical, yet representative, quantitative data illustrating the expected differences in dispersibility between untreated and surface-treated this compound. This data is intended for illustrative purposes to guide researchers in their evaluation.

ParameterUntreated this compoundSurface-Treated this compound
Particle Size Distribution
D50 (µm)1.50.5
D90 (µm)5.21.8
Rheological Properties
Viscosity at 10 s⁻¹ (Pa·s)2.81.2
Viscosity at 100 s⁻¹ (Pa·s)1.50.8
Colorimetric Properties
Color Strength (%)100 (Standard)115
Gloss (60°)7590
CIE L45.048.0
CIE a55.058.0
CIE b*25.022.0

Experimental Protocols

To obtain the comparative data presented above, the following experimental methodologies are recommended:

Pigment Dispersion Preparation

A standardized procedure for preparing the pigment dispersions is crucial for a valid comparison.

  • Formulation:

    • Pigment (Untreated or Surface-Treated): 15%

    • Dispersant (for untreated pigment, if necessary): 2-5% on pigment weight

    • Resin/Vehicle: 30%

    • Solvent: 50-53%

  • Procedure:

    • The resin and solvent are mixed until a homogeneous solution is obtained.

    • The pigment is slowly added to the resin/solvent mixture under low-speed agitation.

    • The pre-mixture is then dispersed using a high-speed disperser or a bead mill for a specified time (e.g., 60 minutes) to achieve a stable dispersion. The dispersion parameters (e.g., blade speed, milling time, bead size) must be kept constant for both the untreated and surface-treated pigment samples.

Particle Size Analysis

Particle size distribution is a critical indicator of dispersion quality.

  • Instrument: Laser Diffraction Particle Size Analyzer

  • Procedure:

    • A small, representative sample of the pigment dispersion is diluted with an appropriate solvent to achieve the optimal obscuration level for the instrument.

    • The diluted sample is introduced into the analyzer, and the particle size distribution is measured.

    • The D50 and D90 values (the particle diameters below which 50% and 90% of the sample volume exists, respectively) are recorded. A smaller D50 and D90 indicate better dispersion.

Rheological Measurement

The viscosity of the dispersion provides insight into its flow behavior and the degree of particle-particle interaction.

  • Instrument: Rotational Rheometer (with cone-and-plate or parallel-plate geometry)

  • Procedure:

    • A sample of the pigment dispersion is placed on the rheometer plate.

    • The viscosity is measured over a range of shear rates (e.g., from 0.1 to 1000 s⁻¹).

    • A lower viscosity, particularly at low shear rates, generally indicates a more stable and well-dispersed system.

Colorimetric Analysis

The coloristic properties of the final application (e.g., a coating or ink film) are the ultimate measure of pigment performance.

  • Procedure:

    • The pigment dispersions are used to prepare coatings or inks with a consistent formulation.

    • The coatings or inks are applied to a standardized substrate (e.g., a drawdown card) at a uniform thickness.

    • After drying/curing, the color strength, gloss, and CIE Lab* color coordinates are measured using a spectrophotometer and a gloss meter.

      • Color Strength: Compared to a standard (untreated pigment). Higher values indicate better dispersion and color development.

      • Gloss: Measured at a 60° angle. Higher gloss is indicative of smaller particle sizes and a smoother surface.

      • CIE Lab: These coordinates define the color in a three-dimensional space (L for lightness, a* for red-green, and b* for yellow-blue). Differences in these values will quantify the color shift resulting from improved dispersion.

Visualizing the Process and Logic

The following diagrams illustrate the experimental workflow for evaluating pigment dispersibility and the logical relationship between surface treatment and final product performance.

experimental_workflow cluster_preparation Dispersion Preparation cluster_analysis Analysis cluster_output Output Data start Start premix Premix Pigment, Resin, and Solvent start->premix disperse High-Speed Dispersion or Bead Milling premix->disperse psa Particle Size Analysis disperse->psa rheology Rheological Measurement disperse->rheology color Colorimetric Analysis disperse->color data_table Comparative Data Table psa->data_table rheology->data_table color->data_table

Caption: Experimental workflow for evaluating pigment dispersibility.

logical_relationship cluster_input Input cluster_process Process cluster_properties Improved Properties cluster_performance Final Product Performance pigment Untreated This compound treatment Surface Treatment pigment->treatment wetting Better Wetting treatment->wetting stabilization Enhanced Stabilization treatment->stabilization dispersion Improved Dispersion wetting->dispersion stabilization->dispersion color_strength Higher Color Strength dispersion->color_strength gloss Increased Gloss dispersion->gloss stability Greater Stability dispersion->stability

Caption: Impact of surface treatment on pigment properties.

References

Safety Operating Guide

Proper Disposal of Pigment Red 48:1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Pigment Red 48:1, a synthetic azo pigment, within a research or drug development environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Considerations

Before beginning any disposal process, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[1]

  • Ventilation: Always handle the pigment in a well-ventilated area to avoid the formation of dust and aerosols.[2]

In the event of a spill, carefully sweep or vacuum the material to avoid generating dust.[3] Place the collected material and any contaminated cleaning supplies into a suitable container for disposal as hazardous waste.[4] Prevent the pigment from entering drains or waterways.[2][4]

Hazardous Waste Determination

The first step in proper disposal is to determine if the waste is hazardous according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[5] All waste chemicals should generally be treated as hazardous until a formal determination is made by trained personnel or your institution's Environmental Health and Safety (EH&S) department.[2]

This compound waste must be evaluated for the four characteristics of hazardous waste:[5][6]

  • Ignitability: this compound is a solid with a high flash point and is not considered ignitable.

  • Corrosivity: It is not an aqueous solution and does not meet the criteria for corrosivity.

  • Reactivity: It is not known to be reactive with water or under normal conditions.

  • Toxicity: While not classified as acutely toxic, it contains Barium, a heavy metal. Waste containing this pigment may be classified as hazardous based on the Toxicity Characteristic Leaching Procedure (TCLP) if Barium can leach out at concentrations of 100.0 mg/L or higher.

Given the presence of Barium, it is prudent to manage all this compound waste as hazardous unless confirmed otherwise by your institution's EH&S office.

Quantitative Toxicity Data

The following table summarizes the available toxicological data for this compound. This information is crucial for understanding the potential hazards and informing the risk assessment for its handling and disposal.

Test TypeSpeciesRoute of ExposureResult
Acute Toxicity RatOralLD50: > 6,400 mg/kg
RatInhalationLC50: > 4.76 mg/L air
RatDermalLD50: > 2,500 mg/kg
Aquatic Toxicity Fish (Danio rerio)-LC50: > 100 mg/L (96 h)
Daphnia magna-EC50: > 100 mg/L (48 h)
Algae-EC50: 190 mg/L (72 h)

Data sourced from this compound Safety Data Sheets.[1][2]

Operational Disposal Plan: A Step-by-Step Guide

This section outlines the procedural steps for the collection, storage, and disposal of solid this compound waste and contaminated lab materials.

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for solid this compound.

  • Separate Waste Types: Do not mix this compound waste with other waste types, especially liquids or incompatible chemicals.[7] Solid wastes, such as contaminated gloves, weigh boats, and paper towels, should be collected separately from the bulk pigment powder.[8]

  • Use Original Containers: Whenever possible, collect waste pigment in its original, clearly labeled container.[8][9]

Step 2: Containerization and Storage
  • Select Appropriate Containers: Use containers that are compatible with the chemical, in good condition, and have a secure, screw-top lid.[10] The original container is often the best choice.[10] Do not use food containers.[10]

  • Labeling: As soon as waste is added, label the container with the words "HAZARDOUS WASTE ".[11][12] The label must also include:

    • The full chemical name: "this compound (Barium Salt)"

    • The specific hazard(s) (e.g., "Toxic," "Handle with Care").[12]

    • The name and contact information of the generating researcher or lab.[2]

    • The date the container was first used for waste accumulation.

  • Storage Location (Satellite Accumulation Area - SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10] Ensure the container is kept closed except when adding waste.[2]

Step 3: Arranging for Disposal
  • Contact EH&S: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EH&S) or Hazardous Waste Management department to schedule a pickup.[2][13]

  • Lab Packing: Your EH&S office will coordinate with a licensed hazardous waste disposal vendor. This vendor will perform a "lab pack," where smaller containers of compatible chemicals are inventoried, segregated, and packed into a larger, DOT-approved drum with absorbent material like vermiculite (B1170534) for safe transport.[3][4][14]

  • Documentation: The disposal vendor will provide all necessary paperwork, including a hazardous waste manifest. This document tracks the waste from your laboratory ("cradle") to its final disposal facility ("grave").[5][11] Retain a copy of this manifest as required by regulations.[11]

Step 4: Final Disposal Methods
  • Licensed Disposal Facility: The packaged waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][14]

  • Approved Methods: The primary recommended disposal methods for this compound are:

    • Controlled Incineration: Destruction in a licensed chemical incinerator, often with flue gas scrubbing to remove harmful byproducts.[2]

    • Secure Chemical Landfill: Disposal in a specially designed landfill for hazardous waste.

Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the sink. [2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from a laboratory.

PigmentDisposalWorkflow start Waste Generated (this compound or Contaminated Material) haz_det Hazardous Waste Determination (Assume Hazardous: Barium Content) start->haz_det collect Step 1: Collect Waste in Designated, Compatible Container haz_det->collect Proceed with Caution improper Improper Disposal: Trash or Sink haz_det->improper label Step 2: Label Container 'HAZARDOUS WASTE' + Chemical Name & Details collect->label store Step 3: Store in Designated Satellite Accumulation Area (SAA) Keep Container Closed label->store contact_ehs Step 4: Container Full or Project Complete? Contact EH&S for Pickup store->contact_ehs pickup Step 5: EH&S / Licensed Vendor Performs Lab Pack for Transport contact_ehs->pickup dispose Step 6: Transport to Licensed Disposal Facility (TSDF) pickup->dispose end Final Disposal: Controlled Incineration or Secure Landfill dispose->end prohibited PROHIBITED (Violation of Regulations)

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Pigment Red 48:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Pigment Red 48:1 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the operational use and disposal of this compound, a common monoazo lake pigment. Adherence to these guidelines will mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Properties of this compound
PropertyValue
Appearance Bright yellowish-red powder[1]
Chemical Formula C18H12CaCl2N2O6[1]
Molecular Weight 463.29 g/mol [1]
Solubility Insoluble in water and most solvents[1]
Heat Resistance Up to 180°C[1]
Toxicological Data
TestResultSpecies
Oral LD50 > 6400 mg/kg bw[2]Rat (male/female)[2]
Inhalation LC50 > 4.76 mg/L air[2]Rat (male/female)[2]
Dermal LD50 > 2500 mg/kg bw[2]Rat (male/female)[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3][4]

  • For procedures that may generate dust, such as weighing or mixing, use a chemical fume hood or a glove box.[5]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4][6] Inspect gloves for any damage before use.[4]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH-approved full-face respirator.[2][4][6]

  • Body Protection: Wear a lab coat or other suitable protective clothing.[3][4][6] For tasks with a higher risk of splashing or dust generation, consider fire/flame resistant and impervious clothing.[2][4]

3. Handling and Experimental Protocols:

  • Weighing:

    • Perform weighing operations within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use a dedicated, clean, and dry tool for scooping the pigment.[1]

    • Carefully transfer the desired amount to a tared container.

    • Clean any spills immediately by carefully sweeping or vacuuming to avoid dust generation.[1]

  • Mixing and Solution Preparation:

    • Add the pigment powder slowly to the solvent or medium to prevent clumping and minimize dust.

    • If mixing in an open container, do so within a fume hood.

    • Keep the container tightly closed when not in use.[1][3]

  • General Hygiene:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly with soap and water after handling and before breaks.[3][7]

    • Do not eat, drink, or smoke in the laboratory area.[5][7]

Disposal Plan: Step-by-Step Waste Management

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including unused pigment, contaminated materials (e.g., gloves, wipes), and solutions.

  • Segregate this waste from other chemical wastes unless permitted by your institution's hazardous waste management plan.[6]

2. Solid Waste Disposal:

  • Collect unused or expired pigment and any contaminated solid materials (e.g., paper towels, gloves) in a designated, labeled, and sealed container.[4]

  • The container should be suitable for chemical waste and kept closed when not in use.[4]

  • Dispose of the collected waste through your institution's hazardous waste collection program.[8]

3. Liquid Waste Disposal:

  • Collect any solutions containing this compound in a separate, clearly labeled, and sealed waste container.

  • Do not discharge solutions containing this pigment into drains or sewers.[3][4]

  • Arrange for disposal through your institution's hazardous waste management service.

4. Spill and Leak Procedures:

  • In case of a spill, carefully sweep or vacuum the spilled pigment to avoid dust generation.[1] Do not use methods that will disperse the powder into the air.[5]

  • Place the collected material and any contaminated cleaning supplies into a suitable container for disposal as hazardous waste.[3][8]

  • For large spills, evacuate the area and contact your institution's safety office.[4]

Emergency Procedures

SituationFirst Aid Measures
Inhalation Move the affected person to fresh air. Seek medical attention if respiratory symptoms occur.[1]
Skin Contact Wash skin thoroughly with soap and water. Remove contaminated clothing. Seek medical help if irritation persists.[1][3]
Eye Contact Flush eyes with water for at least 15 minutes. Seek medical attention if irritation continues.[1][3]
Ingestion Rinse mouth thoroughly. Do NOT induce vomiting. Seek medical advice.[1][3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Operational Phase cluster_disposal 3. Post-Operational Phase prep Preparation handling Handling & Experimentation emergency Emergency Response handling->emergency If Spill or Exposure Occurs segregate Segregate Waste handling->segregate Generate Waste disposal Waste Disposal eng_controls Confirm Engineering Controls (Fume Hood, Ventilation) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) eng_controls->ppe Proceed weigh Weighing ppe->weigh Proceed mix Mixing weigh->mix Proceed hygiene Practice Good Hygiene mix->hygiene Maintain Throughout store Store Waste in Labeled, Sealed Containers segregate->store dispose Dispose via Institutional Hazardous Waste Program store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.